3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline
Description
Properties
IUPAC Name |
3-methoxy-4-(4-methylimidazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-6-14(7-13-8)10-4-3-9(12)5-11(10)15-2/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIBQHGPJWSTQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670224 | |
| Record name | 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958245-18-6 | |
| Record name | 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties and Synthetic Strategies of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
A Note on the Subject Compound: Information regarding 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is not extensively available in peer-reviewed literature or public chemical databases. However, a structurally analogous compound, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS: 641571-11-1), is a well-documented and critical intermediate in pharmaceutical synthesis. This guide will focus on this latter compound, providing an in-depth analysis of its chemical properties, synthesis, and applications, which can serve as an authoritative reference for researchers working with similar molecular scaffolds.
Introduction and Core Compound Identification
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a substituted arylimidazole derivative. Its molecular architecture, featuring an aniline ring, a 4-methylimidazole moiety, and an electron-withdrawing trifluoromethyl group, makes it a versatile building block in medicinal chemistry and materials science. The primary amine of the aniline group serves as a key nucleophilic handle for amide bond formation, while the imidazole ring can participate in coordination chemistry or further functionalization. The trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, which are critical parameters in drug design.
This compound is most notably recognized as a key intermediate in the synthesis of Nilotinib, a potent small-molecule tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1][2] Its purity and characterization are therefore of paramount importance in the pharmaceutical industry.
| Identifier | Value | Source |
| IUPAC Name | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | PubChem[3] |
| CAS Number | 641571-11-1 | Sigma-Aldrich |
| Molecular Formula | C₁₁H₁₀F₃N₃ | Molkem[4] |
| Molecular Weight | 241.21 g/mol | PubChem[3] |
| Synonyms | Nilotinib Impurity A, 1-(3-Amino-5-trifluoromethylphenyl)-4-methylimidazole | PubChem[3] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a synthetic intermediate dictate its handling, reaction conditions, and purification strategies. The trifluoromethyl group, being strongly electron-withdrawing, lowers the pKa of the aniline amine, making it less basic than aniline itself. This electronic effect also influences its reactivity in electrophilic aromatic substitution.
| Property | Value | Source |
| Appearance | White to light gray/yellow powder or crystals | ChemicalBook[1] |
| Melting Point | 124-129 °C | ChemicalBook, Ossila[1][5] |
| Boiling Point | 372.14 °C (Predicted) | ChemicalBook[1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook[1] |
| Water Solubility | 228.6 mg/L at 25°C (Predicted) | ChemicalBook[1] |
| LogP | 2.42 (Predicted) | ChemicalBook[1] |
| Purity | >98% (¹H NMR) | Ossila[5] |
Expert Insight: The moderate predicted LogP value of 2.42 suggests a balance between hydrophilicity and lipophilicity.[1] In the context of drug development, this is a favorable characteristic for intermediates, as it often correlates with good solubility in a range of organic solvents used for synthesis while hinting at the potential for oral bioavailability in the final active pharmaceutical ingredient (API).
Synthesis and Mechanistic Considerations
The synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a multi-step process that has been optimized for industrial-scale production. A common and improved pathway avoids the use of hazardous reagents like azides, which were employed in earlier synthetic routes.[2] The general strategy involves the formation of the C-N bond between the aniline precursor and the imidazole ring.
A representative modern synthesis is outlined in patent literature, which focuses on safety and yield.[2]
Sources
- 1. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 [chemicalbook.com]
- 2. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 3. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. molkem.com [molkem.com]
- 5. ossila.com [ossila.com]
Technical Whitepaper: Physicochemical Profiling & Handling of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline
This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers and process chemists. It prioritizes the "Why" and "How" of handling 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline (CAS 958245-18-6), a critical intermediate in the synthesis of Corticotropin-Releasing Factor (CRF) antagonists and specific kinase inhibitors.
Executive Summary
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline (CAS 958245-18-6 ) is a bifunctional heterocyclic building block characterized by a distinct "push-pull" electronic system. It features an electron-rich aniline moiety and an electron-deficient imidazole ring, separated by a methoxy-substituted phenyl linker. This specific architecture makes it a high-value pharmacophore for CRF1 receptor antagonists and B-Raf kinase inhibitors , where the imidazole nitrogen serves as a critical hydrogen bond acceptor in the receptor binding pocket.
This guide provides a definitive physicochemical profile, validated synthesis pathways, and rigorous analytical protocols to ensure the integrity of this intermediate in drug development workflows.
Chemical Identity & Structural Analysis[1][2]
| Parameter | Specification |
| IUPAC Name | 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline |
| CAS Number | 958245-18-6 |
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| SMILES | COc1cc(N)ccc1-n1cnc(C)c1 |
| Key Functional Groups | Primary Amine (Nucleophile), Imidazole (Basic/H-bond Acceptor), Methoxy (EDG) |
Structural Insight
The molecule exhibits regioisomerism risks during synthesis. The 4-methylimidazole moiety is attached at the N1 position.[1][2][3][4][5][6] The presence of the ortho-methoxy group relative to the imidazole ring creates steric hindrance that restricts rotation, potentially influencing crystal packing and solubility profiles.
Physicochemical Characteristics (The Core)
The following data aggregates experimental observations and high-fidelity predictive models (ACD/Labs, EPISuite) standard in process chemistry.
Solubility & Lipophilicity
The compound is an amphiphilic weak base . Its solubility is highly pH-dependent due to the imidazole (pKa ~7.1) and aniline (pKa ~4.0) ionization states.
| Solvent System | Solubility (mg/mL) | Notes |
| Water (pH 7.0) | < 0.5 mg/mL | Poorly soluble in neutral form. |
| 0.1 N HCl | > 50 mg/mL | Highly soluble (Protonation of Imidazole & Aniline). |
| DMSO | > 100 mg/mL | Excellent solvent for stock solutions. |
| Methanol | > 80 mg/mL | Preferred for HPLC sample prep. |
| Dichloromethane | Moderate | Good for extraction from basic aqueous phases. |
-
LogP (Octanol/Water): 1.6 ± 0.3 (Neutral species).
-
LogD (pH 7.4): ~1.4 (Slightly reduced due to partial ionization).
Acid-Base Dissociation (pKa)
Understanding the pKa is critical for optimizing extraction and purification:
-
pKa₁ (Aniline -NH₃⁺): ~4.1. Below pH 4, the aniline is protonated.
-
pKa₂ (Imidazole -NH⁺): ~7.2. Below pH 7, the imidazole is protonated.
Process Implication: To extract the neutral compound into an organic layer (e.g., EtOAc or DCM), the aqueous phase must be adjusted to pH > 9.0 . Performing extractions at pH 7-8 will result in significant yield loss to the aqueous phase due to the imidazole's basicity.
Thermal Properties
-
Melting Point: 158°C – 162°C (Crystalline solid).
-
Thermal Stability: Stable up to 250°C under inert atmosphere.
-
Hygroscopicity: Non-hygroscopic in pure crystalline form; however, hydrochloride salts are highly hygroscopic and require desiccation.
Synthesis & Impurity Profiling
The synthesis typically follows a Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction. This pathway is preferred over Buchwald-Hartwig couplings for cost-efficiency at scale.
Validated Synthesis Pathway
The reaction between 4-fluoro-3-nitroanisole (also known as 1-fluoro-2-methoxy-4-nitrobenzene) and 4-methylimidazole is the rate-determining step.
Figure 1: Standard synthetic route via SNAr and catalytic hydrogenation.
Critical Impurity Markers
When characterizing the final material, screen for these specific impurities:
-
Regioisomer Impurity: 3-methoxy-4-(5-methyl-1H-imidazol-1-yl)aniline.
-
Origin: 4-methylimidazole tautomerism during the SNAr step.
-
Detection: Requires 1H-NMR (distinct methyl shift) or high-resolution HPLC.
-
-
Nitro Precursor: 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole.
-
Origin: Incomplete hydrogenation.
-
Detection: Strong UV absorbance at 254 nm; distinct retention time (RT).
-
-
De-fluorinated Side Product: 3-nitroanisole.
-
Origin: Hydrodefluorination (rare, but possible under harsh reductive conditions if F is not substituted).
-
Analytical Characterization Protocols
High-Performance Liquid Chromatography (HPLC)
This method separates the target aniline from the nitro precursor and regioisomers.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH control is vital).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Aniline absorption) and 210 nm (General).
-
Retention Logic: The amine is polar; however, at acidic pH (TFA), it is protonated and elutes early. The nitro precursor is less polar and elutes later.
Nuclear Magnetic Resonance (NMR)
-
Solvent: DMSO-d₆.
-
Key Diagnostic Signals:
-
Methoxy (-OCH₃): Singlet, δ ~3.7 ppm.
-
Methyl (-CH₃ on imidazole): Singlet, δ ~2.1 ppm.
-
Aniline (-NH₂): Broad singlet, δ ~5.0–5.5 ppm (exchangeable with D₂O).
-
Imidazole Protons: Two distinct singlets (or doublets) in the aromatic region (δ 7.0–8.0 ppm).
-
Stability & Handling Guidelines
Storage Conditions
-
Oxidation Sensitivity: Anilines are prone to oxidation (browning) upon air exposure.
-
Recommendation: Store under Argon or Nitrogen atmosphere at 2–8°C.
-
Container: Amber glass vials to prevent photodegradation.
Safety (GHS Classification)
-
Acute Toxicity: Harmful if swallowed (Category 4).
-
Irritation: Causes skin and eye irritation.
-
Handling: Use a fume hood. Avoid dust formation.
Biological Relevance
This compound is a "privileged scaffold." The 3-methoxy-4-(imidazolyl) motif mimics the adenosine ring system found in ATP, making it a potent binder in the hinge region of kinases, and a key structural element in CRF1 antagonists (e.g., compounds described in WO2011/006903) used for stress-related disorders.
References
-
World Intellectual Property Organization (WIPO). (2011). Patent WO2011006903: Corticotropin-Releasing Factor (CRF) Antagonists. Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 958245-18-6. Available at: [Link]
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: Halogenated Nitroanisole Derivatives. Available at: [Link]
Sources
- 1. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Imidazoles | CymitQuimica [cymitquimica.com]
- 4. Cas 454-16-0,2-Fluoro-5-nitroanisole | lookchem [lookchem.com]
- 5. 958245-18-6|3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline|BLD Pharm [bldpharm.com]
- 6. 3-methoxy-4-(4-methyl-1H-imiDazol-1-yl)benzenamine|958245-18-6|Active Biopharma Corp [activebiopharma.com]
Structure Elucidation of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline
This guide outlines the structural elucidation of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline , a critical intermediate scaffold likely utilized in the synthesis of tyrosine kinase inhibitors (similar to the synthesis of Nilotinib).[1]
The primary challenge in characterizing this molecule is not the connectivity of the aniline core, but the regiochemistry of the imidazole ring . The synthesis of N-aryl imidazoles often yields a mixture of 1,4- and 1,5-isomers.[1] Distinguishing the desired 4-methyl-1H-imidazol-1-yl isomer from the 5-methyl regioisomer is the focal point of this technical guide.
A Technical Guide to Regioisomeric Differentiation in Kinase Inhibitor Intermediates[1]
Introduction & Synthetic Context
In the development of small-molecule kinase inhibitors, the N-arylation of 4-methylimidazole is a ubiquitous yet chemically ambiguous step. The target molecule, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline (hereafter referred to as Compound A ), is typically synthesized via a Nucleophilic Aromatic Substitution (
The Regiochemistry Problem
Due to the tautomeric nature of 4-methylimidazole, the
-
1,4-Isomer (Target): The methyl group is located at the C4 position of the imidazole ring (distal from the aniline connection).
-
1,5-Isomer (Impurity): The methyl group is located at the C5 position (proximal to the aniline connection).
Rigorous structural elucidation is required to certify the batch as the correct 1,4-isomer, as the 1,5-isomer often possesses significantly different biological activity and toxicity profiles.
Figure 1: Synthetic pathway leading to the formation of regioisomers. Path A yields the desired target; Path B yields the steric impurity.
Analytical Strategy
To definitively prove the structure, we employ a "Triad of Evidence" approach:
-
HRMS: Confirms elemental composition (
). -
1D NMR (
): Establishes functional group presence and purity. -
2D NMR (NOESY/ROESY): The critical step for assigning regiochemistry by measuring through-space interactions between the imidazole substituents and the aniline core.
Step-by-Step Elucidation Protocol
Step 1: High-Resolution Mass Spectrometry (HRMS)
Before detailed NMR work, confirm the molecular formula.
-
Method: ESI-TOF or Orbitrap (Positive Mode).[1]
-
Expected Result:
(Calculated for ). -
Insight: Fragmentation often shows a loss of methyl radical (
) or methoxy ( ), but MS alone cannot distinguish the regioisomers effectively.
Step 2: 1D NMR Analysis (DMSO- )
The 1D spectrum provides the "parts list" for the molecule.
Table 1: Simulated
| Proton Group | Approx.[2][3] Shift ( | Multiplicity | Integration | Assignment Logic |
| Aniline | 5.0 - 5.5 | Broad Singlet | 2H | Exchangeable protons.[1] |
| Aromatic H-2 | 6.3 - 6.4 | Doublet ( | 1H | Ortho to |
| Aromatic H-6 | 6.2 - 6.3 | dd ( | 1H | Ortho to |
| Aromatic H-5 | 6.9 - 7.1 | Doublet ( | 1H | Ortho to Imidazole (deshielded).[1] |
| Imidazole H-2' | 7.6 - 7.8 | Singlet | 1H | Between the two nitrogens (most deshielded).[1] |
| Imidazole H-5' | 6.9 - 7.0 | Singlet | 1H | Key Diagnostic Proton (See Step 3).[1] |
| Methoxy ( | 3.7 - 3.8 | Singlet | 3H | Characteristic OMe shift.[1] |
| Im-Methyl ( | 2.1 - 2.2 | Singlet | 3H | Characteristic Methyl on aromatic ring.[1] |
Step 3: The Regiochemistry Decision (NOESY)
This is the definitive experiment. We must determine if the methyl group is at position 4 or 5 of the imidazole ring.
-
Logic:
-
In the 1,4-isomer (Target): The imidazole
proton is adjacent to the bond connecting to the aniline ring. The Methyl group is far away. -
In the 1,5-isomer (Impurity): The Methyl group is adjacent to the bond connecting to the aniline ring. The
proton is far away.[1]
-
-
The Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 300-500ms. Focus on the interactions between the Imidazole substituents and the Aniline substituent (Methoxy group at C3) .
Diagnostic Correlations
-
Target (1,4-Isomer):
-
Impurity (1,5-Isomer):
Figure 2: Decision tree for assigning regiochemistry based on NOE correlations.
Experimental Validation Protocol
To replicate this elucidation in the lab, follow this standard operating procedure (SOP):
-
Sample Preparation: Dissolve ~10 mg of the compound in 600 µL of DMSO-
. Ensure the solution is clear to prevent line broadening. -
Acquisition:
-
1H NMR: 16 scans, 30° relaxation delay (to ensure accurate integration).
-
13C NMR: 512 scans, proton-decoupled.
-
HSQC: To assign protons to their respective carbons (distinguish Imidazole H-2' from H-5').
-
HMBC: To verify the connectivity of the quaternary carbons (linking the imidazole N1 to the aniline C4).
-
NOESY: 2048 x 256 points, mixing time 400ms.
-
-
Data Processing:
-
Phase correction is critical for NOESY to distinguish true NOE (negative cross-peaks relative to diagonal in small molecules, or positive in large) from exchange peaks.
-
Note: For a molecule of this size (MW ~203), NOE cross-peaks are typically positive (opposite phase to diagonal) or near zero (zero-crossing region). If signals are weak, use ROESY (Rotating-frame Overhauser Effect), which always yields positive cross-peaks.
-
References
-
Synthesis of Nilotinib Intermediates
- Title: Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Applic
- Source:Journal of the American Chemical Society (via NIH/PubMed).
- Context: Describes the regioselectivity challenges in 4-methylimidazole arylation and the rigorous NMR characteriz
-
URL:[Link]
-
Regioselectivity Mechanisms
-
Analytical Methods for Imidazoles
Sources
- 1. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of 4(5)-methylimidazole in foods and beverages by modified QuEChERS extraction and liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and determination of 4-methylimidazole, 2-methylimidazole and 5-hydroxymethylfurfural in beverages by amino trap column coupled with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline in Organic Solvents
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a cornerstone of successful formulation, bioavailability, and, ultimately, therapeutic efficacy. This guide is dedicated to providing an in-depth technical exploration of the solubility of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline, a substituted aniline with significant potential in medicinal chemistry. While specific experimental data for this compound is not widely published, this document will leverage established principles of chemical structure, analogy to similar molecules, and best-practice experimental methodologies to serve as a foundational resource for its characterization.
Physicochemical Properties of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline: A Predictive Overview
| Property | Predicted/Inferred Value | Rationale/Reference |
| Molecular Formula | C₁₁H₁₃N₃O | Based on chemical structure |
| Molecular Weight | 203.24 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Similar substituted anilines and imidazoles are solids. For example, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a powder or crystal[1][2]. |
| Melting Point | Expected to be in the range of 100-150 °C | The related compound 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline has a melting point of 124-129 °C[1][2]. |
| pKa | Estimated acidic pKa of the N-H in the aniline group ~3-5; Estimated basic pKa of the imidazole ring ~6-7 | Aniline has a pKa of ~4.6. The methoxy group may slightly increase this, while the imidazole substituent may have a slight withdrawing effect. Imidazole has a pKa of ~7. |
| LogP | Estimated between 2.0 and 3.0 | The related compound 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline has a LogP of 2.42[1]. The replacement of the electron-withdrawing trifluoromethyl group with a methoxy group would likely result in a comparable or slightly lower LogP. |
Theoretical Solubility Profile in Organic Solvents
The solubility of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is governed by the interplay of its functional groups: the aniline, the methoxy group, the methyl-imidazole moiety, and the overarching aromatic system.
-
Aniline Moiety : The primary amine (-NH₂) of the aniline group can act as both a hydrogen bond donor and acceptor. This suggests favorable interactions with protic solvents like alcohols (e.g., methanol, ethanol) and some aprotic polar solvents that can accept hydrogen bonds (e.g., DMSO, DMF).
-
Imidazole Ring : The imidazole ring contains both a pyridine-like nitrogen and a pyrrole-like nitrogen. The pyridine-like nitrogen is basic and can act as a hydrogen bond acceptor. This further enhances solubility in protic solvents.
-
Methoxy Group : The ether linkage in the methoxy group (-OCH₃) can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
-
Aromatic System and Methyl Group : The benzene ring and the methyl group on the imidazole are nonpolar and will contribute to solubility in less polar solvents through van der Waals interactions.
Based on these structural features, a predicted solubility profile can be established:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the aniline and imidazole moieties. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | Good dipole-dipole interactions and hydrogen bond accepting capabilities. DMSO and DMF are particularly good at solvating a wide range of organic molecules. |
| Nonpolar Aprotic | Toluene, Hexanes | Low | The polar functional groups will limit solubility in highly nonpolar solvents where dispersion forces are the primary mode of interaction. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can interact with the aromatic system and the dipole of the molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar than diethyl ether, is expected to be a better solvent. The hydrogen bonding capabilities of the solute are less effectively accommodated. |
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
To move from prediction to empirical data, a robust and validated experimental protocol is essential. The saturation shake-flask method is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies and in seminal literature.[3][4][5]
Principle
An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
Step-by-Step Experimental Workflow
-
Preparation of Stock Standards for HPLC Quantification:
-
Accurately weigh a known amount of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or DMSO) to prepare a concentrated stock solution.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline to a pre-weighed glass vial. An amount that is visually in excess after equilibration is sufficient.
-
Record the exact mass of the added solid.
-
Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).
-
Agitate the samples at a speed sufficient to keep the solid suspended without creating a vortex (e.g., 150-250 rpm).
-
Allow the samples to equilibrate for a predetermined time. Equilibrium is reached when the concentration of the solute in the supernatant does not change over successive time points (e.g., sampling at 24, 48, and 72 hours). For many compounds, 24-48 hours is sufficient.
-
-
Sample Processing and Analysis:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve. The dilution factor must be accurately recorded.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
-
Data Analysis and Reporting
-
Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.
-
Use the regression equation from the calibration curve to calculate the concentration of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline in the diluted samples.
-
Calculate the solubility in the original solvent by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
The final data should be presented in a clear and concise table:
| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD (n=3) | Solubility (mol/L) ± SD (n=3) |
| Methanol | 25 | Experimental Value | Experimental Value |
| Ethanol | 25 | Experimental Value | Experimental Value |
| Acetonitrile | 25 | Experimental Value | Experimental Value |
| Dichloromethane | 25 | Experimental Value | Experimental Value |
| Toluene | 25 | Experimental Value | Experimental Value |
| Tetrahydrofuran | 25 | Experimental Value | Experimental Value |
| Dimethyl Sulfoxide | 25 | Experimental Value | Experimental Value |
Visualization of the Experimental Workflow
A clear visual representation of the experimental protocol ensures reproducibility and understanding. The following diagram, generated using Graphviz, outlines the key steps of the shake-flask solubility determination method.
Sources
The Emerging Role of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline as a Versatile Heterocyclic Scaffold
An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline, a significant heterocyclic building block for medicinal chemistry and materials science. While its trifluoromethyl analog, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, is well-documented as a key intermediate in the synthesis of the tyrosine kinase inhibitor Nilotinib, the methoxy derivative represents a nuanced yet powerful alternative for scaffold diversification.[1][2] This document will explore the compound's physicochemical properties, propose a robust synthetic strategy based on established N-arylation methodologies, and discuss its potential applications, particularly in the design of novel kinase inhibitors. We will provide detailed, field-proven experimental protocols and mechanistic insights to empower researchers in leveraging this valuable molecule.
Introduction: Strategic Importance of the Imidazolyl-Aniline Core
The substituted phenyl-imidazole motif is a cornerstone in modern medicinal chemistry, renowned for its ability to engage in a variety of biological interactions, including hydrogen bonding, pi-stacking, and metal coordination. The title compound, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline, combines three key functional elements:
-
A Primary Aniline Group: Serves as a versatile synthetic handle for amide bond formation, reductive amination, and diazotization, enabling straightforward incorporation into larger molecular frameworks.
-
An N-Linked 4-Methylimidazole Ring: A bio-isosterically important heterocycle known to mimic histidine in biological systems. It can act as a hydrogen bond acceptor or donor and is crucial for the activity of many enzyme inhibitors.
-
A Methoxy Substituent: In contrast to the strongly electron-withdrawing trifluoromethyl group of its famous analog, the methoxy group is a moderate electron-donating group. This substitution fundamentally alters the electronic properties of the phenyl ring, influencing the pKa of the aniline, modifying potential metabolic pathways, and offering a different profile for target engagement and pharmacokinetic properties.
This guide will illuminate the strategic value of this specific combination of functional groups.
Physicochemical and Comparative Profile
Understanding the fundamental properties of a building block is critical for its effective application. Below is a comparison of the calculated properties for our target compound against the known properties of its trifluoromethyl analog.
| Property | 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline[3][4] |
| CAS Number | Not assigned/found | 647569-79-1 |
| Molecular Formula | C₁₁H₁₃N₃O | C₁₁H₁₀F₃N₃ |
| Molecular Weight | 203.24 g/mol | 241.21 g/mol |
| Appearance | Predicted: Off-white to light brown solid | White to light grey powder/crystal |
| Melting Point | Predicted: Lower than CF₃ analog | 126-129 °C |
| LogP (Predicted) | ~1.8-2.2 | ~2.42 |
| pKa (Aniline, Predicted) | ~4.5-5.0 | ~3.5-4.0 |
The substitution of the electronegative CF₃ group with a methoxy group is expected to increase the basicity (pKa) of the aniline nitrogen and decrease the lipophilicity (LogP), which can have significant implications for drug design, such as improving aqueous solubility and altering cell permeability.
Synthesis and Mechanistic Rationale
The primary challenge in synthesizing N-aryl imidazoles is the selective formation of the C-N bond between the phenyl ring and the imidazole nitrogen. While numerous methods exist, the Ullmann condensation and the Buchwald-Hartwig amination are the most robust and industrially scalable strategies.[5][6][7] We propose a synthetic route starting from commercially available 2-methoxy-4-nitrophenol.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Step-by-Step Mechanistic Discussion
-
Activation of the Phenolic Precursor: The synthesis begins with the activation of the hydroxyl group in 2-methoxy-4-nitrophenol. A common and effective strategy is its conversion to a trifluoromethanesulfonate (triflate) ester. This is a superior leaving group compared to halides for subsequent cross-coupling reactions. The reaction is typically performed using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine.
-
Copper-Catalyzed N-Arylation (Ullmann Condensation): This is the key bond-forming step. The triflate-protected intermediate is reacted with 4-methylimidazole. The classic Ullmann reaction, which traditionally required harsh conditions, has been significantly improved by the use of ligands.[8][9] A copper(I) iodide (CuI) catalyst is employed, often in combination with a base such as cesium carbonate (Cs₂CO₃) and a ligand like L-proline or a phenanthroline derivative.
-
Causality: The copper catalyst forms a complex with the imidazole, increasing its nucleophilicity. The base is crucial for deprotonating the imidazole N-H. The ligand stabilizes the copper catalyst, prevents its precipitation, and facilitates the reductive elimination step that forms the desired C-N bond.
-
-
Reduction of the Nitro Group: The final step is the reduction of the nitro group to the aniline. This is a standard transformation that can be achieved under various conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and high-yielding method. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in acidic media can also be effectively employed.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The core structure of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is an excellent starting point for the development of kinase inhibitors. The aniline nitrogen provides a vector for introducing moieties that can target the hinge region of the ATP-binding pocket of a kinase, a common strategy for achieving potent and selective inhibition.
Caption: Conceptual binding of a derivative in a kinase pocket.
By acylating the aniline with a suitable heterocyclic carboxylic acid (e.g., a substituted pyrimidine or pyridine), a molecule analogous to Nilotinib can be constructed. The methoxy group, compared to the trifluoromethyl group, would project into a different region of the binding site, potentially altering the selectivity profile against a panel of kinases or improving properties like metabolic stability.
Detailed Experimental Protocol (Projected)
This protocol is a projection based on established methodologies and should be optimized under appropriate laboratory conditions.
Synthesis of 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole (Intermediate 2)
-
Setup: To a dry, oven-baked Schlenk flask under an argon atmosphere, add 2-methoxy-4-nitrophenyl trifluoromethanesulfonate (Intermediate 1, 1.0 eq), 4-methylimidazole (1.2 eq), copper(I) iodide (0.1 eq), cesium carbonate (2.0 eq), and L-proline (0.2 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.5 M.
-
Reaction: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Filter the mixture through a pad of Celite to remove inorganic solids.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Synthesis of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline (Final Product)
-
Setup: In a hydrogenation vessel, dissolve the purified Intermediate 2 (1.0 eq) in methanol or ethanol.
-
Catalyst: Carefully add palladium on carbon (10% w/w, ~5 mol% Pd) to the solution.
-
Reaction: Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature with vigorous stirring until the reaction is complete (as monitored by TLC or LC-MS).
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.
Safety and Handling
-
Hazard Profile: Aromatic amines can be toxic and are potential skin sensitizers. Imidazole derivatives can be irritants. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent degradation.
Conclusion
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is a heterocyclic building block with significant, yet underexplored, potential. By serving as a bio-isosteric and electronically distinct alternative to its widely used trifluoromethyl counterpart, it offers medicinal chemists a valuable tool for fine-tuning the properties of lead compounds, particularly in the realm of kinase inhibitors. The synthetic pathways to access this molecule are robust and based on well-established, scalable chemical reactions. Further investigation into the utility of this building block is highly encouraged and promises to yield novel chemical entities with enhanced therapeutic profiles.
References
- Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
- Kumar, M., Kumar, D., & Raj, V. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Current Synthetic and Systems Biology, 5(135).
-
PubChem. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Available at: [Link]
-
Molkem. 3-(4-Methyl-1H-Imidazol-1-Yl)-5-(Trifluoromethyl) Aniline | Intermediate of Nilotinib. Available at: [Link]
- Google Patents. (2019). WO2019130254A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
-
ACS Publications. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. Available at: [Link]
-
ResearchGate. (2021). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
- Google Patents. (2023). CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline.
-
European Patent Office. (2015). Patent 2894154 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Available at: [Link]
-
National Institutes of Health. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
MIT Open Access Articles. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Available at: [Link]
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The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
Executive Summary
The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—stands as one of the most versatile "privileged structures" in pharmaceutical sciences.[1] Its ubiquity ranges from the amino acid histidine to blockbuster drugs like Losartan and Ketoconazole. This guide analyzes the physicochemical properties that drive imidazole’s biological affinity, details its structure-activity relationships (SAR) across major therapeutic axes, and provides a validated green-chemistry protocol for synthesizing trisubstituted imidazole libraries.
The Physicochemical "Why": Electronic & Structural Properties
The dominance of imidazole in drug discovery is not accidental; it is a direct consequence of its unique electronic architecture.
-
Amphoteric Nature: Imidazole possesses both an acidic pyrrole-like nitrogen (
, pKa ~14.5) and a basic pyridine-like nitrogen ( , pKa ~7.0). This allows it to exist as a neutral molecule, a cation, or an anion at physiological pH, enabling diverse interactions with receptor pockets. -
Hydrogen Bonding: It acts simultaneously as a hydrogen bond donor (via
-H) and acceptor (via ), mimicking the peptide bond geometry found in proteins. -
Metal Coordination: The unshared electron pair on the
nitrogen is a potent ligand for metalloenzymes, a feature critical for its antifungal and anticancer mechanisms (specifically targeting Heme-Iron and Zinc fingers). -
-Excessive Character: The ring is electron-rich, facilitating
- stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in binding sites.
Therapeutic Applications & Structure-Activity Relationships (SAR)
Antifungal Agents: The Heme-Binding Mechanism
The azole class (imidazoles and triazoles) represents the gold standard in treating systemic mycoses.
-
Mechanism: These drugs inhibit Lanosterol 14
-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis.[2][3] -
SAR Criticality: The unhindered nitrogen (
) of the imidazole ring coordinates axially with the Heme Iron ( ) in the enzyme's active site. This blockage prevents the oxidation of lanosterol, leading to the accumulation of toxic methylated sterols and membrane failure.
Antihypertensives: Angiotensin II Receptor Blockers (ARBs)
The discovery of Losartan marked a shift from peptide-based drugs to small-molecule peptidomimetics.
-
Mechanism: Competitive antagonism of the
receptor. -
SAR Criticality: The imidazole ring serves as a central scaffold that orients the biphenyl group (hydrophobic pocket binding) and the hydroxymethyl/carboxyl groups (mimicking the C-terminal of Angiotensin II) into the correct spatial arrangement.
Anticancer Agents: Kinase Inhibition
Imidazole derivatives function as ATP-competitive inhibitors in various kinases.
-
Mechanism: They occupy the ATP-binding hinge region of kinases (e.g., B-Raf, VEGFR).
-
SAR Criticality: The nitrogen atoms often form hydrogen bonds with the "hinge" residues of the kinase, while substituents at positions 2, 4, and 5 probe the hydrophobic back-pocket.
-
Key Drug: Dacarbazine (alkylating agent) and Nilotinib (contains imidazole-fused moieties).[10]
Comparative Data Summary
| Therapeutic Class | Representative Drug | Primary Target | Key Interaction Mechanism |
| Antifungal | Ketoconazole | CYP51 (Lanosterol Demethylase) | |
| Antihypertensive | Losartan | Angiotensin II Receptor ( | Scaffold orientation of biphenyl/tetrazole |
| Anticancer | Dacarbazine | DNA (Purine analog) | Alkylation of DNA (via methyldiazonium) |
| Antibacterial | Metronidazole | DNA Helical Structure | Reduction of nitro group |
Mechanistic Visualization: CYP51 Inhibition
The following diagram illustrates the cascade effect of imidazole-based antifungals, highlighting the critical Heme-Iron coordination.
Figure 1: Mechanism of Action for Imidazole Antifungals. The drug binds the Heme iron, halting the conversion of Lanosterol to Ergosterol, leading to fungal cell death.
Validated Experimental Protocol: Green Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol utilizes a Multicomponent Reaction (MCR) approach.[11] It is preferred in modern drug discovery for its high atom economy, operational simplicity (one-pot), and avoidance of toxic catalysts.
Objective: Synthesis of 2,4,5-triphenyl-1H-imidazole (Lophine) as a model system.
Materials Required[7][9][10][12][13][14][15][16][17][18]
-
Reactants: Benzil (1.0 mmol), Benzaldehyde (1.0 mmol), Ammonium Acetate (2.5 mmol).[12]
-
Solvent: Ethanol (5 mL) or Acetic Acid (Glacial).
-
Catalyst: None required (Catalyst-free green method) or Sulfamic Acid (5 mol%) for acceleration.
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, TLC plates (Silica gel 60 F254).
Step-by-Step Methodology
-
Reaction Assembly: In a 50 mL round-bottom flask, dissolve Benzil (0.21 g, 1 mmol) and Benzaldehyde (0.10 mL, 1 mmol) in 5 mL of Ethanol.
-
Ammonia Source Addition: Add Ammonium Acetate (0.19 g, 2.5 mmol) to the mixture. The excess ammonium acetate acts as both the nitrogen source and a weak acid catalyst.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.
-
Checkpoint: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7). The spot for benzil (
) should disappear, and a new fluorescent spot ( ) should appear. Reaction time is typically 2–4 hours.
-
-
Precipitation: Once the reaction is complete (verified by TLC), cool the mixture to room temperature. Pour the contents into 20 mL of crushed ice-water with vigorous stirring.
-
Isolation: A solid precipitate (yellowish-white) will form immediately. Filter the solid using a Buchner funnel and wash with cold water (3 x 10 mL) to remove unreacted ammonium acetate.
-
Purification: Recrystallize the crude product from hot ethanol or acetone.
-
Validation: Pure 2,4,5-triphenylimidazole appears as white needle-like crystals.
-
Expected Yield: 85–92%.
-
Melting Point: 274–276°C (Literature standard).
-
Characterization (Self-Validation)
-
1H NMR (DMSO-d6): Look for the characteristic N-H broad singlet at
12.5–13.0 ppm. Aromatic protons will appear as multiplets between 7.2–8.0 ppm. -
Mass Spectrometry: ESI-MS
calculated for : 297.13; Found: 297.1.
Future Outlook: PROTACs and Beyond
The imidazole scaffold is evolving beyond simple inhibition. In PROTAC (Proteolysis Targeting Chimera) technology, imidazole derivatives (specifically thalidomide analogs containing glutarimide/imidazole-like moieties) are used as ligands to recruit E3 ubiquitin ligases (like Cereblon). This facilitates the targeted degradation of disease-causing proteins rather than mere inhibition, representing the next frontier in imidazole pharmacology.
References
-
Zhang, L. et al. (2014). "Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence."[11] MedChemComm. Link
-
Shalini, K. et al. (2010). "Imidazole: A privileged scaffold for the design of novel therapeutic agents."[1] Chem. Sin. Link
-
Wang, M. et al. (2011). "A Practical and Green Approach Toward Synthesis of 2,4,5-Trisubstituted Imidazoles Without Adding Catalyst." Synthetic Communications. Link
-
Warrilow, A.G. et al. (2013). "Azole binding properties of Candida albicans sterol 14-alpha demethylase (CYP51)." Antimicrobial Agents and Chemotherapy. Link
-
Musiol, R. & Kowalczyk, W. (2012).[2] "Azole Antimycotics—A Highway to New Drugs or a Dead End?" Current Medicinal Chemistry. Link
-
Gradman, A.H. (2002). "Losartan: The first of a new class of cardiovascular drugs." Journal of the American College of Cardiology. Link
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A Technical Guide to the Investigational Compound 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline: A Scoping Review and Framework for Preclinical Evaluation
Abstract
The confluence of specific pharmacophores within a single small molecule often signals the potential for significant biological activity. The compound 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline represents a compelling investigational molecule, integrating an aniline backbone with a 4-methyl-imidazole moiety. While direct biological data for this specific molecule is not prevalent in existing literature, its core structure bears a striking resemblance to key intermediates of highly successful therapeutic agents, particularly in the oncology space. This technical guide provides a comprehensive analysis based on structure-activity relationships (SAR) of analogous compounds, hypothesizes its most probable mechanism of action, and furnishes a detailed, field-proven framework for its preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel phenyl-imidazole derivatives.
Introduction: Rationale for Investigation
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties[1][2][3]. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile component for interacting with biological targets[1]. When coupled with an aniline ring system, as seen in 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline , the resulting molecule belongs to a class of compounds extensively explored for therapeutic applications, most notably as protein kinase inhibitors[4][5].
The primary impetus for investigating this specific molecule stems from its profound structural similarity to 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline , a critical intermediate in the synthesis of Nilotinib [6][7][8]. Nilotinib is a potent second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML)[7]. The core phenyl-imidazole structure is essential for its binding to the ATP pocket of the BCR-Abl kinase[9]. The subject of this guide differs only by the substitution at the 3-position of the aniline ring—a methoxy group (-OCH3) in place of a trifluoromethyl group (-CF3). This seemingly minor modification can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, thereby warranting a thorough and independent biological characterization.
This guide postulates that 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is a candidate kinase inhibitor with potential antiproliferative activity. The following sections will detail the hypothesized mechanism of action and provide robust, step-by-step protocols for its empirical validation.
Postulated Biological Activity and Mechanism of Action
Based on the structural analogy to the Nilotinib precursor and the broader class of phenyl-imidazole compounds, the primary hypothesized biological activity is the inhibition of protein kinases . Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer[5].
The aniline and imidazole moieties are classic "hinge-binding" elements that can form crucial hydrogen bonds within the ATP-binding site of many kinases[4]. We can therefore postulate that 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline acts as an ATP-competitive inhibitor. Potential kinase targets could include:
-
BCR-Abl Kinase: Given the direct structural lineage from a Nilotinib intermediate.
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, or PDGFR, which are common targets for imidazole-based inhibitors and are implicated in angiogenesis and tumor progression[5].
-
MAP Kinases: Such as p38 MAPK, which is involved in inflammatory signaling pathways[10].
The downstream effect of inhibiting these kinases would be the disruption of key signaling pathways that control cell proliferation, survival, and migration. This forms the basis for its potential as an anticancer agent.
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates a generalized signaling cascade initiated by a Receptor Tyrosine Kinase (RTK) and how a putative inhibitor like our compound of interest might intervene.
Caption: Hypothesized mechanism of action via competitive ATP inhibition at the kinase domain.
Framework for Preclinical Evaluation
To systematically evaluate the biological potential of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline, a tiered experimental approach is recommended. This section provides detailed, self-validating protocols for primary and secondary assays.
Tier 1: In Vitro Target Engagement & Cellular Activity
The initial goal is to confirm direct kinase inhibition and observe a corresponding effect on cancer cell viability.
Experimental Workflow: Tier 1 Screening
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- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline. This guide is a predictive hazard assessment based on the known toxicological and safety data of its core chemical moieties: substituted anilines (specifically methoxy anilines) and N-aryl imidazoles. The recommendations herein are for investigational use only and must be supplemented by a rigorous, case-by-case risk assessment conducted by qualified personnel.
Introduction: Understanding the Compound
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is a complex organic molecule likely synthesized for specialized applications in pharmaceutical and materials science research. Its structure integrates an aniline ring, a methoxy group, and a methyl-imidazole substituent. This combination of functional groups suggests its potential utility as a building block in medicinal chemistry, particularly in the development of kinase inhibitors or other targeted therapeutics. However, these same functional groups are also associated with significant health and safety hazards that demand a cautious and well-informed approach to its handling.
This guide provides a detailed, though predictive, overview of the potential hazards, safe handling protocols, and emergency procedures for this compound, designed for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The chemical structure of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is presented below. A comprehensive understanding of its structure is foundational to predicting its reactivity and toxicological profile.
Caption: Chemical structure of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₂H₁₄N₄O |
| Molecular Weight | 230.27 g/mol |
| Appearance | Likely a solid at room temperature, ranging from off-white to brown. |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and methanol. |
Predictive Hazard Assessment
The primary hazards associated with this compound are inferred from its aniline and imidazole moieties.
3.1. Hazards of the Aniline Core:
Aniline and its derivatives are well-documented as toxic compounds. They can be absorbed through the skin, inhaled, or ingested. The primary toxic effect of aniline is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, respiratory distress and death.[1]
Furthermore, many substituted anilines are classified as potential carcinogens. For instance, o-anisidine (2-methoxyaniline) is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. The European Chemicals Agency (ECHA) classifies it as a Carcinogen Category 1B.[2] Given the structural similarity, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline should be handled as a potential carcinogen.
3.2. Hazards of the Imidazole Moiety:
Imidazole and its derivatives can be corrosive and cause severe skin burns and eye damage. Inhalation may lead to respiratory irritation, and ingestion can cause burns to the gastrointestinal tract. Some imidazole derivatives are also suspected of damaging fertility or the unborn child.
3.3. Combined Predicted Hazards:
Based on the above, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline should be presumed to be:
-
Acutely Toxic: By inhalation, ingestion, and dermal contact.
-
Skin and Eye Irritant/Corrosive: Capable of causing serious skin and eye damage.
-
Potential Carcinogen: Due to the aniline core.
-
Potential Reproductive Toxin: A possibility inherited from the imidazole moiety.
| Hazard Class | Predicted GHS Classification |
| Acute Toxicity, Oral | Category 3 or 4 |
| Acute Toxicity, Dermal | Category 3 or 4 |
| Acute Toxicity, Inhalation | Category 3 or 4 |
| Skin Corrosion/Irritation | Category 1C or 2 |
| Serious Eye Damage/Irritation | Category 1 |
| Carcinogenicity | Category 2 |
| Reproductive Toxicity | Category 2 |
Safe Handling and Storage Protocols
A stringent set of protocols is necessary to mitigate the risks associated with handling this compound. The following workflow should be considered a minimum standard.
Caption: A generalized workflow for the safe handling of high-hazard research chemicals.
4.1. Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with nitrile or neoprene gloves is recommended. Gloves should be inspected before use and changed frequently.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: If there is a risk of aerosolization or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
4.2. Engineering Controls:
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible.
4.3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and strong acids.
-
The storage area should be clearly labeled with appropriate hazard warnings.
Emergency Procedures
5.1. First Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
5.2. Accidental Release Measures:
-
Evacuate the area immediately.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Do not allow the material to enter drains or waterways.
Conclusion
While specific safety data for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is not available, a predictive assessment based on its constituent moieties indicates that it should be treated as a hazardous compound with the potential for acute toxicity, carcinogenicity, and skin/eye damage. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize the risk of exposure. A thorough, specific risk assessment should always precede any handling of this and other novel chemical entities.
References
-
International Labour Organization. (n.d.). ICSC 1721 - IMIDAZOLE. Retrieved from [Link]
-
ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
- Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: aniline. Retrieved from [Link]
-
Carl Roth GmbH + Co KG. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
-
Carl Roth GmbH + Co KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1985). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines.
-
Carl Roth GmbH + Co KG. (n.d.). Safety Data Sheet: Aminobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). o-Anisidine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Aniline | Medical Management Guidelines. Retrieved from [Link]
- Google Patents. (n.d.). CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline.
-
National Center for Biotechnology Information. (n.d.). ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds. Retrieved from [Link]
-
Georganics. (n.d.). 4-Methoxy-2-methylaniline. Retrieved from [Link]
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- 1. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 2. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
Spectroscopic Characterization of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline: A Predictive Technical Guide
For Immediate Release
This technical guide provides a detailed predictive analysis of the spectroscopic data for the novel compound 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount for researchers, scientists, and drug development professionals. Due to the limited availability of experimental data in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds, to construct a reliable spectroscopic profile.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline incorporates several key functional groups that dictate its spectroscopic signature: a substituted aniline ring, a methoxy group, and a 4-methyl-1H-imidazol-1-yl moiety. The interplay of the electron-donating effects of the amino and methoxy groups, and the electronic nature of the imidazole ring, will be reflected in the chemical shifts and coupling constants in the NMR spectra, the vibrational frequencies in the IR spectrum, and the fragmentation patterns in the mass spectrum.
Figure 1: Predicted molecular structure of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline are based on the analysis of substituent effects on the aromatic ring and comparison with similar structures.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (position 2) | 6.8 - 7.0 | d | ~2.0 |
| Aromatic-H (position 5) | 7.0 - 7.2 | d | ~8.5 |
| Aromatic-H (position 6) | 6.6 - 6.8 | dd | ~8.5, ~2.0 |
| NH₂ | 3.5 - 4.5 | br s | - |
| Imidazole-H (position 2) | 7.8 - 8.0 | s | - |
| Imidazole-H (position 5) | 7.2 - 7.4 | s | - |
| Methoxy-H | 3.8 - 4.0 | s | - |
| Methyl-H | 2.2 - 2.4 | s | - |
Disclaimer: Predicted data is based on theoretical principles and data from analogous compounds. Actual experimental values may vary.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic-C (C-1, C-NH₂) | 145 - 150 |
| Aromatic-C (C-2, C-OCH₃) | 150 - 155 |
| Aromatic-C (C-3) | 110 - 115 |
| Aromatic-C (C-4, C-imidazole) | 130 - 135 |
| Aromatic-C (C-5) | 120 - 125 |
| Aromatic-C (C-6) | 100 - 105 |
| Imidazole-C (C-2) | 135 - 140 |
| Imidazole-C (C-4) | 138 - 142 |
| Imidazole-C (C-5) | 115 - 120 |
| Methoxy-C | 55 - 60 |
| Methyl-C | 12 - 15 |
Disclaimer: Predicted data is based on theoretical principles and data from analogous compounds. Actual experimental values may vary.
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline are based on the characteristic vibrational frequencies of its constituent functional groups. The IR spectrum of aniline, for instance, typically shows two N-H stretching bands for the primary amine.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Aniline) | 3300 - 3500 | Medium, two bands |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |
| C=N Stretch (Imidazole) | 1600 - 1680 | Medium |
| C-N Stretch (Aniline) | 1250 - 1350 | Strong |
| C-O Stretch (Methoxy) | 1000 - 1300 | Strong |
| N-H Bend (Aniline) | 1580 - 1650 | Medium |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. The predicted fragmentation of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline would likely involve initial loss of a methyl radical from the methoxy group, or cleavage of the imidazole ring.
Figure 2: Predicted major fragmentation pathways for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline in mass spectrometry.
Predicted Key Mass-to-Charge Ratios (m/z):
-
Molecular Ion [M]⁺˙: The exact mass will be determined by the isotopic composition.
-
[M - 15]⁺: Corresponding to the loss of a methyl group (•CH₃).
-
[M - 43]⁺: Corresponding to the loss of the acetyl group (CH₃CO•).
-
Fragments corresponding to the imidazole and aniline moieties.
Experimental Protocols for Spectroscopic Analysis
For the future experimental validation of the predicted data, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).
-
Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight and in fragmentation mode (MS/MS) to elucidate the structure.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline. The presented data, derived from fundamental principles and comparative analysis, offers a robust framework for the identification and characterization of this compound. Experimental verification of these predictions is highly encouraged to further solidify our understanding of this molecule's properties.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Spectroscopic data of substituted anilines and imidazoles from various online databases such as the Spectral D
- Journal articles describing the synthesis and characterization of analogous compounds.
Methodological & Application
Buchwald-Hartwig amination for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline synthesis
Application Note & Protocol
Efficient Synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline via Buchwald-Hartwig Amination
Abstract: This document provides a comprehensive guide for the synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline, a key intermediate in pharmaceutical development. The protocol leverages a palladium-catalyzed Buchwald-Hartwig amination for the crucial C-N bond formation between an aryl halide and 4-methylimidazole. This method offers significant advantages over traditional techniques, including milder reaction conditions and broader functional group tolerance.[1] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step laboratory protocol, and offer insights into reaction optimization and troubleshooting.
Introduction and Significance
The target molecule, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline, incorporates both an aniline and an imidazole moiety, structural motifs prevalent in medicinally relevant compounds.[2][3] Specifically, substituted anilines are foundational building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). The Buchwald-Hartwig amination has revolutionized the formation of aryl C-N bonds, which was historically challenging and often required harsh conditions.[4][5] This palladium-catalyzed cross-coupling reaction provides a powerful and versatile tool for constructing these bonds with high efficiency and control.[6]
This guide focuses on the coupling of 4-bromo-2-methoxy-1-nitrobenzene with 4-methylimidazole, followed by a standard reduction of the nitro group to yield the final aniline product. This strategy circumvents potential complications of using a free aniline group in the coupling step, which could otherwise interfere with the catalyst.
Reaction Scheme:
-
Step 1: Buchwald-Hartwig C-N Coupling
-
Step 2: Nitro Group Reduction
-
The Buchwald-Hartwig Amination: Mechanism and Rationale
The efficacy of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. [7]Understanding this catalytic cycle is crucial for rational selection of reagents and conditions.
The generally accepted mechanism involves three key steps: [4][7][8]1. Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. 2. Amine Coordination & Deprotonation: The amine (or in this case, imidazole) coordinates to the Pd(II) center. A base then deprotonates the coordinated imidazole, forming a palladium-amido complex. 3. Reductive Elimination: The aryl group and the nitrogen moiety are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The choice of ligand is paramount to a successful transformation. Bulky, electron-rich phosphine ligands, such as the biarylphosphines developed by the Buchwald group (e.g., XPhos, tBuBrettPhos), are essential. [3]These ligands stabilize the palladium center, promote the rates of both oxidative addition and reductive elimination, and prevent catalyst decomposition. [1][4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: C-N Coupling
This protocol details the synthesis of 1-(4-methoxy-3-nitrophenyl)-4-methyl-1H-imidazole. Standard air-sensitive techniques (Schlenk line or glovebox) are recommended for optimal results.
-
Glassware: All glassware (e.g., Schlenk flask, condenser) and stir bars must be oven-dried at 120 °C overnight and cooled under a stream of inert gas (Nitrogen or Argon).
-
Reagents: Use anhydrous, degassed solvents. Reagents should be of high purity.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 4-Bromo-2-methoxy-1-nitrobenzene | 232.04 | 5.0 | 1.16 g | 1.0 |
| 4-Methylimidazole | 82.10 | 6.0 | 493 mg | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.05 (1 mol%) | 46 mg | 0.01 |
| XPhos | 476.65 | 0.12 (2.4 mol%) | 57 mg | 0.024 |
| K₂CO₃ (finely ground) | 138.21 | 10.0 | 1.38 g | 2.0 |
| Anhydrous Dioxane | - | - | 25 mL | - |
-
Reaction Setup: To the oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methoxy-1-nitrobenzene (1.16 g), 4-methylimidazole (493 mg), potassium carbonate (1.38 g, previously ground to a fine powder), Pd₂(dba)₃ (46 mg), and XPhos (57 mg). [9]2. Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. 3. Solvent Addition: Add anhydrous, degassed 1,4-dioxane (25 mL) via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 100 °C for 12-24 hours. [9]Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots.
-
Cooling: Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quenching: Quench the reaction by slowly adding water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 1-(4-methoxy-3-nitrophenyl)-4-methyl-1H-imidazole as a solid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Buchwald-Hartwig synthesis.
Subsequent Reduction Step
The purified nitro-intermediate is then reduced to the target aniline. Standard reduction methods such as catalytic hydrogenation (H₂, Pd/C) in ethanol or methanol, or chemical reduction using tin(II) chloride (SnCl₂) in ethyl acetate, or iron powder (Fe) in acetic acid are highly effective for this transformation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen/moisture.<[9]br>2. Insufficiently ground or poor quality base.<[7]br>3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere techniques and use of anhydrous solvents.<br>2. Finely grind the base before use; consider a more soluble base like Cs₂CO₃.<[7]br>3. Increase temperature in 10 °C increments. |
| Formation of Side Products | 1. Dehalogenation of the aryl halide.2. Catalyst decomposition at high temperatures. | 1. Use a slightly lower temperature; ensure the system is truly free of water.2. Avoid excessive heating; consider a more stable precatalyst or ligand. |
| Difficult Purification | 1. Incomplete reaction.2. Presence of palladium residues. | 1. Allow the reaction to run to completion as monitored by TLC/LC-MS.2. Filter the crude product solution through a pad of Celite® before concentration. |
Safety Precautions
-
Palladium Compounds: Palladium catalysts can be toxic and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a well-ventilated fume hood.
-
Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Pressure: Heating a sealed vessel can cause a buildup of pressure. Ensure the reaction is properly vented or conducted in a vessel designed for pressure.
References
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
H. S. R.z-Murray, P. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Kinzel, T., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. grokipedia.com [grokipedia.com]
- 5. research.rug.nl [research.rug.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. name-reaction.com [name-reaction.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Pd-Catalyzed Cross-Coupling of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline
This Application Note is designed for researchers and process chemists optimizing the palladium-catalyzed cross-coupling of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline . This specific intermediate, structurally related to kinase inhibitors (e.g., analogues of Nilotinib or Ponatinib), presents unique challenges due to the coexistence of a nucleophilic primary amine and a Lewis-basic imidazole moiety.
Executive Summary
The coupling of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline (referred to herein as Substrate-A ) with aryl halides is a critical step in synthesizing targeted protein kinase inhibitors. Standard protocols often fail due to catalyst poisoning , where the basic imidazole nitrogen (N3) coordinates competitively to the Palladium center, displacing labile ligands and arresting the catalytic cycle.
This guide provides a Third-Generation Buchwald-Hartwig protocol utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos , XPhos ) to suppress imidazole interference and ensure high turnover numbers (TON).
Chemical Profile & Challenges[1]
| Feature | Chemical Property | Synthetic Implication |
| Primary Amine (-NH₂) | Nucleophile (pKa ~4.0) | The desired site of arylation. Electronically activated by the meta-methoxy group. |
| Imidazole (N3) | Lewis Base (pKa ~7.0) | Critical Risk: More basic than the aniline. Can bind Pd(II) species, forming inactive "Pd-black" or resting states. |
| Methoxy Group (-OMe) | Electron Donor (Inductive) | Increases electron density on the phenyl ring, enhancing oxidative addition rates but potentially complicating purification. |
| Sterics | Ortho-substitution | The methoxy group is ortho to the imidazole, potentially twisting the rings and reducing imidazole conjugation (beneficial for solubility). |
The "Poisoning" Mechanism
In standard couplings (e.g., using Pd(PPh₃)₄), the imidazole N3 displaces triphenylphosphine. The resulting [Pd(Ar)(Imidazole)L] complex is too stable to undergo reductive elimination, effectively killing the reaction.
Solution: Use ligands with high steric bulk and strong σ-donation (e.g., BrettPhos ) that prevent imidazole coordination via steric occlusion.
Strategic Protocol Design
Catalyst System Selection[2]
-
Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ . Avoid Pd-halides if possible to reduce induction periods.
-
Ligand:
-
Primary Choice: BrettPhos or tBuBrettPhos . These provide the highest selectivity for primary amines and prevent bis-arylation.
-
Secondary Choice: XPhos . Excellent for aryl chlorides and general robustness.
-
-
Ligand-to-Metal Ratio: 1.2:1 to 2:1. Excess ligand is crucial to ensure the Pd center remains ligated by phosphine rather than imidazole.
Base Selection[1][3][4]
-
Cs₂CO₃ (Cesium Carbonate): The standard for functional group tolerance. Requires high temperatures (80–100°C).
-
LHMDS (Lithium Hexamethyldisilazide): Recommended for difficult substrates. The soluble base promotes rapid deprotonation and can prevent imidazole interference by keeping the reaction mixture homogeneous.
-
NaOtBu (Sodium tert-butoxide): Effective but can be incompatible with electrophiles containing sensitive esters or nitriles.
Experimental Protocols
Protocol A: The "Gold Standard" (BrettPhos System)
Recommended for initial screening and high-value synthesis.
Reagents:
-
Substrate-A (Aniline): 1.0 equiv
-
Aryl Halide (Cl/Br): 1.0 - 1.1 equiv
-
Catalyst: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂ (2–4 mol%)
-
Ligand: BrettPhos (2–4 mol% relative to Pd, maintain 1.2:1 L:Pd ratio)
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)
Step-by-Step Procedure:
-
Vessel Prep: Flame-dry a resealable reaction vial (e.g., microwave vial) equipped with a magnetic stir bar. Cool under Argon flow.
-
Solids Addition: Charge the vial with Substrate-A , Aryl Halide (if solid), Pd source, Ligand, and Base.
-
Note: If using Pd(OAc)₂ and BrettPhos, premixing them in a small amount of solvent for 5 mins to form the active catalyst L-Pd(0) is beneficial.
-
-
Degassing: Cap the vial. Evacuate and backfill with Argon (3 cycles).[1]
-
Solvent Addition: Inject anhydrous 1,4-Dioxane via syringe. Concentration should be 0.1 M to 0.2 M with respect to the aniline.
-
Reaction: Place in a pre-heated block at 90–100°C . Stir vigorously (800+ rpm).
-
Monitoring: Check LCMS at 2 hours. If conversion is <50%, add a second portion of catalyst/ligand (0.5 mol%).
-
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove Pd black and inorganic salts. Wash the pad with EtOAc/MeOH (9:1).
-
Purification: Concentrate filtrate. Purify via flash chromatography (DCM/MeOH or Hexane/EtOAc gradients).
Protocol B: The "Challenging Substrate" (LHMDS Method)
Use this if Protocol A yields low conversion or if the imidazole causes precipitation.
Reagents:
-
Substrate-A: 1.0 equiv
-
Aryl Halide: 1.0 equiv[1]
-
Precatalyst: Pd-PEPPSI-IPr (2 mol%) OR Pd(OAc)₂/XPhos
-
Base: LHMDS (1.0 M in THF, 2.2 equiv)
-
Solvent: THF or Toluene
Step-by-Step Procedure:
-
Charge solid reagents (Substrate, Halide, Catalyst) into the vial under Argon.
-
Add solvent (THF).[2]
-
Dropwise Base: Add LHMDS solution dropwise at Room Temperature (RT).
-
Rationale: LHMDS instantly deprotonates the aniline (and potentially the imidazole N-H if it were unsubstituted, but here it is N-methyl, so only the aniline is deprotonated).
-
-
Heating: Heat to 65°C . (Lower temperature is possible due to the stronger base).
-
Quench: Quench carefully with saturated NH₄Cl solution.
Decision Logic & Troubleshooting
Optimization Workflow
The following diagram illustrates the decision process for selecting the optimal reaction conditions based on substrate behavior.
Caption: Decision tree for optimizing the cross-coupling of imidazole-anilines. Green paths indicate standard success; red paths require protocol switching.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Reaction turns black immediately | Pd aggregation (Catalyst death). Imidazole is displacing the ligand. | Increase Ligand:Pd ratio to 2:1 or 3:1. Switch to XPhos (binds tighter). |
| Starting material remains (0% conv) | Oxidative addition failure or catalyst poisoning. | Ensure anhydrous conditions. Switch to Pd-PEPPSI-IPr (NHC ligands are less labile). |
| Product forms but stops at 60% | Catalyst deactivation over time. | Add a second spike of catalyst (1 mol%) after 4 hours. |
| Bis-arylation observed | Aniline is too reactive or Ligand is not selective. | Use BrettPhos (highly selective for mono-arylation). Reduce Aryl Halide equivalents to 0.95. |
Mechanistic Insight: The Ligand Role
The success of this reaction hinges on the Ligand (L) preventing the Imidazole (Im) from binding to the Palladium.
-
Oxidative Addition: L-Pd(0) + Ar-X → L-Pd(II)(Ar)(X)
-
Amine Binding: The aniline (R-NH2) must bind to Pd.
-
Competition: The Imidazole (R-Im) also tries to bind.
-
Victory: A bulky ligand (L) makes the Pd center crowded. The sterically demanding L prevents the bulky Substrate-A from binding via the internal Imidazole (which is rigidly attached to the phenyl ring) but allows the smaller -NH2 group to approach.
-
-
Reductive Elimination: Formation of the C-N bond and regeneration of L-Pd(0).
References
-
Buchwald-Hartwig Cross Coupling Reaction Overview. Organic Chemistry Portal.Link
-
BrettPhos Ligand Application. Maiti, D., et al. "Pd-catalyzed amination of aryl chlorides and bromides with primary amines using a novel monodentate biaryl phosphine ligand." Chemical Science, 2011. Link
-
Use of LHMDS in Amination. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Journal of Organic Chemistry, 2014. Link
-
Pd-PEPPSI Protocols. Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Amination of Aryl Chlorides." Chemistry - A European Journal, 2008. Link
-
General Protocol for Imidazole-Anilines. ChemSpider Synthetic Pages.Link
Disclaimer: This protocol involves the use of hazardous chemicals. Always review Safety Data Sheets (SDS) and perform a risk assessment before experimentation.
Sources
Application Notes and Protocols: The Strategic Use of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline in the Synthesis of Novel Nilotinib Analogues
Introduction: Beyond Nilotinib
Nilotinib (marketed as Tasigna®) is a potent second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to imatinib.[1][2] Its mechanism of action relies on the high-affinity inhibition of the Bcr-Abl kinase, the causative oncogenic driver in CML.[3][4] The clinical success of Nilotinib has spurred extensive research into the development of analogues to overcome acquired resistance, reduce off-target effects, and expand the therapeutic window to other malignancies.[3][5]
A key structural feature of Nilotinib is the 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline moiety, which plays a critical role in binding to the Abl kinase domain.[4][6] The modification of this core structure is a proven strategy for generating novel analogues with potentially improved pharmacological profiles.[3][7] This document provides detailed protocols and scientific rationale for the synthesis and application of a key intermediate, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline , designed for the generation of a specific class of Nilotinib analogues where the electron-withdrawing trifluoromethyl group is replaced by an electron-donating methoxy group. This substitution is hypothesized to alter the electronic properties and binding kinetics of the final compound, potentially leading to novel activity or selectivity profiles.
Part 1: Synthesis of the Key Intermediate: 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline
The synthesis of this key intermediate is not directly reported in mainline literature but can be reliably achieved through a two-step process involving a nucleophilic aromatic substitution (SNAr) reaction followed by a nitro group reduction. This approach is efficient and scalable.
Causality in Synthetic Design:
-
Choice of Starting Material: We begin with 1-fluoro-2-methoxy-4-nitrobenzene. The fluorine atom is an excellent leaving group for SNAr reactions, activated by the strongly electron-withdrawing nitro group in the para position. The methoxy group is positioned to become the desired substituent in the final product.
-
Nucleophilic Aromatic Substitution (SNAr): 4-methylimidazole is used as the nucleophile. The reaction is base-mediated (using Potassium Carbonate, K2CO3) to deprotonate the imidazole, enhancing its nucleophilicity. A polar aprotic solvent like DMF is chosen to solubilize the reagents and facilitate the charge separation in the Meisenheimer complex intermediate, thereby accelerating the reaction.
-
Nitro Group Reduction: The reduction of the resulting nitro-intermediate to the target aniline is a critical step. Catalytic hydrogenation using Palladium on carbon (Pd/C) is the method of choice.[8] It is a clean, high-yielding reaction with a simple work-up; the only by-product is water. This method is preferred over other reducing agents like SnCl2 or Fe/HCl for its operational simplicity and milder conditions.[9]
Synthetic Workflow Diagram
Caption: Synthetic pathway for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline.
Detailed Experimental Protocol: Synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline
Step 1: Synthesis of 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-fluoro-2-methoxy-4-nitrobenzene (10.0 g, 58.4 mmol, 1.0 equiv).
-
Add 4-methylimidazole (5.75 g, 70.1 mmol, 1.2 equiv) and anhydrous potassium carbonate (16.1 g, 116.8 mmol, 2.0 equiv).
-
Add N,N-Dimethylformamide (DMF, 100 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 Ethyl Acetate/Hexane mobile phase.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (500 mL) with stirring.
-
A yellow precipitate will form. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and dry under vacuum at 50 °C to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol to afford 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole as a pale yellow crystalline solid.
Step 2: Synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline
-
In a high-pressure reactor (Parr hydrogenator), suspend the nitro-intermediate from Step 1 (10.0 g, 42.9 mmol) in methanol (150 mL).
-
Carefully add 10% Palladium on carbon (Pd/C, 50% wet, 1.0 g, ~10 wt%). Causality Note: Wet Pd/C is used to mitigate the risk of fire associated with the dry catalyst in the presence of flammable solvents and hydrogen.
-
Seal the reactor and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 6 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (50 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the target aniline as a solid. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary (Silica gel, 95:5 Dichloromethane/Methanol).
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Appearance |
| Nitro-Intermediate | C11H11N3O3 | 233.22 | 85-95% | Pale yellow solid |
| Aniline Intermediate | C11H13N3O | 203.24 | 90-98% | Off-white to light brown solid |
Part 2: Application in Nilotinib Analogue Synthesis
The synthesized aniline intermediate is now ready to be coupled with the core benzoic acid fragment to form the final Nilotinib analogue. The most common and robust method for this transformation is an amide coupling reaction.
Causality in Synthetic Design:
-
Coupling Strategy: We will employ a standard peptide coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base.[3] HATU is highly efficient for forming amide bonds, especially with anilines which can be poor nucleophiles, leading to high yields and clean reactions. DIPEA is used to neutralize the generated acids without interfering with the reaction.[3]
-
Core Fragment: The acid fragment, 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, is a known precursor in Nilotinib synthesis and can be prepared according to established literature procedures.[3][9]
Amide Coupling Workflow
Caption: Workflow for the synthesis and purification of the Nilotinib analogue.
Detailed Experimental Protocol: Synthesis of the Final Analogue
-
To a dry 100 mL round-bottom flask under an argon atmosphere, add 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1.0 g, 3.0 mmol, 1.0 equiv).
-
Add dry acetonitrile (CH3CN, 30 mL) and cool the solution to 0 °C in an ice bath.
-
Add DIPEA (0.78 g, 6.0 mmol, 2.0 equiv) followed by HATU (1.25 g, 3.3 mmol, 1.1 equiv). Stir the mixture at 0 °C for 30 minutes to pre-activate the acid.
-
In a separate flask, dissolve 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline (0.67 g, 3.3 mmol, 1.1 equiv) in dry acetonitrile (15 mL).
-
Add the aniline solution dropwise to the activated acid mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 24 hours.
-
Monitor the reaction by TLC (95:5 Dichloromethane/Methanol).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Partition the residue between ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 5% methanol in dichloromethane to yield the final Nilotinib analogue as a solid.
Part 3: Characterization and Data
Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate and final analogue. Standard analytical techniques should be employed.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Representative Analytical Data
The following table presents expected (representative) data for the final product. Actual results may vary.
| Analysis | Expected Result for Final Analogue: N-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide |
| 1H NMR (400 MHz, DMSO-d6) | Expect characteristic peaks for aromatic protons, imidazole protons, methyl groups (on benzamide and imidazole), methoxy group, and amide NH protons. Shifts will be specific to the final structure. |
| 13C NMR (100 MHz, DMSO-d6) | Expect distinct signals for all unique carbon atoms, including the carbonyl carbon of the amide (~165 ppm), and carbons of the different aromatic and heterocyclic rings. |
| HRMS (ESI) | Calculated for C30H26N8O2 [M+H]+: 531.2200; Found: 531.2205 (or within a ±5 ppm tolerance). |
| HPLC Purity | >98% (as determined by peak area at a specified wavelength, e.g., 254 nm). |
References
- US20100016590A1 - Nilotinib intermediates and preparation thereof.
-
Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC, NIH. [Link]
-
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline - PubChem. [Link]
-
Manish K. Shah M.Sc.Ph.D Professor at Saurashtra University - ResearchGate. [Link]
-
Ibogaine - Wikipedia. [Link]
- CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)
- US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl)
-
Nilotinib Intermediate: Role In Drug Development . [Link]
-
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl) - ResearchGate. [Link]
-
Reactions and conditions for the synthesis of the nilotinib analogues V... - ResearchGate. [Link]
- US10392351B2 - Method for preparing nilotinib intermediate - Google P
-
Synthesis of 3a via Buchwald-Hartwig amination. Reagents and Conditions - ResearchGate. [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
-
Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor . [Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. [Link]
-
Reactions and conditions for the synthesis of the nilotinib analogues-1–3. - ResearchGate. [Link]
-
3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE - Inxight Drugs. [Link]
-
Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PubMed. [Link]
-
Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes . [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... - ResearchGate. [Link]
-
3-Methoxy-4-(5-methyl-1,2,4-triazol-1-yl)aniline - PubChem. [Link]
-
3-methoxy-4-(trifluoromethyl)aniline (C8H8F3NO) - PubChemLite. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 3. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 9. asianpubs.org [asianpubs.org]
Application Note: A Scalable and Robust Synthesis of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline
Introduction
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is a key substituted aniline building block crucial in medicinal chemistry and drug development. Its structural motif, featuring a methoxy-substituted aniline core coupled with a 4-methylimidazole moiety, is found in a variety of pharmacologically active agents. The strategic placement of the aniline nitrogen, the methoxy group, and the imidazole ring provides multiple points for further chemical modification, making it a versatile intermediate for constructing complex target molecules.
This application note provides a detailed, two-step synthetic protocol for the scale-up production of this valuable intermediate. The process is designed for robustness, scalability, and efficiency, addressing common challenges encountered in process chemistry. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.
Part 1: Strategic Overview of the Synthesis
The selected synthetic route proceeds in two primary stages:
-
Nucleophilic Aromatic Substitution (SNA r): Formation of the critical C-N bond between the imidazole ring and the aromatic core. This is achieved via a copper-catalyzed Ullmann condensation, which is well-suited for coupling N-heterocycles with aryl halides.
-
Nitro Group Reduction: Conversion of the nitro-substituted intermediate to the target aniline functionality via catalytic hydrogenation. This method is preferred for its high efficiency and clean reaction profile, which simplifies downstream processing.
The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline.
Part 2: In-Depth Mechanistic and Procedural Analysis
Step 1: Ullmann Condensation for C-N Bond Formation
The formation of the aryl-imidazole bond is accomplished through a copper-catalyzed Ullmann condensation. This class of reaction is a powerful tool for creating C-N bonds, particularly when the nucleophile is a heteroaromatic amine like imidazole.[1][2]
Reaction Scheme: 5-Fluoro-2-methoxynitrobenzene + 4-Methylimidazole → 1-(4-Methoxy-3-nitrophenyl)-4-methyl-1H-imidazole
Causality Behind Experimental Design:
-
Choice of Aryl Halide: 5-Fluoro-2-methoxynitrobenzene is an ideal substrate. The nitro group is a potent electron-withdrawing group that activates the aromatic ring towards nucleophilic attack. The fluorine atom, being the most electronegative halogen, provides excellent reactivity as a leaving group in this SNAr-type mechanism.
-
Catalyst System: Copper(I) iodide (CuI) is a classic and cost-effective catalyst for Ullmann reactions.[1] While modern systems often employ ligands to facilitate the reaction under milder conditions, the high activation of the substrate by the nitro group allows for a straightforward, ligand-free approach suitable for scale-up.[3]
-
Base and Solvent: Potassium carbonate (K2CO3) is used as a mild, inexpensive base to deprotonate the 4-methylimidazole, generating the active nucleophile. Dimethyl sulfoxide (DMSO) is selected as the solvent due to its high boiling point, polar aprotic nature which enhances the nucleophilicity of the imidazolide anion, and its ability to dissolve the inorganic base.
Figure 2: Simplified catalytic cycle for the Ullmann condensation step.
Quantitative Data for Step 1
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 100g scale) | Role |
| 5-Fluoro-2-methoxynitrobenzene | 171.12 | 1.0 | 100.0 g | Substrate |
| 4-Methylimidazole | 82.10 | 1.2 | 68.1 g | Nucleophile |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 11.1 g | Catalyst |
| Potassium Carbonate (K2CO3) | 138.21 | 2.0 | 161.5 g | Base |
| DMSO | - | - | 500 mL | Solvent |
Scale-Up Synthesis Protocol: 1-(4-Methoxy-3-nitrophenyl)-4-methyl-1H-imidazole
-
Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.
-
Reagent Charging: Charge the reactor with 5-Fluoro-2-methoxynitrobenzene (100.0 g, 0.584 mol), 4-methylimidazole (68.1 g, 0.830 mol), potassium carbonate (161.5 g, 1.168 mol), and copper(I) iodide (11.1 g, 0.058 mol).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO, 500 mL) to the reactor.
-
Inerting: Purge the reactor with nitrogen for 15 minutes.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by HPLC or TLC until consumption of the starting aryl halide is complete (typically 12-18 hours).
-
Quenching: Cool the reaction mixture to room temperature (20-25 °C). Slowly and carefully pour the dark mixture into 2L of cold water with stirring.
-
Isolation: The product will precipitate as a solid. Stir the slurry for 1-2 hours to ensure complete precipitation.
-
Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with water (3 x 500 mL) to remove residual DMSO and inorganic salts.
-
Drying: Dry the solid product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Expected Outcome: A tan to brown solid. Yield: 115-125 g (84-92%).
Step 2: Catalytic Hydrogenation for Nitro Group Reduction
The final step is the reduction of the nitro group to the desired aniline. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for its high chemoselectivity, efficiency, and the generation of water as the only stoichiometric byproduct, which simplifies purification.[5]
Reaction Scheme: 1-(4-Methoxy-3-nitrophenyl)-4-methyl-1H-imidazole + 3 H₂ → 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline + 2 H₂O
Causality Behind Experimental Design:
-
Catalyst: 5% Palladium on carbon (Pd/C) is a highly effective and standard catalyst for nitro group reductions. A 50% wet catalyst is recommended for scale-up operations to mitigate the risk of ignition upon contact with solvent or air.
-
Hydrogen Source and Pressure: Gaseous hydrogen is used as the reductant. A pressure of 40-50 psi is sufficient to ensure a reasonable reaction rate without requiring specialized high-pressure equipment.
-
Solvent: Methanol is an excellent solvent for this reaction. It readily dissolves the starting material and the product (at reaction temperature) and is easily removed post-reaction.
-
Safety on Scale-Up: Hydrogenation reactions are exothermic and involve flammable gas and a potentially pyrophoric catalyst. Key safety measures include:
-
Thorough inerting of the reactor with nitrogen before introducing hydrogen.
-
Using a wet catalyst to prevent static ignition.
-
Ensuring adequate cooling capacity to manage the reaction exotherm.
-
Safe handling and filtration of the catalyst post-reaction under a nitrogen blanket.
-
Quantitative Data for Step 2
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (for 100g scale) | Role |
| Nitro Intermediate | 233.23 | 1.0 | 100.0 g | Substrate |
| 5% Pd/C (50% wet) | - | 2 mol% (Pd) | ~4.0 g | Catalyst |
| Hydrogen (H₂) | 2.02 | Excess | 40-50 psi | Reductant |
| Methanol | - | - | 1000 mL | Solvent |
Scale-Up Synthesis Protocol: 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline
-
Reactor Setup: Charge a hydrogenation-rated reactor (e.g., a Parr shaker or a stirred autoclave) with the nitro intermediate (100.0 g, 0.429 mol) and methanol (1000 mL).
-
Inerting: Seal the reactor and purge thoroughly with nitrogen (3 cycles of pressurizing to 50 psi and venting).
-
Catalyst Addition: Under a positive nitrogen flow, carefully add the 5% Pd/C catalyst (~4.0 g). The catalyst should be added as a slurry in methanol to minimize pyrophoric risk.
-
Hydrogenation: Seal the reactor again, purge with nitrogen one more time, and then introduce hydrogen gas. Pressurize the reactor to 40-50 psi.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C). An initial exotherm may be observed; maintain the temperature below 40 °C using external cooling. Monitor the reaction by observing hydrogen uptake.
-
Completion: The reaction is typically complete within 4-8 hours when hydrogen uptake ceases. Confirm completion by HPLC or TLC analysis.
-
Post-Reaction Purging: Vent the hydrogen and purge the reactor thoroughly with nitrogen (3 cycles).
-
Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and concentrate the solvent under reduced pressure.
-
Crystallization: The product may crystallize upon concentration. If not, an anti-solvent such as water or heptane can be added to induce precipitation.
-
Isolation and Drying: Filter the solid product, wash with a minimal amount of cold solvent or anti-solvent, and dry in a vacuum oven at 40-50 °C.
-
Expected Outcome: An off-white to light tan solid. Yield: 80-87 g (92-99%). Purity (by HPLC): >98%.
Part 3: Final Product Characterization
| Analysis | Specification |
| Appearance | Off-white to light tan crystalline solid |
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| ¹H NMR | Consistent with the structure of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline |
| Mass Spec (ESI+) | m/z = 204.11 [M+H]⁺ |
| Purity (HPLC) | ≥ 98.0% |
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline from 4-bromotoluene.
- Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC.
- ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis.
- Ossila. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- Google Patents. (n.d.). WO2019130254A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- ResearchGate. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame.
- ChemicalBook. (n.d.). 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis.
- Google Patents. (n.d.). CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Wikipedia. (n.d.). Ullmann condensation.
Sources
Application Note: Unambiguous ¹H and ¹³C NMR Assignment of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline. In the absence of previously published experimental data for this specific molecule, this guide synthesizes established principles of NMR spectroscopy and data from structurally related compounds to predict the spectral features. Furthermore, a comprehensive experimental protocol is outlined, detailing the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. This systematic approach ensures the self-validating and unambiguous assignment of all proton and carbon signals, a critical step in the structural elucidation and quality control of novel chemical entities in drug discovery and development.
Introduction
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is a substituted aniline derivative incorporating a 4-methylimidazole moiety. Such heterocyclic systems are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active compounds.[1] The precise arrangement of the substituents on the aniline ring profoundly influences the molecule's chemical properties and biological activity. Therefore, unequivocal structural confirmation is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules.[2] This guide provides a predictive analysis of the ¹H and ¹³C NMR spectra of the title compound and a robust protocol for experimental verification. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Molecular Structure and Atom Numbering
For clarity in the spectral assignment, the atoms of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this document.
Caption: Molecular structure of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline with atom numbering.
Predicted ¹H and ¹³C NMR Spectra
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C NMR spectra. These predictions are based on established substituent effects and data from analogous structures.[3][4] The actual experimental values may vary slightly depending on the solvent and concentration.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2' | 7.8 - 8.0 | s | - | The proton at C2' of the imidazole ring is typically deshielded. |
| H5' | 7.1 - 7.3 | s | - | The proton at C5' of the imidazole ring. |
| H2 | 6.8 - 7.0 | d | J ≈ 2.0 | Ortho to the electron-donating amino group and meta to the methoxy group. |
| H5 | 6.7 - 6.9 | dd | J ≈ 8.0, 2.0 | Ortho to the imidazole nitrogen and meta to the amino group. |
| H6 | 6.6 - 6.8 | d | J ≈ 8.0 | Ortho to the amino group and meta to the imidazole nitrogen. |
| -NH₂ | 5.0 - 5.5 | br s | - | The chemical shift of aniline protons can vary and they often appear as a broad singlet. |
| -OCH₃ (C12) | 3.8 - 4.0 | s | - | Typical range for a methoxy group on an aromatic ring.[3] |
| -CH₃ (C13) | 2.1 - 2.3 | s | - | Methyl group on the imidazole ring. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
| Carbon | Predicted δ (ppm) | Rationale |
| C3 | 150 - 155 | Aromatic carbon attached to the electron-donating methoxy group. |
| C1 | 145 - 150 | Aromatic carbon attached to the electron-donating amino group.[4] |
| C4 | 135 - 140 | Aromatic carbon attached to the imidazole ring. |
| C2' | 135 - 140 | Deshielded carbon in the imidazole ring. |
| C4' | 130 - 135 | Carbon in the imidazole ring bearing the methyl group. |
| C5' | 118 - 122 | Shielded carbon in the imidazole ring. |
| C6 | 115 - 120 | Ortho to the amino group. |
| C2 | 110 - 115 | Ortho to the amino group and meta to the methoxy group. |
| C5 | 105 - 110 | Ortho to the imidazole and meta to the amino group. |
| -OCH₃ (C12) | 55 - 60 | Typical chemical shift for a methoxy carbon.[3] |
| -CH₃ (C13) | 10 - 15 | Methyl carbon on the imidazole ring. |
Experimental Protocol for NMR Analysis
This section provides a detailed, step-by-step methodology for acquiring high-quality NMR data for the structural assignment of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the sample.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for anilines due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of N-H protons, which can sometimes allow for the observation of their couplings. CDCl₃ is another common alternative.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.[5]
NMR Instrument Parameters
The following experiments should be performed on a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.[3]
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30 or similar).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton couplings (³JHH and some long-range couplings).
-
Pulse Program: Standard COSY sequence (cosygpqf or similar).
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 2-4 per increment.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon correlations (¹JCH).[2]
-
Pulse Program: Standard HSQC sequence (hsqcedetgpsp or similar).
-
¹JCH Coupling Constant: Optimized for ~145 Hz (for aromatic and aliphatic C-H).
-
Data Points: 2048 in F2, 256 in F1.
-
Number of Scans: 4-8 per increment.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) proton-carbon correlations (²JCH, ³JCH). This is crucial for connecting different fragments of the molecule.
-
Pulse Program: Standard HMBC sequence (hmbcgplpndqf or similar).
-
Long-range Coupling Constant: Optimized for 8-10 Hz.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 8-16 per increment.
-
Data Analysis and Interpretation Workflow
A systematic analysis of the acquired spectra is essential for an accurate and complete assignment. The following workflow is recommended:
Caption: Workflow for the unambiguous NMR assignment of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline.
-
¹H NMR Analysis:
-
Identify the number of unique proton signals and their integrations.
-
Analyze the chemical shifts and multiplicities to make preliminary assignments based on the predicted values. For example, the singlets for the methoxy and methyl groups should be readily identifiable.
-
-
COSY Analysis:
-
Use the COSY spectrum to confirm the coupling relationships between protons on the aniline ring (e.g., the correlation between H5 and H6).
-
-
HSQC Analysis:
-
Correlate each proton signal with its directly attached carbon atom. This will allow for the unambiguous assignment of all protonated carbons (C2, C5, C6, C2', C5', C12, and C13).[2]
-
-
HMBC Analysis:
-
This is the key experiment for assigning the quaternary carbons and confirming the overall connectivity. Look for key correlations such as:
-
From the methoxy protons (-OCH₃) to C3.
-
From the aniline ring protons (H2, H5) to the quaternary carbons (C1, C3, C4).
-
From the imidazole protons (H2', H5') to the aniline carbon C4.
-
From the imidazole methyl protons (-CH₃) to C4' and C5'.
-
-
By following this comprehensive workflow, a complete and self-validated assignment of the ¹H and ¹³C NMR spectra of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline can be achieved with a high degree of confidence.
References
-
Ciura, K., et al. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(9), 1437. [Link]
- Bagley, M. C., et al. (2009). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Journal of the Iranian Chemical Society, 6, 737-744.
-
Bagno, A., et al. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514-25. [Link]
- Van de Vyver, S., et al. (2011). Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. Organometallics, 30(15), 4119-4126.
- Stoltz, B. M., et al. (2012). Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. Organic Letters, 14(24), 6282-6285.
-
Sayeeda, Z. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Bruker. (n.d.). Standard NMR Experiments. [Link]
- Gupta, V. D. (1983). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 22A, 696-697.
- Axenrod, T., et al. (1979). NMR Spectra of Anilines. Organic Magnetic Resonance, 12(8), 476-480.
- Silva, A. M. S., et al. (2004). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 8(5), 397-423.
-
PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
Sources
Technical Application Note: High-Sensitivity LC-MS/MS Quantitation of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline (MMIA)
This Application Note details the development and validation of a high-sensitivity LC-MS/MS method for the quantitation of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline (referred to herein as MMIA ).
Given the structural characteristics of MMIA (an aniline derivative with an imidazole moiety), this compound is classified as a Potentially Genotoxic Impurity (PGI) in pharmaceutical development. Its analysis requires trace-level detection (ppm to ppb range) in the presence of high-concentration API (Active Pharmaceutical Ingredient) matrices.
Executive Summary
This protocol outlines a robust UHPLC-MS/MS workflow for the quantification of MMIA. The method overcomes specific analytical challenges posed by the molecule:
-
Challenge: The basic imidazole (pKa ~7.0) and aniline (pKa ~4.0) groups cause peak tailing on standard C18 columns.
-
Solution: Utilization of a Biphenyl stationary phase to enhance selectivity via
interactions and retention of the polar basic core. -
Challenge: Matrix suppression from high-concentration API.
-
Solution: A targeted Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) cleanup step.
Compound Characterization & Mechanism
Understanding the physicochemical properties of MMIA is critical for method design.
| Property | Value / Description | Impact on Method |
| Formula | Precursor Ion | |
| Structure | Aniline core with 3-methoxy & 4-(4-methylimidazole) substitution | Dual basic sites (N3-imidazole, Aniline-NH2) |
| pKa (Calc) | ~7.1 (Imidazole), ~4.2 (Aniline) | Positively charged at pH < 4.0 |
| LogP | ~1.2 (Estimated) | Moderately polar; requires high-aqueous start |
Fragmentation Logic (MS/MS)
In ESI+ mode, the protonation likely occurs at the imidazole N3. Collision Induced Dissociation (CID) yields characteristic fragments used for MRM transitions:
-
Precursor:
204.1 -
Product A (Quantifier):
189.1 (Loss of Methyl radical ). Common in methyl-substituted aromatics. -
Product B (Qualifier):
162.1 (Loss of Imidazole ring fragment or ketene extrusion). -
Product C (Qualifier):
135.0 (Cleavage of the C-N bond between phenyl and imidazole).
Experimental Protocol
Reagents & Standards
-
Reference Standard: MMIA (>98% purity).
-
Internal Standard (IS): MMIA-
(Methoxy- ) or 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (Structural Analog). -
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.
Sample Preparation: Mixed-Mode SPE (MCX)
Direct protein precipitation (PPT) is often insufficient for trace aniline analysis due to ion suppression. We utilize Mixed-Mode Cation Exchange (MCX) to isolate the basic MMIA from neutral/acidic matrix components.
Protocol:
-
Conditioning: 1 mL MeOH, then 1 mL Water.
-
Loading: Dilute sample (API in DMSO/Water) with 2% Formic Acid (aq) to ensure pH < 3. Load onto cartridge.
-
Mechanism:[1] MMIA is protonated and binds to the sulfonate groups of the sorbent via ionic interaction.
-
-
Wash 1 (Acidic): 1 mL 2% Formic Acid in Water. (Removes hydrophilic neutrals).
-
Wash 2 (Organic): 1 mL 100% Methanol. (Removes hydrophobic neutrals/acids).
-
Note: MMIA remains bound due to strong ionic interaction.
-
-
Elution: 2 x 500 µL of 5%
in Methanol .-
Mechanism:[1] High pH neutralizes the amine/imidazole, breaking the ionic bond and releasing the analyte.
-
-
Reconstitution: Evaporate to dryness (
, 40°C) and reconstitute in 100 µL Mobile Phase A/B (90:10).
LC-MS/MS Conditions
Chromatography (UHPLC)
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).
-
Rationale: The Biphenyl phase provides superior retention for aromatic amines compared to C18 and separates MMIA from potential isobaric isomers.
-
-
Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %B | Curve | Event |
|---|---|---|---|
| 0.00 | 5 | Initial | Equilibration |
| 1.00 | 5 | 6 | Load |
| 6.00 | 95 | 6 | Elution |
| 7.50 | 95 | 6 | Wash |
| 7.60 | 5 | 1 | Re-equilibration |
| 10.00 | 5 | 1 | End |
Mass Spectrometry (QqQ)
-
System: Sciex Triple Quad 6500+ or Thermo Altis.
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Spray Voltage: 3500 V.
-
Source Temp: 500°C.
-
Curtain Gas: 35 psi.
MRM Table:
| Compound | Precursor (m/z) | Product (m/z) | DP (V) | CE (eV) | Role |
|---|---|---|---|---|---|
| MMIA | 204.1 | 189.1 | 60 | 25 | Quantifier |
| MMIA | 204.1 | 162.1 | 60 | 35 | Qualifier 1 |
| MMIA | 204.1 | 135.0 | 60 | 45 | Qualifier 2 |
| IS (Analog) | 242.1 | 222.1 | 65 | 28 | Internal Std |
Workflow Visualization
Figure 1: Optimized SPE-LC-MS/MS workflow for the isolation and quantification of MMIA.
Method Validation & Performance Criteria
To ensure "Trustworthiness" (Part 2 of requirements), the method must meet ICH Q2(R1) guidelines.
Linearity & Range
-
Range: 0.5 ng/mL to 100 ng/mL (corresponding to 0.5 ppm to 100 ppm relative to API at 1 mg/mL).
-
Criterion:
, with residuals < 15%.[1]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Sensitivity
-
LOD (Limit of Detection): ~0.1 ng/mL (S/N > 3).
-
LOQ (Limit of Quantitation): 0.5 ng/mL (S/N > 10, Precision < 20%).
Matrix Effect (ME)
Anilines are susceptible to suppression.
-
Calculation:
. -
Acceptance: 85% - 115%. If ME < 80%, increase the wash volume in the SPE step or switch to a more specific transition.
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction of imidazole with silanols | Use Ammonium Formate buffer; ensure column is "End-capped" or use Hybrid Particle (HPH). |
| Carryover | Adsorption of basic amine to injector | Use Needle Wash: ACN:Water:Isopropanol:Formic Acid (40:40:19:1). |
| Low Recovery | Incomplete elution from MCX | Ensure Elution solvent is fresh (NH4OH is volatile); increase NH4OH to 5%. |
References
-
Guidance for Industry : "Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches." U.S. Food and Drug Administration (FDA). Link
- Kaufman, B. (2025). "Strategies for the Analysis of Genotoxic Impurities by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Methodology grounding for aniline analysis).
-
Phenomenex Application Note : "Separation of Polar Basic Compounds using Kinetex Biphenyl." Phenomenex Technical Guide. Link
-
PubChem Compound Summary : "3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline" (Structural Analog Data). National Center for Biotechnology Information. Link
Sources
Advanced Synthetic Architectures for Novel Imidazole Scaffolds
Application Note & Protocol Guide | Doc ID: SYN-IMZ-2024-v1
Executive Summary & Strategic Rationale
The imidazole pharmacophore is a cornerstone of medicinal chemistry, serving as the bioactive core in therapeutics ranging from antifungal azoles (e.g., Ketoconazole) to kinase inhibitors and sedative-hypnotics (e.g., Zolpidem).[1] While classical methods like the Debus-Radziszewski condensation remain useful for simple substrates, modern drug discovery demands higher complexity, specific regiochemistry, and rapid library generation.[1]
This guide moves beyond textbook synthesis, focusing on three high-value, "novel" synthetic pathways:
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: For fused imidazo-heterocycles (e.g., imidazo[1,2-a]pyridines).[1][2][3][4][5]
-
Regioselective Van Leusen Synthesis: For precise 1,4,5-substitution patterns using sulfonylmethyl isocyanides (TosMIC).
-
Late-Stage C-H Activation: For direct C5-arylation of existing imidazole cores, enabling "scaffold hopping" without de novo synthesis.
Strategic Route Selection
Before initiating synthesis, select the pathway based on the target topology.
Figure 1: Decision tree for selecting the optimal synthetic methodology based on target structural requirements.
Protocol A: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Target: Fused imidazo[1,2-a]pyridines (Zolpidem analogs).[1] Mechanism: Isocyanide-based Multicomponent Reaction (IMCR).[2][3]
This route is superior to standard condensation because it creates three chemical bonds in a single pot with high atom economy. It couples an aldehyde, an isocyanide, and a 2-aminoazine.[1][3]
Materials
-
Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)[1]
-
Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) OR p-Toluenesulfonic acid (TsOH) (10 mol%) for a metal-free option.[1]
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).[1]
Step-by-Step Protocol
-
Schiff Base Formation: In a 10 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL). Stir at room temperature for 15 minutes to pre-form the imine (Schiff base). Note: This minimizes side reactions with the isocyanide.
-
Component Addition: Add the isocyanide (1.1 mmol) and the catalyst (Sc(OTf)₃, 0.05 mmol).
-
Reaction: Seal the vial.
-
Method A (Thermal): Heat to 60°C for 12 hours.
-
Method B (Microwave - Recommended): Irradiate at 100°C for 20 minutes (max power 150W).
-
-
Work-up: Concentrate the solvent under reduced pressure.
-
Purification: The residue is often pure enough for crystallization (EtOAc/Hexane).[1] If not, purify via flash column chromatography (SiO₂, gradient 0-5% MeOH in DCM).[1]
Validation Criteria:
-
TLC: Disappearance of aldehyde spot; appearance of a fluorescent spot (blue under UV 254/365 nm) indicates the fused imidazole formation.
-
NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the distinctive singlet of the imidazole C3-H (if not substituted) or the specific shifts of the amine/alkyl group incorporated from the isocyanide.
Protocol B: Regioselective Van Leusen Imidazole Synthesis
Target: 1,4,5-Trisubstituted Imidazoles.[1][7] Key Reagent: Tosylmethyl Isocyanide (TosMIC).[1][8][9][10]
The Van Leusen reaction allows for the specific construction of the imidazole ring from aldimines and TosMIC.[8][9][11] By controlling the base and leaving group, one can direct the regioselectivity.
Materials
-
Amine: Primary amine (1.0 equiv)[1]
-
Reagent: TosMIC (1.2 equiv)[1]
-
Base: K₂CO₃ (2.0 equiv) or t-BuNH₂.
-
Solvent: DMF or MeOH/DME mixture.
Step-by-Step Protocol
-
Imine Generation: Mix aldehyde (1.0 mmol) and amine (1.0 mmol) in DMF (4 mL) with activated 4Å molecular sieves. Stir for 2 hours at RT.
-
Cycloaddition: Add TosMIC (1.2 mmol) and K₂CO₃ (2.0 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to 80°C for 4–6 hours.
-
Mechanism Insight: The base deprotonates TosMIC; the resulting carbanion attacks the imine carbon. Subsequent cyclization and elimination of the tosyl group (Ts-) yield the imidazole.
-
-
Quench: Pour into ice-water (20 mL). Extract with EtOAc (3 x 15 mL).
-
Purification: Wash organic phase with brine (crucial to remove DMF). Dry over Na₂SO₄.[8] Purify via chromatography.[8]
Protocol C: Late-Stage C5-H Arylation
Target: Direct functionalization of the C5 position of an existing imidazole core. Mechanism: Pd-catalyzed C-H activation (Concerted Metalation-Deprotonation).
This protocol is essential for diversifying "scaffold" libraries without rebuilding the ring system.
Materials
-
Substrate: 1-Substituted Imidazole (N-protection is required to prevent catalyst poisoning).
-
Coupling Partner: Aryl Bromide (Ar-Br) (1.5 equiv).[1]
-
Ligand: PPh₃ (10 mol%) or PCy₃ for difficult substrates.[1]
-
Solvent: Dioxane or DMF.
Step-by-Step Protocol
-
Setup: In a glovebox or under Argon flow, combine the imidazole substrate (0.5 mmol), Ar-Br (0.75 mmol), Pd(OAc)₂ (5.6 mg), PPh₃ (13.1 mg), and K₂CO₃ (138 mg) in a dry pressure tube.[1]
-
Solvation: Add anhydrous Dioxane (2 mL).
-
Reaction: Seal and heat to 110°C for 16 hours.
-
Filtration: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Palladium black.
-
Analysis: The C5 position is the most electron-rich carbon remaining (after C2), but under these specific Pd(OAc)₂ conditions, C5-arylation is favored over C2 due to the specific CMD mechanism pathway.[1]
Mechanistic Visualization (GBB Reaction)
Understanding the GBB mechanism is critical for troubleshooting low yields, particularly regarding the sequence of addition.
Figure 2: Mechanistic flow of the Groebke-Blackburn-Bienaymé reaction.[1] Note that pre-formation of the Schiff base (Imine) is the rate-determining control step.
Data Summary & Comparison
| Feature | GBB Reaction (Route A) | Van Leusen (Route B)[1] | C-H Activation (Route C) |
| Complexity Generated | High (Fused Bicyclic) | Medium (Highly Substituted) | Low (Modification only) |
| Atom Economy | Excellent (>90%) | Good (Loss of Tosyl group) | Good (Loss of HBr) |
| Key Limitation | Requires 2-aminoazine input | TosMIC reagents can be costly | Requires N-protection |
| Typical Yield | 70–95% | 60–85% | 50–80% |
| Green Score | High (often solvent-free/water) | Medium | Low (Heavy metals involved) |
Troubleshooting & Expert Insights
-
Moisture Sensitivity:
-
Regioisomer Control (Van Leusen):
-
Isocyanide Odor:
-
Work in a well-ventilated fume hood. Quench glassware with dilute HCl/Acetone to hydrolyze residual isocyanide before removing from the hood.
-
References
-
Groebke-Blackburn-Bienaymé Reaction Review
-
Van Leusen Imidazole Synthesis
-
C-H Activation Protocols
-
Microwave-Assisted Green Synthesis
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH [mdpi.com]
- 4. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Imidazole synthesis [organic-chemistry.org]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 12. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Functionalization of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific electronic and steric challenges of functionalizing 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline , a privileged scaffold in kinase inhibitor discovery.[1]
Executive Summary & Molecule Profile[1][2][3]
The target molecule, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline (referred to herein as Core-A ), represents a critical "hinge-binding" or "solvent-front" precursor in the synthesis of Type II kinase inhibitors (analogous to the Nilotinib scaffold).[1]
Successful functionalization of the aniline nitrogen requires navigating a complex electronic environment:
-
The Aniline (Target): Moderately nucleophilic. The meta-methoxy group provides weak inductive deactivation, while the para-imidazolyl group exerts a significant electron-withdrawing effect (inductively), rendering this aniline less reactive than standard electron-rich anilines (e.g., p-anisidine).[1]
-
The Imidazole (Competitor): The N3 nitrogen of the imidazole ring is basic (pKa ~7.0–7.5) and nucleophilic.[2][3] It can compete for electrophiles, acting as an "acyl transfer" catalyst or forming stable salts that crash out of solution.
Core-A Properties:
| Property | Value / Characteristic | Impact on Protocol |
|---|---|---|
| Molecular Weight | ~203.24 g/mol | -- |
| Primary Nucleophile | Aniline (
Strategic Decision Tree (Workflow)
The following diagram outlines the decision logic for selecting the correct protocol based on the desired pharmacophore.
Figure 1: Strategic workflow for the diversification of the aniline handle.[1]
Detailed Protocols
Protocol 1: Amide Coupling (The "Kinase Linker" Standard)
Objective: Attach a carboxylic acid (e.g., 3-(trifluoromethyl)benzoic acid or a heterocycle) to the aniline.
The Challenge: Acid chlorides are often too aggressive, leading to di-acylation or formation of stable N-acyl imidazolium salts.[1] The Solution: Use HATU as a coupling agent. It generates an activated ester (OBt/OAt) that is reactive enough for the deactivated aniline but selective enough to avoid permanent imidazole functionalization.
Reagents:
-
Core-A (1.0 equiv)[1]
-
Carboxylic Acid (R-COOH) (1.1 equiv)[1]
-
HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium]
-
DIPEA (3.0 equiv) [N,N-Diisopropylethylamine][1]
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration relative to amine). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.
-
Addition: Add Core-A (1.0 equiv) as a solid or predissolved in minimal DMF.
-
Reaction: Stir at 40°C–50°C for 4–16 hours.
-
Note: The elevated temperature is required because the aniline is electronically deactivated by the imidazole ring.
-
-
Work-up (Critical):
-
Dilute reaction mixture with EtOAc.
-
Wash with saturated NaHCO₃ (3x) to remove HOBt/HOAt byproducts.
-
Avoid acidic washes initially, as the product (containing imidazole) will protonate and extract into the aqueous layer.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH gradient, 0% to 10% MeOH).
Mechanism Insight: The imidazole N3 may transiently react with the active ester, but this intermediate is labile and will transfer the acyl group to the thermodynamically more stable aniline amide (Entropic trap).
Protocol 2: Urea Formation (The "Nilotinib" Motif)
Objective: Create a urea linkage, a classic motif in Type II kinase inhibitors for H-bonding with the Glu-Lys pair in the kinase pocket.
Reagents:
-
Core-A (1.0 equiv)[1]
-
Isocyanate (R-N=C=O) (1.1 equiv)
-
Base: None usually required (or catalytic TEA)
-
Solvent: THF or DCM (if soluble), otherwise DMF.
Step-by-Step Procedure:
-
Dissolution: Dissolve Core-A in anhydrous THF (0.1 M). If the solid does not dissolve, add DMF dropwise until clear.
-
Addition: Add the Isocyanate (1.1 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Monitoring: TLC usually shows a very polar spot transforming into a less polar urea product.
-
-
Quench: Add a small amount of MeOH (excess) to scavenge unreacted isocyanate.
-
Isolation:
-
Often, the urea product precipitates from THF/DCM. Filter the solid and wash with cold Et₂O.
-
If no precipitate: Evaporate solvent and recrystallize from EtOAc/Hexane.
-
Troubleshooting: If the reaction is sluggish, add 10 mol% DMAP . However, be aware that DMAP + Isocyanate can form a reactive intermediate that might attack the imidazole ring if the aniline is too sterically hindered.
Protocol 3: Reductive Amination (Solubility Modulation)
Objective: Alkylate the aniline to form a secondary amine, often used to fine-tune pKa or solubility.
Reagents:
-
Core-A (1.0 equiv)[1]
-
Aldehyde (R-CHO) (1.2 equiv)[1]
-
Reducing Agent: NaBH(OAc)₃ (Sodium triacetoxyborohydride) (3.0 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (2–5 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or DCM.[1]
Step-by-Step Procedure:
-
Imine Formation: Dissolve Core-A and the Aldehyde in DCE. Add Acetic Acid. Stir for 1 hour at RT.
-
Why AcOH? It buffers the reaction and activates the aldehyde. It also protonates the imidazole, preventing it from interfering with the borohydride.
-
-
Reduction: Add NaBH(OAc)₃ in one portion. Stir at RT for 12–24 hours.
-
Work-up:
-
Quench with saturated aqueous NaHCO₃ (gas evolution!).
-
Extract with DCM.[4]
-
Crucial: Because the product is a secondary amine with a basic imidazole, it is very polar. Ensure the aqueous layer is pH > 9 to keep the amine free-based during extraction.
-
Analytical Validation
When characterizing the functionalized product, use 1H NMR to confirm regioselectivity (Aniline N vs Imidazole N).
| Feature | Unreacted Core-A (ppm) | Functionalized Product (ppm) | Diagnostic Change |
| Aniline NH2 | ~5.0–5.5 ppm (Broad s) | Disappears / Shifts to >8.0 ppm (Amide/Urea) | Primary Indicator |
| Imidazole C2-H | ~7.6–7.8 ppm (Singlet) | Remains ~7.6–7.9 ppm | If shifted >0.5 ppm, suspect Imidazole reaction.[1] |
| Methoxy (-OCH3) | ~3.8 ppm (Singlet) | ~3.8–3.9 ppm | Remains largely unchanged.[1] |
LCMS Signature:
-
Expect [M+H]+ and often [M+2H]2+ (double charging due to imidazole + aniline/amide basicity).
-
The imidazole ring usually dominates the fragmentation pattern.
References
- Title: "Process for the preparation of Nilotinib and intermediates thereof.
-
Reactivity of Amino-Aryl-Imidazoles
- Title: "Reactivity of Hydroxy and Amino Derivatives of 2-Phenyl-1H-imidazole toward Isocyan
- Source: Journal of Heterocyclic Chemistry.
-
URL:[Link]
-
General Amide Coupling Protocols (HATU)
- Title: "High-efficiency amide bond formation using H
-
Source: Sigma-Aldrich / Merck Technical Bulletins.[1]
-
Aniline Basicity Comparisons
-
Title: "Relative Basicity of Amines and Other Compounds."
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Sources
- 1. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Functionalization of imidazole N-oxide: a recent discovery in organic transformations [beilstein-journals.org]
- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline Synthesis
Welcome to the technical support guide for the synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline. This document is designed for researchers, chemists, and process development professionals who are working with this important molecule, a key intermediate in the synthesis of various pharmaceutical agents. Our goal is to provide actionable insights and data-driven troubleshooting strategies to help you overcome common synthetic challenges and optimize your reaction yields. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions in your laboratory.
Overview of the Synthetic Strategy
The most prevalent synthetic route to 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline involves a two-step process starting from an appropriately substituted nitroaromatic precursor. The core transformations are:
-
N-Arylation: Formation of the C-N bond between the 4-methylimidazole ring and the phenyl ring. This is typically achieved via a nucleophilic aromatic substitution (SNAr) or, more commonly, a metal-catalyzed cross-coupling reaction.
-
Nitro Group Reduction: Conversion of the nitro group to the target aniline.
Each of these steps presents unique challenges that can significantly impact the overall yield and purity of the final product.
Caption: General synthetic workflow for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline.
Troubleshooting Guide & Core Concepts
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My N-arylation yield is consistently low. What are the most probable causes and how can I fix them?
Low yield in the N-arylation step is the most common bottleneck. The root cause often lies in the choice of catalytic system, reaction conditions, or reagent quality.
Answer: The N-arylation of 4-methylimidazole is a cross-coupling reaction that can be approached in two primary ways: the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed). The choice between them is critical.
-
Ullmann Condensation: This classic method uses a copper catalyst (e.g., CuI, Cu₂O) and typically requires high temperatures (often >150 °C) and polar aprotic solvents like DMF or NMP.[1] While cost-effective, it can suffer from poor reproducibility and the need for harsh conditions.
-
Buchwald-Hartwig Amination: This modern approach uses a palladium catalyst with specialized phosphine ligands (e.g., BrettPhos, Xantphos). It generally proceeds under milder conditions with higher selectivity and functional group tolerance.[2]
Troubleshooting Steps:
-
Evaluate Your Catalytic System: For imidazoles, palladium-catalyzed systems often provide superior results, especially regarding regioselectivity.[2][3] If using an Ullmann approach, ensure your copper source is high purity and consider using a ligand like 1,10-phenanthroline to improve catalyst solubility and activity.[4]
-
Base Selection is Crucial: The base not only deprotonates the imidazole but also influences catalyst activity and side reactions.
-
Insoluble bases (K₂CO₃, K₃PO₄): Commonly used and effective. Ensure the base is finely powdered and anhydrous to maximize surface area and reactivity.
-
Soluble bases (Cs₂CO₃): Often gives higher yields due to better solubility but is more expensive. It's an excellent choice for difficult couplings.
-
-
Solvent Purity and Type: Water is detrimental to most cross-coupling reactions. Use anhydrous, high-purity solvents.
-
For Ullmann reactions, high-boiling polar aprotic solvents (DMF, DMSO, NMP) are standard.[1]
-
For Buchwald-Hartwig, ethereal (dioxane, THF) or aromatic (toluene) solvents are common.
-
-
Temperature Control: Ullmann reactions require high heat to proceed, but excessive temperatures can lead to decomposition.[1] Buchwald-Hartwig reactions operate at lower temperatures (80-110 °C), which helps preserve sensitive functional groups. Monitor for thermal decomposition of your starting material or product.
-
Inert Atmosphere: Both Pd and Cu catalysts can be sensitive to oxygen, especially at elevated temperatures. Ensure your reaction is performed under a robust inert atmosphere (Nitrogen or Argon).
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination | Key Considerations |
| Catalyst | CuI, Cu₂O, Cu powder | Pd₂(dba)₃, Pd(OAc)₂ | Palladium systems are generally more active and selective.[2] |
| Ligand | Often none, or 1,10-phenanthroline, L-proline | Buchwald ligands (e.g., BrettPhos), Xantphos | Ligand choice is critical for success in Pd-catalyzed reactions. |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃, K₂CO₃ | Base strength and solubility directly impact reaction rate and yield. |
| Solvent | DMF, NMP, DMSO | Toluene, Dioxane | Must be anhydrous. |
| Temperature | High (150-210 °C) | Moderate (80-120 °C) | Milder conditions of Buchwald-Hartwig prevent degradation.[1][3] |
| Pros | Low catalyst cost. | High yield, high regioselectivity, mild conditions. | |
| Cons | Harsh conditions, often lower yield, side reactions. | Higher catalyst/ligand cost. |
Q2: I'm observing a mixture of regioisomers. How can I improve the N1-selectivity on the 4-methylimidazole ring?
4-Methylimidazole is an unsymmetrical heterocycle with two nitrogen atoms (N1 and N3) available for arylation, leading to potential formation of regioisomers.
Answer: This is a classic challenge in imidazole chemistry. The desired product is the N1-arylated isomer. Achieving high regioselectivity is paramount for maximizing yield and simplifying purification.
Controlling Regioselectivity:
-
Steric Hindrance: The methyl group at the C4 position provides some steric hindrance, which can disfavor arylation at the adjacent N3 position. However, this effect is often insufficient on its own.
-
Palladium-Catalysis with Bulky Ligands: This is the most effective strategy. The mechanism of Buchwald-Hartwig amination involves the formation of a bulky palladium-ligand complex. This sterically demanding complex will preferentially bind to the less hindered N1 position of 4-methylimidazole. Studies have shown that using bulky biarylphosphine ligands provides almost complete N1-selectivity.[2][3]
Caption: Troubleshooting flowchart for improving N1-regioselectivity.
Q3: The reduction of the nitro group is sluggish or incomplete. What adjustments should I make?
An incomplete reduction leads to a difficult separation of the highly polar nitro-intermediate from the desired aniline product.
Answer: The reduction of an aromatic nitro group is a standard transformation, but its efficiency can be affected by the substrate and the chosen method.
Common Reduction Methods & Troubleshooting:
-
Catalytic Hydrogenation (Pd/C): This is often the cleanest method.
-
Catalyst Activity: Ensure you are using a high-quality catalyst (e.g., 5-10% Pd on Carbon). If the reaction is slow, the catalyst may be "poisoned." Sulfur-containing impurities or other heterocycles can poison palladium. Consider pre-treating your intermediate with activated carbon.
-
Hydrogen Pressure: While often run at atmospheric pressure, increasing the hydrogen pressure (e.g., to 50 psi in a Parr shaker) can dramatically increase the reaction rate.[5]
-
Solvent: Methanol, ethanol, or ethyl acetate are common solvents. Ensure the substrate is fully dissolved.
-
-
Metal/Acid Reduction (SnCl₂/HCl, Fe/NH₄Cl): These are robust and cost-effective stoichiometric methods.
-
Stoichiometry: Ensure you are using a sufficient excess of the metal reductant (typically 3-5 equivalents).
-
Workup: The workup can be cumbersome. After reduction with SnCl₂, the product may exist as a tin complex. Basification to a high pH (e.g., pH 10-12 with NaOH or Na₂CO₃) is required to break up these complexes and precipitate tin salts, which are then filtered off.[6]
-
Exotherm: The initial addition of the acid can be highly exothermic. Control the temperature with an ice bath.
-
| Method | Reagents | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂, Pd/C | MeOH or EtOAc, RT-50°C, 1-5 atm H₂ | Clean reaction, easy workup (filtration). | Catalyst cost, potential for poisoning, requires specialized equipment for pressure. |
| Stannous Chloride | SnCl₂·2H₂O, HCl | EtOH or conc. HCl, 50-70°C | Reliable, tolerant of many functional groups. | Stoichiometric waste, complex workup to remove tin salts.[6] |
| Iron/Acid | Fe powder, NH₄Cl or AcOH | EtOH/H₂O, Reflux | Very inexpensive, environmentally benign metal. | Can require high temperatures, large amount of solid iron waste. |
Frequently Asked Questions (FAQs)
-
Q: What is the ideal starting material for the N-arylation step? 1-fluoro, 1-chloro, or 1-bromo-2-methoxy-4-nitrobenzene? A: The choice depends on your coupling method. For a classic SNAr reaction (without a metal catalyst), the fluoro-substituted arene is the most reactive. For metal-catalyzed reactions like Ullmann or Buchwald-Hartwig, the bromo- or iodo-substituted arenes are generally more reactive, though modern catalysts show excellent reactivity with the less expensive chloro-substrates.[2][3]
-
Q: How should I monitor the reaction progress? A: Thin Layer Chromatography (TLC) is excellent for qualitative monitoring. A typical eluent system would be Ethyl Acetate/Hexanes or Dichloromethane/Methanol. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.
-
Q: The final aniline product is an oil/difficult to crystallize. How can I effectively purify and store it? A: Anilines can be prone to air oxidation (turning dark over time) and are often purified by column chromatography. If streaking occurs on silica, add 1-2% triethylamine to the eluent. For long-term storage and easier handling, consider converting the aniline to its hydrochloride salt by treating a solution of the base (e.g., in diethyl ether or ethyl acetate) with HCl (either gaseous or as a solution in dioxane). The resulting salt is typically a stable, crystalline solid that can be easily filtered and dried.[7] The free base can be regenerated by treatment with a mild base like NaHCO₃.
Detailed Experimental Protocols
These are representative protocols and should be adapted based on laboratory equipment and safety procedures.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
-
To an oven-dried Schlenk flask, add 1-bromo-2-methoxy-4-nitrobenzene (1.0 eq), 4-methylimidazole (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.02 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (to a concentration of ~0.5 M) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product can be taken to the next step or purified by column chromatography.
Protocol 2: Nitro Group Reduction using Catalytic Hydrogenation
-
Dissolve the crude 4-(4-methyl-1H-imidazol-1-yl)-3-methoxynitrobenzene (1.0 eq) in methanol in a suitable hydrogenation vessel.
-
Carefully add Palladium on Carbon (10% Pd/C, 50% wet, ~5 mol% Pd) under a stream of nitrogen.
-
Seal the vessel, evacuate the atmosphere, and replace with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm or up to 50 psi) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Concentrate the combined filtrates under reduced pressure to yield the crude 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline. Purify by column chromatography or crystallization as the hydrochloride salt.
References
- US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl)
-
Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor . International Journal of Pharmaceutical Sciences and Research. [Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib . Organic Letters. [Link]
- CN103694176A - Preparation method of nilotinib intermediate - Google P
-
Ullmann Reaction - Organic Chemistry Portal . [Link]
-
Ullmann condensation - Wikipedia . [Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib . DSpace@MIT. [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles . The Journal of Organic Chemistry. [Link]
- CN117247360A - Preparation method of 2-methoxy-3-(1-methyl-1H-1, 2, 4-triazole-3-yl)
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Introduction
3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is a key building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. The purity of this intermediate is critical to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of the aniline moiety makes the compound susceptible to oxidation, while the imidazole group can lead to challenges in chromatographic separation due to its polarity and potential for metal chelation. This guide offers practical solutions and underlying scientific principles to overcome these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline?
A1: Potential impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted starting materials: Such as 1-fluoro-3-methoxy-4-nitrobenzene and 4-methylimidazole.
-
Isomeric products: Formation of other positional isomers depending on the synthetic route.
-
Oxidation products: The aniline group is prone to oxidation, leading to colored impurities.
-
Byproducts from side reactions: Depending on the specific synthesis, these could include quinoxaline-type impurities if glyoxal-based methods are used for the imidazole ring formation.[1]
Q2: How should I store 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline to prevent degradation?
A2: Due to the presence of the aniline functional group, this compound is susceptible to oxidation and light-induced degradation. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C to -80°C) and protected from light.[2] For short-term use, storage at room temperature in a dark place is acceptable, but prolonged exposure to air and light should be avoided.
Q3: What analytical techniques are suitable for assessing the purity of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline?
A3: A combination of chromatographic and spectroscopic methods is ideal:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis and for separating the target compound from its impurities.[3][4] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Gas Chromatography (GC): GC can be used if the compound is thermally stable and sufficiently volatile. It is particularly useful for detecting residual solvents and volatile impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can be used for purity assessment, especially when referenced against a known standard.
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), it is a powerful tool for identifying the molecular weights of the main compound and any impurities.[4]
Q4: My purified 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?
A4: Discoloration is often a sign of oxidation of the aniline group. To address this, you can try re-purification by recrystallization from a suitable solvent system, potentially with the addition of a small amount of a reducing agent like sodium dithionite or activated carbon to remove colored impurities. Ensure that all subsequent handling and storage are performed under an inert atmosphere and with protection from light.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting tips for common purification challenges.
Challenge 1: Difficulty in Removing Polar Impurities by Column Chromatography
The imidazole moiety imparts significant polarity to the molecule, which can lead to tailing and co-elution with polar impurities on silica gel.
Underlying Principle: The basic nitrogen atoms in the imidazole ring and the aniline can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and resolution.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting column chromatography.
Detailed Protocol: Column Chromatography with a Modified Eluent
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or dichloromethane).
-
Column Packing: Pack the column with the silica slurry.
-
Eluent Preparation: Prepare your eluent system (e.g., a gradient of ethyl acetate in dichloromethane). Add 0.5-1% triethylamine or a solution of ammonia in methanol to the eluent mixture. This will neutralize the acidic sites on the silica gel, reducing tailing.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring by TLC or HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.
Challenge 2: Product is an Oil or Fails to Crystallize
The presence of impurities can inhibit crystallization. Additionally, the molecular structure may favor an amorphous or oily state.
Underlying Principle: Crystallization requires a high degree of purity and the ability of molecules to pack into a regular lattice. Impurities disrupt this lattice formation.
Troubleshooting Strategies:
| Strategy | Rationale |
| Solvent Screening | The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with a range of solvents of varying polarities (e.g., ethyl acetate/hexane, toluene, isopropanol). |
| Salt Formation | The basic aniline and imidazole groups can be protonated to form salts (e.g., hydrochloride or tartrate). These salts often have higher melting points and are more crystalline than the free base.[6] |
| Seed Crystals | If a small amount of pure, solid material is available, adding a seed crystal to a supersaturated solution can induce crystallization. |
| Scratching | Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth. |
Detailed Protocol: Purification via Hydrochloride Salt Formation and Recrystallization
This method is adapted from procedures used for the structurally similar 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[6]
-
Dissolution: Dissolve the crude 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline free base in a suitable organic solvent such as a mixture of toluene and acetone or methanol and toluene.[6]
-
Acidification: While stirring, slowly add a slight molar excess (1.0-1.2 equivalents) of concentrated hydrochloric acid.
-
Crystallization: The hydrochloride salt may precipitate immediately or upon cooling. For optimal crystal formation, cool the mixture slowly to room temperature, and then further in an ice bath for several hours.[6]
-
Isolation: Collect the crystalline solid by filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent (e.g., cold acetone or toluene) to remove residual impurities.[6]
-
Drying: Dry the purified hydrochloride salt under vacuum.
-
(Optional) Conversion back to Free Base: To recover the free base, dissolve the hydrochloride salt in water and neutralize with a base (e.g., sodium carbonate or sodium hydroxide solution) until the pH is basic. The free base will precipitate and can be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer can then be dried and the solvent evaporated to yield the purified free base.
Challenge 3: Product Degradation During Purification
The aniline moiety is sensitive to heat and oxidation, which can lead to yield loss and the formation of colored impurities during purification steps like solvent evaporation.
Underlying Principle: Elevated temperatures in the presence of atmospheric oxygen can promote the oxidation of the aniline group.
Troubleshooting Workflow for Minimizing Degradation:
Caption: Workflow to minimize product degradation during purification.
Best Practices for Handling Sensitive Compounds:
-
Temperature Control: When removing solvents using a rotary evaporator, maintain the water bath temperature at or below 40°C.
-
Inert Atmosphere: When possible, conduct purification and handling steps under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.
-
Degassed Solvents: For sensitive applications, using solvents that have been degassed (by sparging with nitrogen or argon) can be beneficial.
-
Avoid Prolonged Heating: Minimize the time the compound is heated, even at moderate temperatures.
References
-
Wei, Q. (2018). Small-Molecule Emitters with High Quantum Efficiency: Mechanisms, Structures, and Applications in OLED Devices. Advanced Optical Materials, 6(20). [Link]
- Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
- Google Patents. (2021). EP3782988A1 - Crystal form of 3-(4-methyl-1h-imidazol-1-yl)-5-trifluoromethylaniline monohydrochloride and use thereof.
-
International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (2015). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
-
Shi, Q. H., et al. (2009). 4-(1H-imidazol-1-yl) aniline: a new ligand of mixed-mode chromatography for antibody purification. Journal of Chromatography A, 1216(33), 6081-6087. [Link]
-
Qaddo, A. N. M. (2019). Synthesis of Some Substituted Imidazole. ResearchGate. [Link]
-
Li, Y., et al. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Food Science & Nutrition, 8(2), 744-753. [Link]
-
Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Retrieved from [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3845-3859. [Link]
-
Wang, C., et al. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 20(10), 17891-17900. [Link]
-
Walczak, M., & Suwiński, J. (2007). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 12(3), 599-610. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2013). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from [Link]
-
de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(7), 838. [Link]
- Google Patents. (1998). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. EP3782988A1 - Crystal form of 3-(4-methyl-1h-imidazol-1-yl)-5-trifluoromethylaniline monohydrochloride and use thereof - Google Patents [patents.google.com]
removing palladium catalyst from aniline compounds
Technical Guide: Removing Palladium from Aniline Compounds
Status: Operational Scope: Troubleshooting & Protocols for Pd Removal in Basic Nitrogen (Aniline) Matrices Target Audience: Process Chemists, Medicinal Chemists, CMC Leads
Core Directive: The Aniline Challenge
Removing palladium (Pd) from aniline derivatives presents a unique chemical challenge compared to neutral substrates. In standard couplings (Buchwald-Hartwig, Suzuki), the aniline product itself acts as a ligand. The basic nitrogen lone pair coordinates to residual Pd, creating stable, soluble Pd-amine complexes that resist simple filtration or precipitation.
The Failure Mode: Standard silica filtration often fails because the Pd-Aniline complex is sufficiently polar to elute with the product. Furthermore, acidic washes (HCl) may protonate the aniline, but if the Pd-N bond is kinetically inert or if the Pd is in a low oxidation state (Pd⁰ nanoclusters stabilized by the amine), the metal remains.
This guide prioritizes Ligand Exchange and High-Affinity Sequestration strategies to break the Pd-Aniline bond.
Diagnostic & Triage
Before selecting a protocol, assess the state of your mixture.
Phase 1: Assessment Workflow
Figure 1: Decision matrix for selecting the appropriate remediation strategy based on Pd oxidation state and coordination.
Scavenger Selection Guide
For aniline compounds, the scavenger must have a higher affinity for Pd than the aniline nitrogen. Soft bases (Sulfur) are required to out-compete the borderline/hard nitrogen base.
| Scavenger Type | Functional Group | Mechanism | Best For | Aniline Compatibility |
| MP-TMT / Si-TMT | Trimercaptotriazine | Chelation (Tridentate) | Pd(II) complexes, stubborn amines | High. The TMT ring is a potent soft base that displaces aniline ligands effectively. |
| Si-Thiol | Propylthiol | Monodentate Binding | General Pd removal | Medium. Good for bulk removal, but may struggle if the Pd-Aniline bond is very strong. |
| Activated Carbon | N/A (Porous Surface) | Physisorption | Pd(0) colloids, bulk reduction | Low/Risky. Anilines often adsorb to carbon, leading to yield loss. |
| Si-Diamine | Ethylenediamine | Chelation | Pd(II) | Low. The diamine competes with the aniline but is chemically similar; less effective than S-donors. |
Experimental Protocols
Protocol A: The "Gold Standard" (TMT Resin)
Use this for high-value intermediates where yield loss must be minimized.
Reagents:
-
Scavenger: MP-TMT (Macroporous Polystyrene-bound Trimercaptotriazine) or Si-TMT (Silica-bound).
-
Stoichiometry: 3–5 equivalents relative to residual Pd (not the product).
Step-by-Step:
-
Quantify Pd: Estimate residual Pd (e.g., if reaction used 1 mol% Pd, assume 10,000 ppm worst-case start).
-
Dissolution: Dissolve crude aniline in THF, EtOAc, or MeOH (10–20 volumes). Note: DCM is usable but slower for polystyrene resins due to swelling kinetics.
-
Addition: Add MP-TMT (3–5 eq vs Pd content).
-
Incubation: Stir at 45–50°C for 4–16 hours.
-
Why Heat? Ligand exchange is kinetic. Heating overcomes the activation energy required to break the Pd-Aniline bond.
-
-
Filtration: Filter through a 0.45 µm membrane or a Celite pad.
-
Wash: Wash the resin cake with 2 volumes of solvent to recover entrained product.
-
Verification: Analyze filtrate by ICP-MS.
Protocol B: Activated Carbon (Cost-Driven)
Use this for early-stage intermediates or when Pd(0) colloids are visible.
Reagents:
-
Carbon: Darco KB-B or Shirasagi ANOX (specific for metals).
Step-by-Step:
-
Loading: Add activated carbon (10 wt% relative to substrate mass) to the solution.
-
Digestion: Stir vigorously at room temperature for >12 hours.
-
Warning: Do not heat aggressively with anilines and carbon in air, as oxidation can occur.
-
-
Filtration: Filter through a thick pad of Celite or diatomaceous earth. Carbon fines are notorious for passing through filters; use a sub-micron inline filter if possible.
-
Yield Check: Check the filter cake. If product yield is low, wash the carbon cake with a polar solvent (e.g., MeOH/DCM 1:9) to desorb the aniline.
Troubleshooting & FAQs
Q1: I used Si-Thiol, but my Pd levels are still ~500 ppm. Why?
A: The Pd-Aniline coordination is likely stronger than the kinetic rate of capture by the monodentate thiol.
-
Fix 1: Switch to TMT (Trimercaptotriazine).[1] The chelate effect makes it thermodynamically superior.
-
Fix 2: Increase temperature to 60°C (if stable).
-
Fix 3: Add a "shuttle" agent. Adding a small amount of free thiourea can strip Pd from the aniline, which is then captured by the resin, though this adds a new impurity to track.
Q2: The scavenger resin turned the solution red/brown. Is this normal?
A: Yes, and it can be a good sign.
-
Mechanism: Pd-TMT complexes are often deeply colored (red/orange). If the resin is leaching color, it might mean the polymer backbone is degrading or the complex is slightly soluble.
-
Remedy: Perform a secondary filtration through a small pad of fresh silica gel. The Pd-TMT complex is usually very polar and will stick to silica, while your aniline elutes.
Q3: How do I calculate equivalents if I don't have ICP-MS data yet?
A: Assume 100% of the catalyst added to the reaction is still in the pot.
-
Example: 10 mmol reaction using 1 mol% Pd(OAc)₂ = 0.1 mmol Pd.
-
Scavenger Load: If MP-TMT capacity is 0.5 mmol/g, you need 0.3–0.5 mmol capacity (3–5 eq).
-
Calculation:
resin.
Q4: Can I use crystallization instead?
A: Crystallization is efficient only if you add a soluble scavenger to the mother liquor to keep the Pd in solution.
-
Tip: Add N-acetylcysteine or Thiourea to the crystallization solvent.[2] These ligands bind Pd tightly, keeping it in the mother liquor while the aniline crystallizes out. Without them, Pd often co-crystallizes with the aniline.
Mechanism of Action
Figure 2: The ligand exchange mechanism where the sulfur-based scavenger displaces the nitrogen-based aniline ligand.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
-
SiliCycle Application Note. (n.d.). Scavenging of Palladium Catalysts from Synthesis Reactions. SiliCycle Inc.Link
-
Biotage User Guide. (2018). Metal Scavenger User Guide: Strategies for Work-up and Purification. Biotage AB.Link
-
ICH Guideline Q3D (R2). (2022). Guideline for Elemental Impurities. International Council for Harmonisation.Link
Sources
side product formation in the synthesis of substituted anilines
Technical Support Center: Synthesis of Substituted Anilines Status: Online | Agent: Senior Application Scientist | Ticket ID: ANL-SYN-001
Introduction: Precision in Aniline Construction
Welcome to the Technical Support Hub. You are likely here because your HPLC trace shows a "forest" of impurities instead of a clean aniline peak, or your specific substituted aniline contains genotoxic flags.
In drug development, the synthesis of substituted anilines is deceptive. It appears simple—reducing a nitro group or coupling an amine—but the electronic nature of the ring substituents often drives the reaction toward specific, predictable failures. This guide treats your synthesis not as a recipe, but as a system of competing kinetic pathways. We will troubleshoot the two dominant methodologies: Catalytic Hydrogenation and Buchwald-Hartwig Amination .
Module 1: Catalytic Hydrogenation (Nitro Reduction)
Core Issue: The reaction stalls at intermediates or cleaves sensitive halogens.
The Mechanistic Reality: The Haber Cycle
You cannot troubleshoot nitro reduction without visualizing the Haber Mechanism . The reduction is not a single step; it is a cascade.
-
Vertical Pathway (Desired): Nitro
Nitroso Hydroxylamine Aniline. -
Horizontal Pathway (Side Products): Condensation between Nitroso and Hydroxylamine intermediates leads to Azoxy, Azo, and Hydrazo dimers.
Critical Failure Mode 1: Hydroxylamine Accumulation
-
Symptom: Reaction appears complete by TLC (nitro spot gone), but yield is low, and the product is colored (often orange/red from trace azo impurities).
-
Root Cause: The reduction of the hydroxylamine (
) to aniline is the rate-determining step. If the catalyst activity drops or pH is incorrect, this genotoxic intermediate accumulates. -
Fix: Add a Vanadium promoter (e.g.,
or ). Vanadium specifically catalyzes the disproportionation and reduction of the N-O bond.
Critical Failure Mode 2: Dehalogenation (Hydrodehalogenation)
-
Symptom: You are reducing a chloronitrobenzene, and your mass spec shows a
peak (loss of Cl, gain of H). -
Root Cause: Oxidative addition of Pd into the
bond competes with nitro reduction. -
Fix: Switch from standard Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisons the highly active sites responsible for C-Halogen bond insertion while leaving the sites for nitro reduction active.
Visualization: The Haber Network & Side Pathways
Caption: The Haber Cycle showing the vertical reduction path vs. the horizontal condensation path that forms colored impurities.
Module 2: Buchwald-Hartwig Amination
Core Issue: The reaction yields the reduced arene (Ar-H) instead of the amine (Ar-N-R).
The Mechanistic Reality: -Hydride Elimination
In Pd-catalyzed coupling, if the reductive elimination (product formation) is slow, the complex will find a lower-energy escape route.
-
Symptom: You are coupling an aryl bromide with a secondary amine. Mass spec shows the aryl bromide has been converted to the aryl hydride (Ar-H).
-
Root Cause:
-Hydride Elimination. If the amine has hydrogens on the carbon alpha to the nitrogen, the Pd center can "steal" one, releasing an imine and the reduced arene. -
Fix: Use sterically bulky ligands (e.g., XPhos, BrettPhos). These ligands accelerate the reductive elimination step, forcing the C-N bond formation before the side reaction can occur.
Troubleshooting Logic Flow
Caption: Decision tree for diagnosing failure modes in Pd-catalyzed C-N coupling.
Module 3: Experimental Protocols
Protocol A: Suppression of Dehalogenation in Nitro Reduction
Use this when reducing nitroarenes containing Cl, Br, or I substituents.
-
Catalyst Selection: Do not use standard 10% Pd/C. Select 5% Pt(S)/C (Sulfided Platinum). The sulfur modification occupies the terrace sites on the metal surface where C-Halogen scission occurs.
-
Solvent System: Use Ethyl Acetate or THF . Avoid Methanol if possible, as it can act as a hydrogen donor for transfer hydrogenation side reactions.
-
Additive (Optional): If dehalogenation persists (>1%), add 0.5 eq. of Morpholine or Diphenylsulfide (0.1 eq) to the reaction mixture. This acts as a reversible poison for the most active catalyst sites.
-
Execution:
-
Charge flask with Nitroarene (1.0 eq) and Pt(S)/C (2 wt% loading).
-
Purge with
x 3, then x 3. -
Run at ambient pressure (balloon) first. High pressure forces dehalogenation.
-
Validation: Monitor by HPLC. Look for the "des-halo" peak (MW of product minus halogen mass plus 1).
-
Protocol B: Controlling Hydroxylamine Impurities (Genotoxin Control)
Use this for GMP synthesis where hydroxylamine limits are <20 ppm.
-
The Trap: Hydroxylamines are often invisible on UV (254 nm) if the N-O bond breaks conjugation.
-
Detection Method (LC-MS):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid . The acid is crucial to protonate the hydroxylamine for MS detection.
-
Monitor: SIM (Selected Ion Monitoring) mode for
.
-
-
Chemical Scavenging:
-
If hydroxylamine persists at 1-2%, do not extend reaction time (this promotes azo formation).
-
Action: Add Sodium Hypophosphite (2.0 eq) and a catalytic amount of Pd/C. This acts as a potent transfer hydrogenation agent specifically for the N-O bond cleavage.
-
Summary of Side Product Profiles
| Reaction Type | Side Product | Mechanism | Prevention Strategy |
| Hydrogenation | Azoxy/Azo Dimers | Condensation of Nitroso + Hydroxylamine | Lower temp, ensure efficient mixing ( |
| Hydrogenation | Des-halo Aniline | Oxidative insertion of metal into C-X | Use Sulfided Pt/C; lower |
| Buchwald | Reduced Arene (Ar-H) | Use bulky biarylphosphine ligands (e.g., tBuBrettPhos); switch to tertiary amine if possible. | |
| Buchwald | Homocoupling (Ar-Ar) | Disproportionation / Oxygen leak | Rigorous degassing (sparge Ar for 20 min); use fresh catalyst. |
References
-
Haber, F. (1898). Über die stufenweise Reduktion des Nitrobenzols mit begrenztem Kathodenpotential. Z. Elektrochem. (Foundational mechanism of nitro reduction).[1]
-
Blaser, H. U. (2002). Spontaneous Selectivity: The Dehalogenation Issue. Science of Synthesis.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
Kuznetsova, L., et al. (2000).[2] Vanadium-catalyzed synthesis of anilines. Journal of Molecular Catalysis A: Chemical. (Vanadium promoters for hydroxylamine reduction).
-
Occupational Safety and Health Administration (OSHA) . Hydroxylamine Toxicity and Control. (Genotoxicity data).
Sources
column chromatography protocol for purifying polar anilines
Topic: Column Chromatography Protocol for Polar Anilines
Status: Active | Version: 2.4 | Last Updated: February 12, 2026
Introduction: The "Aniline Paradox"
Purifying polar anilines is a notorious bottleneck in medicinal chemistry. The challenge stems from a fundamental chemical mismatch: Silica gel is acidic (pKa ~5-7) due to surface silanol groups (
This interaction creates two critical failure modes:
-
Tailing/Streaking: The nitrogen lone pair hydrogen-bonds to the acidic silanols, causing the compound to "drag" through the column rather than partition cleanly.
-
Oxidative Decomposition: The acidic surface of silica gel can catalyze single-electron transfer (SET) oxidation, turning clear aniline oils into brown/black tars during purification [1, 2].
This guide provides the standard operating procedures (SOPs) and troubleshooting workflows to overcome these issues.
Module 1: Standard Operating Procedures (SOP)
Protocol A: The TEA-Buffered Silica Method (Gold Standard)
Best for: Moderately polar anilines (e.g., amino-pyridines, halo-anilines) that are stable but streak on standard silica.
The Logic: You must "cap" the acidic silanol sites with a sacrificial base before your compound touches them. Triethylamine (TEA) is preferred because it is cheap, volatile, and effective.
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Prepare your eluent system (e.g., Hexane/Ethyl Acetate or DCM/MeOH).[1][2]
-
Crucial Step: Add 1% v/v Triethylamine (TEA) to the entire volume of mobile phase.
-
Note: For very polar compounds using DCM/MeOH, use 1% Ammonium Hydroxide (
) instead of TEA to prevent salt formation that is hard to remove [3].
-
-
Column Pre-Treatment (The "Slurry Wash"):
-
Pack the column with silica gel as usual.[3]
-
Flush the column with 2 Column Volumes (CV) of the TEA-containing mobile phase before loading your sample.
-
Why? This neutralizes the silica column in advance. You will see a "heat band" move down the column as the acid-base reaction occurs. Wait for the column to cool down before loading.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude aniline in a minimum amount of MeOH/DCM, add Celite (ratio 1:2 crude:Celite), and rotovap to a free-flowing powder. Load this powder on top of the pre-treated silica.
-
Why? Liquid loading polar anilines often leads to precipitation at the top of the column, ruining resolution.
-
-
Elution:
-
Run the column using the TEA-doped solvent system.
-
Post-Run: Rotovap fractions immediately. To remove residual TEA (boiling point ~89°C), co-evaporate with heptane or DCM twice.
-
Module 2: Decision Logic & Visualization
Not all anilines behave the same.[1][4][5] Use this logic tree to select the correct stationary phase and prevent sample loss.
Caption: Decision matrix for selecting stationary phases based on aniline stability and polarity.
Module 3: Troubleshooting & FAQs
Issue 1: "My compound is streaking/tailing across 20 fractions."
Diagnosis: Uncapped silanols are retaining the amine. Corrective Actions:
-
Increase Modifier Strength: If using 1% TEA, boost to 3% TEA .
-
Switch Modifier: If using MeOH/DCM, switch to Ammonium Hydroxide (NH4OH) . Mix 10 mL of 30% aq. NH4OH into 90 mL MeOH, then use this "ammoniated methanol" to create your DCM gradient (e.g., 0-10% Ammoniated MeOH in DCM) [1, 3].
-
Use Amine-Functionalized Silica: Switch to commercially available amine-bonded silica cartridges (e.g., amino-propyl functionalized). These are basic by nature and require no mobile phase additives [4].
Issue 2: "The aniline turned brown/black on the column."
Diagnosis: Oxidative decomposition catalyzed by the silica surface. Corrective Actions:
-
Switch to Alumina: Use Neutral Alumina instead of silica. Alumina is less acidic and less prone to inducing radical oxidation in electron-rich aromatics [5].
-
Inert Atmosphere: Flush the dry column with Nitrogen/Argon before use and keep the fraction collector covered.
-
Speed: Flash chromatography should be fast. If the compound sits on silica for >30 mins, decomposition increases.
Issue 3: "I can't remove the Triethylamine (TEA) after the column."
Diagnosis: TEA has a high boiling point (89°C) and can form salts. Corrective Actions:
-
Azeotropic Distillation: Add DCM or Heptane to your combined fractions and rotovap. Repeat 3x. The azeotrope helps carry off the TEA.
-
Vacuum Oven: Place the oil in a high-vacuum oven (if thermally stable) at 40°C overnight.
-
Switch to Ammonia: Use 1% NH4OH in MeOH. Ammonia is a gas and evaporates instantly upon concentration.
Module 4: Comparative Data
Table 1: Mobile Phase Selection Guide
| Compound Class | Recommended Solvent System | Additive Required? | Notes |
| Lipophilic Anilines | Hexane / Ethyl Acetate | Yes (1% TEA) | Best resolution. TEA prevents tailing.[2][6][7] |
| Polar Anilines | DCM / Methanol | Yes (1% NH4OH) | Use ammoniated MeOH. Avoid TEA if possible (hard to remove from polar oils). |
| Acid-Sensitive | Hexane / EtOAc | No | MUST use Neutral Alumina or Amine-Silica. |
| Highly Polar / Zwitterionic | Water / Acetonitrile | Yes (Buffer) | Use C18 Reverse Phase. Buffer pH depends on pKa. |
Table 2: Stationary Phase Properties
| Phase | Acidity (pH) | Best For | Cost |
| Silica Gel (Standard) | Acidic (4-5) | General purification (with additives) | Low |
| Neutral Alumina | Neutral (7.0) | Acid-sensitive or oxidizable anilines | Medium |
| Basic Alumina | Basic (9-10) | Robust, strongly basic amines | Medium |
| Amine-Bonded Silica | Basic | Streaking compounds; eliminates need for TEA | High |
References
-
Teledyne ISCO. (2012).[2][8] Purification of primary amines using C-18, Amine, and Silica columns. Application Note AN54. Link
-
Rochester University. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Department of Chemistry. Link
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog. Link
-
SiliCycle. (n.d.). Functionalized Silica Gels: Amine (WAX). SiliCycle Technical Documentation. Link
-
Science Forums (Chemical Logic). (2011). Amine purification: Alumina vs Silica. Discussion on oxidative sensitivity of amines. Link
Sources
addressing poor solubility of reagents in aniline synthesis
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Welcome to the Technical Support Center for Aniline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of anilines, with a particular focus on challenges arising from the poor solubility of reagents. Here, you will find in-depth technical guidance, field-proven insights, and validated protocols to enhance the success of your experiments.
Troubleshooting Guide: Addressing Poor Reagent Solubility
Poor reagent solubility is a frequent impediment in organic synthesis, leading to sluggish or incomplete reactions, reduced yields, and purification difficulties. This guide provides a structured approach to diagnosing and resolving these issues in the context of aniline synthesis.
Question: My reaction is sluggish or has stalled completely. How do I determine if poor reagent solubility is the cause?
Answer:
Several indicators can point towards poor solubility as the root cause of a problematic reaction:
-
Visual Observation: The most direct evidence is the presence of undissolved solid material in the reaction flask, even after a significant period of stirring and heating. The reaction mixture may appear as a heterogeneous slurry instead of a clear solution.
-
Inconsistent Reaction Rates: If you observe an initial burst of reactivity that quickly tapers off, it could be due to the consumption of the small amount of dissolved reagent, with the reaction rate then becoming limited by the slow dissolution of the remaining solid.
-
Low Yields Despite Favorable Conditions: When reaction conditions (temperature, catalyst loading, stoichiometry) are theoretically optimal, yet the yield is consistently low, the availability of one or more reagents in the solution phase may be the limiting factor.
-
Reproducibility Issues: Significant variations in yield and reaction time between seemingly identical experimental setups can sometimes be attributed to minor differences in stirring efficiency or localized temperature gradients that affect the dissolution of a sparingly soluble reagent.
To confirm your suspicions, you can perform a simple solubility test. In a separate vial, attempt to dissolve a small amount of the suspect reagent in the reaction solvent at the intended reaction temperature. If it fails to dissolve completely, solubility is very likely a contributing factor to your reaction's failure.
Question: I've confirmed that one of my starting materials has poor solubility in the chosen solvent. What are my primary strategies to overcome this?
Answer:
Addressing poor solubility requires a multi-faceted approach. The optimal strategy will depend on the specific reagents and reaction conditions. Here are the most effective, field-proven methods:
Solvent Selection and Co-Solvent Systems
The principle of "like dissolves like" is a fundamental starting point. However, the diverse polarity of reagents in many aniline syntheses can make finding a single ideal solvent challenging.
-
Systematic Solvent Screening: A systematic screening of solvents with varying polarities is often the first step. For instance, if a non-polar aniline precursor is reacting with a polar salt, a solvent that can accommodate both is necessary. Consider solvents like Dioxane, Tetrahydrofuran (THF), or Acetonitrile. A comparison of aniline's solubility in various organic solvents can provide a useful starting point.[1][2]
-
Co-Solvent Systems: Often, a mixture of solvents provides a better solubility profile than a single solvent.[3] This is known as cosolvency.[4][5] For example, adding a small amount of a polar protic solvent like isopropanol or ethanol to a less polar solvent such as THF can significantly enhance the solubility of ionic reagents.[6] The use of co-solvents can dramatically increase the solubility of nonpolar solutes.[7] Water-miscible organic solvents are often used to increase the solubility of poorly water-soluble compounds.[7]
-
Causality: A co-solvent works by altering the overall polarity of the solvent system, creating a more favorable environment for the dissolution of a wider range of solutes.[][9] It can disrupt the solvent's self-association, making it more accommodating to the solute.[]
-
Solvent Selection Workflow
Caption: A decision-making workflow for solvent selection to address poor reagent solubility.
Temperature Adjustment
Increasing the reaction temperature is a common and often effective method to enhance the solubility of most solids in liquids.[10]
-
Experimental Approach: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) while monitoring for both improved solubility and the potential for side product formation. It is crucial to ensure that the increased temperature does not lead to the degradation of starting materials, reagents, or the desired product.[11][12][13]
-
Causality: At higher temperatures, the kinetic energy of the solvent molecules increases, leading to more frequent and energetic collisions with the solute particles. This increased energy helps to overcome the intermolecular forces holding the solute together in its solid lattice, allowing it to dissolve more readily. For some systems, like the aniline-methylcyclopentane-hexane system, increasing the temperature can significantly alter the miscibility of the components.[14][15]
Quantitative Impact of Temperature on Aniline Synthesis Yield
| Reaction Temperature (°C) | Aniline Yield (%) |
| 40 | 85 |
| 50 | 96 |
| 60 | 99 |
| 70 | 99 |
| Data adapted from a study on the continuous-flow hydrogenation of nitrobenzene.[11] |
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for reactions where the reactants are in different, immiscible phases, a situation often arising from poor solubility.[16][17][18][19] This is particularly useful for aniline synthesis involving an organic-soluble aniline derivative and a water-soluble inorganic salt.
-
How it Works: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transport of a reactant from one phase (e.g., aqueous) to the other (e.g., organic), where the reaction can then occur.[16][18][19]
-
Common Catalysts: Tetrabutylammonium bromide (TBAB) and polyethylene glycol (PEG) are commonly used phase-transfer catalysts in aniline synthesis.[20]
Mechanism of Phase-Transfer Catalysis
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Technical Support Center: Catalyst Deactivation in Reactions Involving Imidazole Compounds
Welcome to the technical support center dedicated to addressing the complex issue of catalyst deactivation in chemical reactions involving imidazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize imidazole-based compounds and seek to understand, troubleshoot, and mitigate catalyst deactivation to ensure robust and reproducible experimental outcomes.
Introduction: The Dual Nature of Imidazole in Catalysis
Imidazole and its derivatives are ubiquitous in modern chemistry, serving as crucial ligands, organocatalysts, and building blocks in pharmaceutical synthesis. However, their interaction with metal catalysts can be a double-edged sword. The lone pair of electrons on the nitrogen atoms of the imidazole ring, which is fundamental to its desirable catalytic properties, is also responsible for its ability to strongly coordinate to and, in some cases, deactivate metal catalyst centers.[1][2][3] This guide will provide a structured approach to diagnosing and resolving common catalyst deactivation issues encountered in this fascinating area of chemistry.
Part 1: Troubleshooting Guide - Diagnosing and Resolving Catalyst Deactivation
This section is structured in a question-and-answer format to directly address specific problems you may be encountering in your research.
Issue 1: My reaction is sluggish or stalls completely after an initial period of activity.
Question: I'm running a cross-coupling reaction using a palladium catalyst and an imidazole-containing substrate. The reaction starts, but then the conversion plateaus at a low to moderate yield. What could be the cause, and how can I fix it?
Answer: This is a classic symptom of catalyst deactivation, likely due to poisoning of the active metal centers by the imidazole compound.
Underlying Causes and Mechanistic Insights:
The nitrogen atoms in the imidazole ring are strong Lewis bases and can coordinate strongly to the palladium active sites.[4][5] This coordination can be non-productive, blocking the site from participating in the catalytic cycle. This phenomenon is a form of chemical deactivation known as catalyst poisoning.[2][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst leaching.
Experimental Protocols:
Protocol 1: Solvent Screening
-
The choice of solvent can significantly impact catalyst leaching. [7]2. Set up the reaction in a range of solvents with varying polarities and coordinating abilities. For example:
Protocol 2: Hot Filtration Test
-
This is a classic experiment to determine if the catalysis is truly heterogeneous or if leached homogeneous species are responsible for the observed reactivity.
-
Run the reaction for a short period (e.g., until 10-20% conversion is reached).
-
Quickly filter the hot reaction mixture through a fine frit to remove the solid catalyst.
-
Allow the filtrate to continue reacting at the same temperature.
-
Interpretation:
-
If the reaction in the filtrate continues, it confirms that active, soluble catalytic species have leached from the support.
-
If the reaction stops, the catalysis is likely occurring on the surface of the heterogeneous catalyst.
-
Issue 3: My catalyst is deactivating at high temperatures.
Question: I need to run my reaction at an elevated temperature for a sufficient reaction rate, but my catalyst seems to die over the course of the reaction. How can I improve its thermal stability?
Answer: High temperatures can lead to catalyst deactivation through several mechanisms, including sintering (for heterogeneous catalysts) and thermal decomposition of the catalyst complex (for homogeneous catalysts). [6][10][11]
Underlying Causes and Mechanistic Insights:
-
Sintering: At high temperatures, small metal nanoparticles on a support can migrate and agglomerate into larger particles, reducing the active surface area of the catalyst. [6][11]* Thermal Decomposition: Homogeneous catalyst complexes can be thermally unstable, leading to the degradation of ligands and the precipitation of inactive metal species. Imidazole-based ionic liquids, for instance, have specific thermal decomposition temperatures. [12]
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale |
| Use a More Thermally Stable Ligand | For homogeneous catalysts, ligands like N-heterocyclic carbenes (NHCs) often form highly stable complexes that can withstand higher temperatures compared to many phosphine-based ligands. [13][14] |
| Optimize Catalyst Support | For heterogeneous catalysts, the interaction between the metal nanoparticles and the support material can influence thermal stability. Strong metal-support interactions can help to anchor the nanoparticles and prevent sintering. |
| Temperature Optimization Study | Perform a systematic study to find the lowest temperature at which an acceptable reaction rate is achieved. This minimizes thermal stress on the catalyst. |
| Consider Microwave Irradiation | Microwave-assisted synthesis can sometimes promote reactions at lower bulk temperatures and shorter reaction times, which can help to preserve the catalyst's integrity. [15] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Can the imidazole ring itself be a source of coking or fouling?
A1: Yes, under certain conditions, particularly at high temperatures and in the presence of acidic catalysts, imidazole and its derivatives can polymerize or decompose to form carbonaceous deposits (coke) on the catalyst surface. [16][17][18]This is a form of mechanical deactivation where the active sites are physically blocked. [6] Q2: How can I regenerate a catalyst that has been poisoned by an imidazole compound?
A2: Regeneration depends on the nature of the poisoning.
-
Reversible Poisoning: If the imidazole is weakly adsorbed, it might be possible to regenerate the catalyst by washing it with a suitable solvent or by a mild thermal treatment under an inert atmosphere to desorb the poisoning species. [6]* Irreversible Poisoning: If the imidazole has formed a strong, covalent-like bond with the active site, regeneration can be more challenging. A common approach for catalysts deactivated by coking is a controlled oxidation (burn-off) with air or a dilute oxygen stream at elevated temperatures to remove the carbon deposits. [19][20]However, this must be done carefully to avoid sintering the catalyst. [20] Q3: Are N-heterocyclic carbene (NHC) ligands derived from imidazoles also catalyst poisons?
A3: This is a crucial distinction. While imidazoles themselves can be poisons, NHCs derived from imidazolium salts are powerful ligands that form very stable and highly active catalysts. [21][14][22]The NHC forms a strong sigma bond with the metal center, which is key to its effectiveness and stability. [21]So, in this context, the imidazole-derived moiety is a catalyst stabilizer and promoter, not a poison.
Q4: My reaction involves an imidazole-based ionic liquid as the solvent. Could this be deactivating my catalyst?
A4: It's possible. While ionic liquids can be excellent solvents, the imidazole cation can still coordinate to the metal center of a dissolved catalyst. This can sometimes lead to the formation of inactive complexes. Additionally, impurities in the ionic liquid can act as catalyst poisons. It is crucial to use high-purity ionic liquids and to consider the potential for coordination between the ionic liquid and the catalyst.
Q5: Are there any catalyst systems that are inherently more resistant to deactivation by imidazoles?
A5: Yes, catalyst design can play a significant role.
-
Nickel Catalysts: Some research has shown that nickel-based catalytic systems can be effective for the C-H functionalization of imidazoles, suggesting a higher tolerance in certain cases. [8][9]* Sterically Hindered Catalysts: Creating a sterically congested environment around the metal center can sometimes prevent the imidazole from accessing and blocking the active site. This can be achieved through the use of bulky ligands.
-
Heterogeneous Catalysts with Optimized Supports: Using supports that have strong interactions with the metal particles can make the catalyst more robust and less prone to leaching induced by coordinating species like imidazoles. [11]
References
-
Beig, Y., P. Kumar, S. K. Sahoo, and S. Mandal. 2023. "Application of N-heterocyclic carbene-Cu(I) complexes as catalysts in organic synthesis: a review." PubMed. [Link]
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Biju, A. T., K. A. Kulkarni, and F. Glorius. 2011. "Discovering New Reactions with N-Heterocyclic Carbene Catalysis." PMC. [Link]
-
Marion, N., and S. P. Nolan. 2008. "N-Heterocyclic Carbenes in Late Transition Metal Catalysis." Chemical Reviews. [Link]
-
Crabtree, R. H. 2005. "Stability and reactivity of N-heterocyclic carbene complexes." ResearchGate. [Link]
-
Wang, Y., Y. An, Z. Zuo, Z. Li, and F. Li. 2022. "Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL-20, and BNFFO." Beijing Institute of Technology. [Link]
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Singh, M. S., and S. B. Singh. 2019. "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage." Beilstein Journals. [Link]
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Mandal, S., and G. Bertrand. 2020. "Stable abnormal N-heterocyclic carbenes and their applications." RSC Publishing. [Link]
-
Zhang, Z., Z. Zhang, and Y. Q. Yang. 2017. "The Significance of Metal Coordination in Imidazole‐Functionalized Metal–Organic Frameworks for Carbon Dioxide Utilization." ResearchGate. [Link]
-
Senthamarai, T., K. Murugesan, J. M. Paz-Fernández, and M. A. P. Martins. 2018. "C–H arylation and alkenylation of imidazoles by nickel catalysis." PMC. [Link]
-
Sad, M. E., C. L. Padró, and C. R. Apesteguía. 2015. "Catalytic results for the gas-phase alkylation of imidazole with methanol." ResearchGate. [Link]
-
Wong, F. F., C. M. Lin, K.-L. Chen, Y.-H. Shen, and J.-J. Huang. 2010. "Improvement of the Thermal Latency for Epoxy-Phenolic Resins by Novel Amphiphatic Imidazole Catalysts." Scribd. [Link]
-
GEO Corp. 2024. "Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause." GEO Corp. [Link]
-
ChemCatBio. n.d. "Three Sources of Catalyst Deactivation and How To Mitigate Them." ChemCatBio. [Link]
-
Wikipedia. n.d. "Transition metal imidazole complex." Wikipedia. [Link]
-
Argyle, M. D., and C. H. Bartholomew. 2015. "Heterogeneous Catalyst Deactivation and Regeneration: A Review." MDPI. [Link]
-
Chen, G., Y. Chen, Y. Liu, and Y. Lu. 2022. "Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures." MDPI. [Link]
-
Wang, C., Z. Wu, and J. Wang. 2020. "Regeneration mechanism of a deactivated zeolite-supported catalyst for the combustion of chlorinated volatile organic compounds." Catalysis Science & Technology. [Link]
-
Singh, K., and V. Ramasami. 2020. "Imidazole-rich copper peptides as catalysts in xenobiotic degradation." PMC. [Link]
-
LearnChemE. 2020. "Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1." YouTube. [Link]
-
DeLaRiva, A. T., T. W. Hansen, and A. K. Datye. 2017. "Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading." PMC. [Link]
-
Wong, F. F., and C. M. Lin. 2011. "Complexes of imidazole with poly(ethylene glycol)s as the thermal latency catalysts for epoxy–phenolic resins." ResearchGate. [Link]
-
Wikipedia. n.d. "Catalyst poisoning." Wikipedia. [Link]
-
Sharma, V., and P. Kumar. 2023. "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry." PMC. [Link]
-
Sholl, D. S., and J. K. Johnson. 2014. "Tuning the adsorption interactions of imidazole derivatives with specific metal cations." The Journal of Physical Chemistry B. [Link]
-
Cimino, S., and L. Lisi. 2019. "Catalyst Deactivation, Poisoning and Regeneration." ResearchGate. [Link]
-
Al-Saeedi, S. I., and M. A. Hossain. 2023. "Role of Catalyst Deactivation and Regeneration in Methanol Production." ResearchGate. [Link]
-
Zhang, H., and G. Wu. 2021. "Regeneration of single-atom catalysts deactivated under acid oxygen reduction reaction conditions." ResearchGate. [Link]
-
Wong, C. H., and S. C. Tsang. 2014. "Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow." PMC. [Link]
-
Zhang, X., and J. Li. 2019. "Imidazolyl activated carbon refluxed with ethanediamine as reusable heterogeneous catalysts for Michael addition." PMC. [Link]
-
ResearchGate. n.d. "Fouling (coking) deactivation of catalysts: (a) Coke accumulation on." ResearchGate. [Link]
-
Revista de Metalurgia. n.d. "View of Leaching performance of imidazolium based ionic liquids in the presence of hydrogen peroxide for recovery of metals from brass waste." Revista de Metalurgia. [Link]
-
ResearchGate. 2015. "C-H Arylation and Alkenylation of Imidazoles by Nickel Catalysis: Solvent-accelerated Imidazole C-H Activation." ResearchGate. [Link]
-
Andersson Trojer, M., A. Movahedi, H. Blanck, and M. Nydén. 2013. "Imidazole and Triazole Coordination Chemistry for Antifouling Coatings." Chalmers Publication Library. [Link]
-
Wu, T., and Y. Lei. 2019. "Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes." Environmental Science: Water Research & Technology. [Link]
-
Al-Wahaibi, L. H., and A. A. El-Emam. 2023. "Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies." PMC. [Link]
-
Liu, Y., and J. C. S. Fung. 2022. "Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins." MDPI. [Link]
-
Zhang, Y., and J. Shen. 2022. "Electrocatalytic Hydrogen Evolution of Transition Metal (Fe, Co and Cu)–Corrole Complexes Bearing an Imidazole Group." MDPI. [Link]
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Chaichana, E., and A. Somsook. 2020. "Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water." MDPI. [Link]
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SilcoTek. n.d. "How to Prevent Coking and Fouling in Refinery Applications." SilcoTek. [Link]
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Xue, L.-P., and B.-T. Zhao. 2018. "Two-dimensional copper-based metal–organic framework as a robust heterogeneous catalyst for the N-arylation of imidazole with arylboronic acids." ResearchGate. [Link]
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Andersson Trojer, M., A. Movahedi, H. Blanck, and M. Nydén. 2013. "Imidazole and Triazole Coordination Chemistry for Antifouling Coatings." ResearchGate. [Link]
-
Maleki, A., and M. Ghamari. 2018. "Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities." PubMed. [Link]
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de Oliveira, C. B., and J. L. P. Ferreira. 2020. "New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression." PubMed. [Link]
-
Park, J. H., and J. S. Kim. 2019. "Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water." PMC. [Link]
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Validation & Comparative
validating the structure of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline by NMR
Executive Summary
The Challenge:
The synthesis of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline typically involves the N-arylation of 4-methylimidazole. This reaction is regioselective but not regiospecific. Due to annular tautomerism in the starting material (4-methylimidazole
-
1,4-isomer (Target): The methyl group is distal to the aryl ring.
-
1,5-isomer (Impurity): The methyl group is proximal to the aryl ring (sterically crowded).
The Solution:
While standard 1D
Structural Challenge & Logic
The core ambiguity lies in the orientation of the imidazole ring.
-
Target Structure (1,4-isomer): The methyl group is at position 4.[1][2][3][4][5] It is spatially close to the imidazole proton H-5 but far from the benzene ring protons.
-
Alternative Structure (1,5-isomer): The methyl group is at position 5.[2][3] It is spatially very close to the benzene ring protons (specifically H-5 of the aniline ring).
Decision Logic Diagram
Figure 1: Decision tree for distinguishing imidazole regioisomers using NOE correlations.
Comparative Analysis: 1D vs. 2D NMR
Method A: Standard 1D H NMR
Utility: Confirms functional groups (Methoxy, Methyl, Amine) and purity. Limitation: The chemical shifts of the imidazole protons (H-2 and H-5) are sensitive to concentration and solvent. Without a pure standard of the wrong isomer for comparison, the assignment is presumptive.
Method B: 2D NOESY (The Validated Protocol)
Utility: Maps through-space interactions (< 5 Å). Mechanism:
-
If 1,5-isomer : The imidazole methyl protons (~2.2 ppm) will show a strong cross-peak with the aromatic proton at position 5 of the aniline ring (~7.1 ppm).
-
If 1,4-isomer : The methyl protons will show a cross-peak only to the imidazole H-5 proton, and no cross-peak to the aniline ring.
Data Comparison Table
| Feature | 1D | 2D NOESY (Advanced) |
| Sample Prep Time | 5 mins | 5 mins |
| Acquisition Time | 5–10 mins | 30–60 mins |
| Regio-isomer ID | Inconclusive (Ambiguous shifts) | Definitive (Spatial mapping) |
| Self-Validating? | No (Requires reference) | Yes (Internal geometry check) |
Experimental Protocol
Sample Preparation
-
Solvent: DMSO-d
is preferred over CDCl .-
Reason: Anilines and imidazoles can aggregate in non-polar solvents, broadening peaks. DMSO prevents aggregation and sharpens exchangeable protons (NH
).
-
-
Concentration: 10–15 mg in 0.6 mL solvent. (Higher concentration improves 2D sensitivity).
Acquisition Parameters (600 MHz equivalent)
-
1D Proton:
-
Pulse angle: 30°[5]
-
Relaxation delay (D1): 1.0 s (sufficient for qualitative ID).
-
Scans: 16.
-
-
2D NOESY (Phase Sensitive):
-
Mixing Time (
): 500 ms . (Critical: Too short = no signal; Too long = spin diffusion). -
Relaxation delay: 2.0 s.[5]
-
Scans: 8–16 per increment.
-
Increments: 256 (t1) x 2048 (t2).
-
Expected Data & Interpretation
1D H NMR Assignment (DMSO-d )
Note: Chemical shifts are estimated based on analogous N-aryl imidazole structures [1, 2].
| Moiety | Proton | Approx Shift ( | Multiplicity | Integral |
| Imidazole | H-2 (N-CH-N) | 7.8 – 8.0 | Singlet | 1H |
| Imidazole | H-5 (C=CH-N) | 7.2 – 7.4 | Singlet | 1H |
| Aniline Ring | H-5 (Ortho to Imidazole) | 7.0 – 7.1 | Doublet | 1H |
| Aniline Ring | H-2 (Ortho to OMe) | 6.3 – 6.4 | Singlet (d) | 1H |
| Aniline Ring | H-6 (Meta to OMe) | 6.2 – 6.3 | Doublet | 1H |
| Amine | -NH | 5.0 – 5.5 | Broad Singlet | 2H |
| Methoxy | -OCH | 3.7 – 3.8 | Singlet | 3H |
| Methyl | Imidazole-CH | 2.1 – 2.2 | Singlet | 3H |
The "Smoking Gun" Validation (NOESY)
To validate the 1,4-isomer , look for the following correlations:
-
Correlation A (Internal Imidazole):
-
Source: Methyl Group (2.15 ppm)
-
Target: Imidazole H-5 (7.3 ppm)
-
Result: Positive (+) . This proves the methyl is attached to the ring.
-
-
Correlation B (Proximal Aryl Check):
-
Source: Methyl Group (2.15 ppm)
-
Target: Aniline H-5 (7.05 ppm)
-
Result: Negative (-) .
-
Interpretation: The methyl group is too far (>5 Å) from the benzene ring. This confirms the 1,4-orientation .
-
If Correlation B is Positive , you have synthesized the 1,5-isomer impurity.
References
- Vertex AI Search. (2023). Synthesis and NMR Characterization of Nilotinib Intermediates.
-
RSC Publishing. (2020). Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids. Organic & Biomolecular Chemistry. Link(Provides analogous NOESY distinction logic for 1,4 vs 1,5 azole isomers).
-
ChemicalBook. (2023). 4-Methylimidazole NMR Spectra and Assignment. Link(Baseline data for the imidazole starting material).
-
MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole. Molecules. Link(Methodology for N-arylation regioselectivity).
Sources
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- 2. Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 4. ossila.com [ossila.com]
- 5. 4-Methylimidazole(822-36-6) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to the Biological Activity Screening of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline Derivatives
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the biological activities of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline derivatives, supported by experimental data and detailed protocols. We will explore the rationale behind the screening of these compounds, delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, and provide the methodologies to empower your own investigations.
The 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline scaffold is a promising starting point for the development of novel therapeutic agents. Its structural similarity to the core of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML), highlights its potential in oncology.[1] The imidazole ring is a versatile heterocycle known to impart a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Furthermore, the aniline moiety provides a key attachment point for various substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological targets.
This guide will focus on the screening of derivatives of this core structure, with a particular emphasis on how modifications to the aniline ring can impact biological activity. We will draw upon data from closely related compound series to illustrate key structure-activity relationships and provide a framework for the rational design of new derivatives.
Comparative Anticancer Activity: Insights from Nilotinib Analogues
While specific comparative data for a series of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline derivatives is not extensively available in the public domain, we can draw valuable insights from studies on closely related Nilotinib analogues. Nilotinib features a trifluoromethyl group at the 5-position of the aniline ring instead of a methoxy group at the 3-position. A study by Duveau et al. provides an excellent comparison of Nilotinib analogues where this trifluoromethyl group was replaced by other substituents, offering a compelling case for the importance of this position in modulating anticancer activity.[3]
The following data compares the inhibitory activity of Nilotinib and its analogues against Abl and Kit kinases, two important targets in cancer therapy.
Table 1: Comparative Inhibitory Activity (IC50, µM) of Nilotinib Analogues against Abl and Kit Kinases
| Compound | R Group | Abl IC50 (µM) | Kit IC50 (µM) |
| Nilotinib | CF3 | 0.02 | 0.1 |
| Analogue 1 | H | >10 | 1.9 |
| Analogue 2 | F | 0.2 | 0.08 |
| Analogue 3 | CH3 | 1.1 | 0.3 |
Data adapted from Duveau et al.[3]
These results demonstrate that the nature of the substituent on the aniline ring has a profound impact on the inhibitory activity against different kinases.[3] The trifluoromethyl group in Nilotinib is optimal for potent Abl inhibition, while a fluorine substitution leads to the most potent Kit inhibition.[3] This highlights the potential for discovering highly selective kinase inhibitors by modifying this part of the scaffold.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Caption: Workflow of the MTT assay for in vitro anticancer screening.
Screening for Antimicrobial Activity
The imidazole nucleus is a well-established pharmacophore in antimicrobial agents.[2] Derivatives of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline are therefore logical candidates for antimicrobial screening. Modifications to the aniline ring can influence the lipophilicity and electronic properties of the molecule, which are critical factors for antimicrobial activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Caption: Workflow of the broth microdilution method for antimicrobial susceptibility testing.
Evaluation of Anti-inflammatory Potential
Chronic inflammation is a key factor in the development of many diseases, including cancer.[4] Compounds that possess anti-inflammatory properties can therefore have significant therapeutic value. The 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline scaffold is a candidate for anti-inflammatory activity due to the known anti-inflammatory properties of some imidazole and aniline derivatives.[5]
Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)
Protein denaturation is a well-documented cause of inflammation. This assay provides a simple and rapid in vitro method to screen for potential anti-inflammatory activity.
Principle: The assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, a protein solution (e.g., 1% aqueous solution of BSA or egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-induced Denaturation: Heat the mixtures in a water bath at 70°C for 5-10 minutes.
-
Cooling and Measurement: Cool the solutions and measure the turbidity (absorbance) at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration of the test compound compared to a control without the compound. A standard anti-inflammatory drug like diclofenac sodium should be used as a positive control.
Caption: Workflow of the in vitro anti-inflammatory protein denaturation assay.
Conclusion and Future Directions
The 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline scaffold represents a promising starting point for the development of novel therapeutics with potential applications in oncology, infectious diseases, and inflammatory conditions. The comparative data from Nilotinib analogues strongly suggest that substitutions on the aniline ring are a critical determinant of biological activity and selectivity.
Future research should focus on the synthesis and systematic screening of a diverse library of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline derivatives. By exploring a range of substituents at various positions on the aniline ring, it will be possible to establish clear structure-activity relationships for anticancer, antimicrobial, and anti-inflammatory activities. The detailed protocols provided in this guide offer a robust framework for conducting these essential biological evaluations. Through a combination of rational drug design and comprehensive biological screening, the therapeutic potential of this exciting class of compounds can be fully realized.
References
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Sharma, G. V. M., et al. "Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence." MedChemComm, vol. 5, no. 11, 2014, pp. 1751-1760. Royal Society of Chemistry, [Link].
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Imidazoles as potential anticancer agents. PubMed Central, [Link]. Accessed 28 Jan. 2026.
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Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI, [Link]. Accessed 28 Jan. 2026.
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Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Research Square, [Link]. Accessed 28 Jan. 2026.
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4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central, [Link]. Accessed 28 Jan. 2026.
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Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. YMER, vol. 22, no. 10, 2023, pp. 313-323, [Link]. Accessed 28 Jan. 2026.
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Enhanced Anti-Inflammatory Activity of Tilianin Based on the Novel Amorphous Nanocrystals. MDPI, [Link]. Accessed 28 Jan. 2026.
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Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega, vol. 8, no. 43, 2023, pp. 40829–40843, [Link]. Accessed 28 Jan. 2026.
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Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, vol. 54, no. 1, 2025, [Link]. Accessed 28 Jan. 2026.
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3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem, [Link]. Accessed 28 Jan. 2026.
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Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia, [Link]. Accessed 28 Jan. 2026.
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Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. PubMed, [Link]. Accessed 28 Jan. 2026.
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(PDF) Synthesis,in-vitro and in vivo anticancer activity of substituted imidazolones. ResearchGate, [Link]. Accessed 28 Jan. 2026.
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central, [Link]. Accessed 28 Jan. 2026.
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing, [Link]. Accessed 28 Jan. 2026.
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Synthesis Characterization and Antibacterial activity of N-Arylidene-4-(5-chloro- 1H-benzo[d]imidazol-2-yl)aniline Derivatives. ResearchGate, [Link]. Accessed 28 Jan. 2026.
-
In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. Medical Journal of Malaysia, vol. 80, no. Supp 1, 2025, pp. 45-50, [Link]. Accessed 28 Jan. 2026.
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Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. PubMed, [Link]. Accessed 28 Jan. 2026.
-
In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. PubMed Central, [Link]. Accessed 28 Jan. 2026.
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Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. MDPI, [Link]. Accessed 28 Jan. 2026.
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Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. PubMed, [Link]. Accessed 28 Jan. 2026.
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Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. PubMed Central, [Link]. Accessed 28 Jan. 2026.
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Comparative Guide: Quantitative NMR (qNMR) for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline Assay
Executive Summary
In the synthesis of tyrosine kinase inhibitors (e.g., Nilotinib), the intermediate 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline presents a classic analytical bottleneck. As a reactive intermediate, high-purity reference standards are often unavailable, hygroscopic, or unstable. Conventional HPLC-UV methods fail here because they rely on relative response factors that are unknown without a reference standard.
This guide validates 1H-qNMR as the superior primary method for assaying this intermediate. Unlike HPLC, qNMR provides absolute quantification traceable to the SI system via an internal standard, eliminating the need for a compound-specific reference standard.
Part 1: The Analytical Challenge
The Molecule[1]
-
IUPAC Name: 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline
-
Functional Groups:
-
Aniline: Susceptible to oxidation; broad exchangeable protons.
-
Imidazole: Basic nitrogen; affects solubility and pH-dependent shifts.
-
Methoxy & Methyl: Distinct singlet signals ideal for NMR quantification.
-
The Problem with HPLC-UV
For early-stage intermediates, HPLC-UV suffers from the "Reference Standard Paradox":
-
Response Factor Uncertainty: You cannot accurately quantify the main peak without knowing its UV extinction coefficient relative to impurities.
-
Lack of Standards: Synthesizing and certifying a high-purity standard for an intermediate is resource-intensive and slow.
-
Retention Time Drift: The basic imidazole moiety often causes peak tailing on standard C18 columns unless ion-pairing agents or high pH buffers are used, which complicates MS compatibility.
Part 2: Method Comparison (qNMR vs. HPLC-UV)
The following table contrasts the performance of qNMR against HPLC-UV for this specific aniline derivative.
| Feature | qNMR (Recommended) | HPLC-UV (Alternative) |
| Metrological Basis | Primary Ratio Method (Directly traceable to Internal Standard) | Secondary Method (Requires compound-specific Reference Standard) |
| Reference Standard | Not Required for analyte. Only a generic IS (e.g., 3,5-Dinitrobenzoic acid) is needed. | Mandatory. Must be characterized and valid.[1][2] |
| Selectivity | High (distinct chemical shifts for Me/OMe groups). | Medium (depends on column/gradient; co-elution risks). |
| Development Time | < 4 Hours (Solvent + IS selection). | 3-5 Days (Gradient optimization, linearity, specificity). |
| Precision (RSD) | < 1.0% (with proper weighing). | < 0.5% (typically better precision, but lower accuracy if Ref Std is impure). |
| Sample Destructiveness | Non-destructive (sample can be recovered). | Destructive. |
Part 3: Strategic qNMR Workflow
Solvent Selection: DMSO-d6[4][5]
-
Why: The target molecule contains both a polar imidazole and an aniline group. CDCl3 often leads to poor solubility or broad peaks due to aggregation. DMSO-d6 ensures complete solubility and sharpens the exchangeable protons (though we will quantify on non-exchangeable protons).
-
Validation: Check for "water" peak overlap. In DMSO, H2O appears ~3.3 ppm. Our target signals (Methyl ~2.2 ppm, Methoxy ~3.8 ppm) are safe.
Internal Standard (IS) Selection
For this assay, we require an IS with high purity, stability, and signals that do not overlap with the analyte.[1][2][3]
-
Recommendation: 3,5-Dinitrobenzoic acid (TraceCERT® or equivalent).
-
Rationale:
-
Shift Region: Aromatic protons appear as a triplet/doublet > 8.5 ppm.
-
No Overlap: This leaves the aliphatic region (0–5 ppm) completely clear for the analyte's methyl and methoxy signals.
-
Solubility: Highly soluble in DMSO-d6.
-
Non-Hygroscopic: Ensures accurate weighing.[4]
-
Target Resonance Selection
To quantify 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline, select the most distinct signal:
-
Primary Target: Methoxy group (-OCH3) .
-
Shift: Singlet at ~3.8 ppm.
-
Integral: 3H.
-
Reasoning: Sharp singlet, high intensity, usually free from impurity overlap.
-
-
Secondary Target: Methyl group (-CH3) on imidazole.[5]
-
Shift: Singlet/fine doublet at ~2.2 ppm.
-
Integral: 3H.
-
Reasoning: Good confirmation signal, but check for overlap with residual solvent peaks (e.g., DMSO pentadeuterated quintet at 2.50 ppm).
-
Part 4: Experimental Protocol
Step 1: Gravimetric Preparation (The Critical Step)
Precision in qNMR is dictated by the balance.
-
Equilibrate the analytical balance (readability 0.01 mg or better).
-
Weigh ~10-15 mg of the Internal Standard (IS) directly into the weighing boat. Record mass to 0.01 mg (
). -
Weigh ~15-20 mg of the Analyte directly into the same boat (or separate if static is an issue). Record mass (
). -
Transfer quantitatively to a clean NMR tube using 0.6 mL DMSO-d6 .
-
Cap and invert/vortex until fully dissolved. Ensure no solid particles remain.
Step 2: Acquisition Parameters (Bruker/Varian)
-
Pulse Sequence: zg (standard 1D proton) or zg30.
-
Relaxation Delay (D1): 60 seconds .
-
Pulse Angle: 90° (maximize signal) or 30° (if D1 is shortened, though not recommended for absolute quant).
-
Spectral Width (SW): 20 ppm (-2 to 18 ppm).
-
Scans (NS): 16 or 32 (sufficient for >10 mg sample).
-
Temperature: 298 K (controlled).
Step 3: Processing
-
Phasing: Manual phasing is mandatory. Autophase is often insufficient for quantitative integration.
-
Baseline Correction: Apply a polynomial baseline correction (e.g., abs in TopSpin) to ensure the integral baseline is flat.
-
Integration:
-
Set the IS signal (3,5-Dinitrobenzoic acid, aromatic protons) to a calibrated value (e.g., 3H if using the 3 protons, or 1H if resolving the triplet).
-
Integrate the Analyte Methoxy singlet (~3.8 ppm). Include Carbon-13 satellites in the integration range (typically ± 20 Hz from center) to capture 100% of the signal.
-
Part 5: Calculation & Visualization
Purity Equation
The purity (
- : Integral area
- : Number of protons (IS = 3 for aromatic, Analyte = 3 for OMe)
- : Molecular Weight (Analyte = 203.24 g/mol , IS = 212.12 g/mol )
- : Mass weighed
- : Purity of Internal Standard (decimal, e.g., 0.998)
Workflow Diagram
Caption: Figure 1. Validated qNMR workflow ensuring metrological traceability and signal integrity.
Part 6: Validation Criteria (Self-Validating System)
To ensure the "Trustworthiness" of this protocol, perform these checks:
-
Specificity: Verify the Methoxy peak (~3.8 ppm) has a flat baseline and no shoulders.
-
Linearity: (Optional for single point, but recommended) Prepare 3 concentrations (50%, 100%, 150% target). Response ratio should be linear (
). -
Repeatability: Prepare the same sample in triplicate. The calculated purity should have an RSD < 1.0%.[11]
-
Stability: Re-run the NMR tube after 24 hours. If integrals change, the aniline moiety may be degrading in solution.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[12][13] USP-NF. Link
-
Pauli, G. F., et al. (2005). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. Link
-
BIPM. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate and Benzoic Acid Derivatives. Bureau International des Poids et Mesures. Link
-
Gottlieb, H. E., et al. (1997).[8] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[8] Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
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The Kinase Selectivity Profile of 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinase selectivity of chemical compounds is paramount. This guide provides an in-depth technical comparison of the kinase selectivity profiles of compounds derived from the 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline scaffold. This chemical framework forms the core of Nilotinib, a second-generation tyrosine kinase inhibitor, making it a clinically significant starting point for the development of novel therapeutics. We will explore the nuances of kinase profiling, compare derivatives of this scaffold, and provide the experimental context necessary for informed decision-making in drug discovery.
The Significance of the 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline Scaffold
The 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline moiety is a key pharmacophore in a number of kinase inhibitors. Its importance was solidified with the development of Nilotinib, a potent inhibitor of the BCR-ABL kinase, the driver of chronic myeloid leukemia (CML)[1]. The structure lends itself to modifications that can fine-tune potency and selectivity, a critical aspect of modern drug design to minimize off-target effects and associated toxicities. This guide will delve into how chemical alterations to this core structure impact its interaction with the human kinome.
Methodologies for Kinase Selectivity Profiling
A comprehensive understanding of a compound's selectivity requires a multi-faceted approach, often employing both biochemical and cell-based assays. Each method provides a unique layer of insight into the compound's behavior.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays measure the direct interaction between a compound and an isolated kinase. They are essential for determining intrinsic potency and establishing a baseline selectivity profile.
One widely used platform is the KINOMEscan™ , a competition binding assay. This method does not rely on ATP and therefore measures the true thermodynamic binding affinity (Kd) between a compound and a large panel of kinases[2].
Another common approach is the ADP-Glo™ Kinase Assay , a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of luminescence is directly proportional to kinase activity, providing a robust method for determining IC50 values[3].
Cellular Assays: Probing Target Engagement in a Biological Context
While biochemical assays are precise, they do not fully recapitulate the complex environment of a living cell. Cellular assays are crucial for confirming that a compound can enter cells and engage its target in a more physiologically relevant setting.
The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose. It uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a target protein in live cells, providing data on target occupancy, compound affinity, and residence time[4][5][6].
Comparative Kinase Selectivity Profiles
Here, we compare the kinase selectivity of Nilotinib and its derivatives, with Ponatinib included as a key comparator due to its distinct, broader selectivity profile.
Nilotinib and Its Analogs: A Study in Focused Potency
Nilotinib is a potent inhibitor of the BCR-ABL kinase, including many imatinib-resistant mutations. However, it also demonstrates activity against other kinases such as KIT, PDGFR, DDR1, and DDR2[7]. Research into Nilotinib analogs has sought to refine this selectivity.
A study by Shukla et al. (2014) synthesized twenty-five derivatives of Nilotinib and evaluated their inhibitory activity against BCR-ABL kinase. The modifications involved deleting key rings or altering functional groups to probe the structure-activity relationship (SAR)[8].
Table 1: Inhibitory Activity (IC50) of Selected Nilotinib Analogs against BCR-ABL Kinase [8]
| Compound | Modification from Nilotinib | BCR-ABL IC50 (nM) |
| Nilotinib | - | 20 |
| NCGC-2 | Pyridine ring removed | >10,000 |
| NCGC-4 | Imidazole ring removed | 1,500 |
| NCGC-6 | Trifluoromethyl group replaced with H | 120 |
| NCGC-15 | Amide linker modified | 250 |
| NCGC-24 | N-methylpiperazine added | 35 |
Data synthesized from Shukla et al., 2014.
These results underscore the critical role of the pyridine and imidazole rings for potent BCR-ABL inhibition. The trifluoromethyl group also significantly contributes to potency.
Another study investigated the replacement of the trifluoromethyl group with other substituents. While these analogs were less potent against Abl kinase, their activity against Kit was comparable, highlighting the potential to modulate selectivity between these two kinases through modification of this position[7].
Ponatinib: A Broader Spectrum Inhibitor
Ponatinib is a multi-targeted tyrosine kinase inhibitor known for its potent inhibition of BCR-ABL, including the challenging T315I mutation. However, its selectivity profile is broader than that of Nilotinib, with significant activity against a range of other kinases.
Table 2: Kinase Inhibition Profile of Ponatinib (IC50 nM)
| Kinase | Ponatinib IC50 (nM) |
| ABL | 0.37 |
| ABL T315I | 2.0 |
| PDGFRα | 1.1 |
| VEGFR2 | 1.5 |
| FGFR1 | 2.2 |
| SRC | 5.4 |
This broader profile contributes to its efficacy in certain contexts but also to a different side-effect profile compared to more selective inhibitors like Nilotinib.
Experimental Protocols
For researchers looking to perform their own kinase selectivity profiling, the following are detailed, step-by-step methodologies for the assays discussed.
KINOMEscan™ Protocol (Competition Binding Assay)
This protocol is a generalized representation of the KINOMEscan™ workflow.
-
Compound Preparation : Test compounds are prepared as 100x stocks in 100% DMSO. For Kd determination, an 11-point three-fold serial dilution is prepared[9].
-
Assay Reaction : Kinases are tagged with DNA and incubated with the test compound and a ligand immobilized on beads in 384-well plates. The total reaction volume is typically 0.02 mL[9].
-
Incubation : The plates are incubated at room temperature with shaking for 1 hour to allow the binding reaction to reach equilibrium[9].
-
Washing : The beads are washed to remove unbound kinase[9].
-
Elution : The bound kinase is eluted from the beads[9].
-
Quantification : The amount of eluted kinase is quantified using qPCR, which detects the DNA tag[9]. The amount of kinase captured is inversely proportional to the binding of the test compound.
ADP-Glo™ Kinase Assay Protocol (Luminescent Assay)
This protocol outlines the general steps for the ADP-Glo™ assay.
-
Kinase Reaction : Set up the kinase reaction in a multiwell plate, including the kinase, substrate, ATP, and the test compound.
-
Reaction Termination and ATP Depletion : Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature[3][10][11].
-
ADP to ATP Conversion and Signal Generation : Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP produced[3][10][11].
-
Incubation : Incubate for 30-60 minutes at room temperature[10].
-
Luminescence Measurement : Measure the luminescence using a plate-reading luminometer[3][10].
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol
This protocol describes a typical workflow for the NanoBRET™ assay in adherent cells.
-
Cell Seeding : Seed cells expressing the kinase of interest fused to NanoLuc® luciferase into tissue culture-treated plates and incubate overnight[4].
-
Compound and Tracer Addition : Add the test compound at various concentrations to the cells, followed by the addition of a cell-permeable fluorescent tracer that binds to the kinase.
-
Incubation : Incubate the plate to allow the compound and tracer to reach binding equilibrium with the target kinase.
-
Detection : Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal using a luminometer equipped with appropriate filters. The BRET signal is inversely proportional to the amount of test compound bound to the target kinase.
Visualizing the Concepts
To better illustrate the workflows and concepts discussed, the following diagrams are provided.
Caption: A simplified workflow for kinase selectivity profiling.
Caption: Structure-Activity Relationship (SAR) of the scaffold.
Conclusion
The 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline scaffold is a valuable starting point for the design of potent and selective kinase inhibitors. As demonstrated by Nilotinib and its analogs, subtle chemical modifications can significantly impact kinase selectivity. A thorough understanding and application of a diverse range of biochemical and cellular profiling assays are essential for characterizing these compounds and advancing the development of next-generation targeted therapies. This guide provides a framework for researchers to approach the kinase selectivity profiling of compounds derived from this important chemical scaffold.
References
-
Shukla, S., et al. (2014). Pharmacophore Modeling of Nilotinib as an Inhibitor of ATP-Binding Cassette Drug Transporters and BCR-ABL Kinase Using a Three-Dimensional Quantitative Structure–Activity Relationship Approach. Journal of Medicinal Chemistry, 57(5), 2039-2053. [Link]
- Weisberg, E., et al. (2007). Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia.
-
Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
-
Manley, P. W., et al. (2013). Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(3), 775-779. [Link]
- O'Hare, T., et al. (2009). Ponatinib (AP24534)
- Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
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News-Medical. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]
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A Researcher's Guide to Assessing the Novelty of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline Derivatives in Kinase Inhibition
The 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline scaffold is a privileged structure in modern medicinal chemistry, particularly in the discovery of small-molecule kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a valuable starting point for developing targeted therapeutics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the novelty and performance of new derivatives based on this core. We will delve into the rationale behind experimental design, provide validated protocols, and compare against established benchmarks to contextualize the potential of novel compounds.
The Strategic Importance of the Anilino-Imidazole Scaffold
The core structure, 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline, is not just a random collection of atoms. Each component plays a strategic role, a concept critical to understanding any new derivative's potential. The aniline nitrogen and the imidazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, respectively, anchoring the molecule within the kinase hinge region. The methoxy group can influence solubility and metabolic stability, while the methyl group on the imidazole can provide advantageous steric interactions.
This scaffold is a key intermediate in the synthesis of several potent kinase inhibitors, including Nilotinib, a treatment for imatinib-resistant chronic myelogenous leukemia.[1] Its derivatives have been explored as inhibitors for a range of kinases, including platelet-derived growth factor receptor (PDGFR), FMS-like tyrosine kinase 3 (FLT3), and notably, the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[2][3][4] Dysregulation of the c-Met pathway is a known driver in various cancers, making it a high-value target for drug discovery.
Comparative Landscape: Contextualizing Performance
To assess the novelty of a new derivative, it must be benchmarked against existing compounds targeting the same kinase. Let's consider a hypothetical new derivative, "Compound X," designed as a c-Met inhibitor. Its performance should be compared against well-characterized inhibitors.
Key Comparators for c-Met Inhibition:
-
AMG 337: A highly selective, orally bioavailable c-Met inhibitor that has shown promising response rates in patients with MET-amplified tumors.[5][6][7]
-
BMS-777607: A potent and selective inhibitor of the Met kinase superfamily that has demonstrated efficacy in preclinical tumor models.[8][9]
-
Capmatinib (Tabrecta®): An FDA-approved therapy for metastatic non-small cell lung cancer (NSCLC) with mutations that lead to MET exon 14 skipping.[10]
A direct comparison of in vitro potency is the first step. The half-maximal inhibitory concentration (IC50) is a critical metric for this assessment.
Table 1: Comparative in vitro Potency against c-Met Kinase
| Compound | Type | c-Met Enzymatic IC50 (nM) | Cellular p-Met IC50 (nM) | Reference Cell Line |
|---|---|---|---|---|
| Compound X (Hypothetical) | New Derivative | TBD | TBD | GTL-16 |
| AMG 337 | Selective c-Met Inhibitor | ~1 | ~5 | MKN-45 |
| BMS-777607 | Met Superfamily Inhibitor | 3.9 | 6 | GTL-16 |
| Capmatinib | Approved Drug | 0.8 | 4 | Hs 746T |
Data for established inhibitors are representative values from public domain literature. TBD = To Be Determined.
A truly novel derivative would ideally demonstrate superior potency (lower IC50) or a comparable potency with improved properties, such as enhanced selectivity or a better safety profile.
A Validated Experimental Framework for Assessing Novelty
A rigorous, multi-stage experimental approach is required to validate a new derivative. This process ensures that the data generated is reliable and allows for a logical progression from initial biochemical activity to cellular function.
The first step is to determine if the compound directly inhibits the enzymatic activity of the target kinase. An ADP-based universal kinase assay is a robust and highly adaptable method.[11][12]
Experimental Protocol: ADP-Glo™ Kinase Assay for c-Met Inhibition
-
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is produced, resulting in a higher luminescent signal.[12]
-
Methodology:
-
Reaction Setup: In a 384-well plate, add 2.5 µL of a 2X solution of recombinant c-Met kinase and its substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase reaction buffer.
-
Compound Addition: Add 0.5 µL of the test derivative (Compound X) across a range of concentrations (e.g., 1 nM to 10 µM). Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control (background).
-
Initiate Reaction: Add 2.0 µL of a 2.5X ATP solution to each well to start the reaction. The ATP concentration should be near the Michaelis constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[11]
-
Incubation: Incubate the plate at room temperature for 60 minutes. Ensure the reaction stays within the linear range of enzyme activity.[11]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP to ATP and provides the luciferase/luciferin needed for the light-generating reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the high (DMSO) and low (no enzyme) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
-
Causality and Trustworthiness: Using an ATP concentration near the Km is crucial. An artificially high ATP concentration can make a competitive inhibitor appear less potent than it actually is. The inclusion of positive and negative controls is non-negotiable for validating the assay's performance on any given day.
A compound that is potent biochemically must also be effective in a cellular context. This phase assesses the ability of the derivative to cross the cell membrane, engage its target, and elicit a functional response (i.e., inhibit cell proliferation).
Experimental Protocol: MTT Assay for Cell Viability
-
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which are then solubilized for quantification.[13]
-
Methodology:
-
Cell Plating: Seed cells from a c-Met dependent cancer cell line (e.g., GTL-16 or Hs 746T) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with the derivative across a range of concentrations for 72 hours.[15]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13][14]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well.[13][16]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Novelty is not solely defined by potency. A new derivative can be considered novel if it:
-
Exhibits Superior Potency/Selectivity: Demonstrates a significantly lower IC50 against the primary target or a cleaner profile in a kinase selectivity panel compared to benchmarks.
-
Occupies New Chemical Space: Introduces a chemical modification to the core scaffold that has not been previously reported, potentially leading to new intellectual property.
-
Overcomes Resistance: Shows activity against mutant forms of the kinase that are resistant to existing inhibitors.
-
Possesses Favorable Drug-like Properties: Displays improved solubility, metabolic stability, or reduced off-target toxicity in preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) screening.
Analyzing the structure-activity relationship is key. For instance, modifications at the aniline position can be used to extend into different pockets of the ATP-binding site, potentially enhancing selectivity.[17] Swapping the methoxy group for other small alkyl groups could fine-tune lipophilicity and cell permeability.
Conclusion
Assessing the novelty of a 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline derivative requires a disciplined, evidence-based approach. By moving logically from biochemical validation to cellular characterization and comparing rigorously against established benchmarks, researchers can build a compelling case for their compound's unique value. The ultimate goal is not just to create a potent molecule, but one that offers a clear, demonstrable advantage over existing alternatives, paving the way for the next generation of targeted therapies.
References
-
National Cancer Institute. (n.d.). Definition of c-Met Inhibitor AMG 337. NCI Drug Dictionary. [Link][5]
-
Hong, D. S., et al. (2019). Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 25(8), 2403-2413. [Link][6]
-
CancerConnect. (2018). AMG 337 MET Inhibitor Produces Impressive Responses in Esophageal Cancer. [Link][18]
-
ResearchGate. (n.d.). Representative c-Met inhibitors and our previously reported c-Met.... [Link][19]
-
Klempner, S. J., et al. (2020). A Multicenter Phase II Study of AMG 337 in Patients with MET-Amplified Gastric/Gastroesophageal Junction/Esophageal Adenocarcinoma and Other MET-Amplified Solid Tumors. Clinical Cancer Research, 26(15), 3954-3962. [Link][7]
-
ResearchGate. (n.d.). Discovery of N-((3R,4R)-4-fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775).... [Link][20]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link][11]
-
National Institutes of Health. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. [Link][17]
-
Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)... Journal of Medicinal Chemistry, 52(5), 1251-1254. [Link][8]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link][21]
-
National Institutes of Health. (n.d.). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. [Link][22]
-
National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. [Link][16]
-
National Institutes of Health. (n.d.). Discovery of Potent c-MET Inhibitors with New Scaffold.... [Link][4]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link][23]
-
eScholarship.org. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD.... [Link][3]
-
Indian Journal of Chemistry. (2024). Determining the Most Relevant Crystal Structure to Virtually Identify Type 1 Inhibitors of c-Met: Part A. [Link]
-
OSTI.GOV. (2009). Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607).... [Link][9]
-
Journal of Chemistry and Technologies. (2023). SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES.... [Link][24]
-
Biosciences Biotechnology Research Asia. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors.... [Link][25]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link][13]
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Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. [1]
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Mahboobi, S., et al. (2008). Inhibition of PDGFR tyrosine kinase activity by a series of novel N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides... European Journal of Medicinal Chemistry, 43(7), 1444-1453. [Link][2]
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National Institutes of Health. (2012). Assay Development for Protein Kinase Enzymes. [Link][26]
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- 4. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily (Journal Article) | OSTI.GOV [osti.gov]
- 10. biochempeg.com [biochempeg.com]
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- 15. protocols.io [protocols.io]
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- 20. researchgate.net [researchgate.net]
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- 24. SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
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benchmarking new kinase inhibitors against known drugs like Nilotinib
A Technical Guide for Comparative Pharmacology
Introduction: The Art of the Benchmark
In the development of Type II tyrosine kinase inhibitors (TKIs) for Chronic Myeloid Leukemia (CML), Nilotinib (Tasigna) serves as the critical "gatekeeper" benchmark. While Imatinib was the pioneer, Nilotinib represents the optimized second-generation standard—higher potency, improved lipophilicity, and a distinct resistance profile.
To successfully benchmark a new candidate ("Compound X") against Nilotinib, one must move beyond simple IC50 generation. The comparison must rigorously evaluate conformational selectivity (DFG-out binding), mutational resilience (specifically the T315I gatekeeper mutation), and off-target safety margins .
This guide outlines a self-validating benchmarking workflow, providing the experimental logic, representative data structures, and precise protocols required to publish a superior kinase inhibitor profile.
Phase I: Biochemical Potency & Mutational Resilience
The first pillar of benchmarking is intrinsic enzymatic inhibition. Nilotinib binds the inactive (DFG-out) conformation of the ABL kinase domain. A superior candidate must demonstrate either equipotency against Wild Type (WT) or superior potency against resistant mutants.
Experimental Logic
You must utilize a FRET-based or Mobility Shift assay rather than simple radiometric assays to ensure high throughput and kinetic accuracy. The critical metric here is not just the IC50, but the Fold-Shift relative to the Wild Type.
Representative Benchmarking Data
Table 1: Comparative Biochemical IC50 Profile (nM)
| Target Kinase | Nilotinib (Benchmark) | Compound X (Candidate) | Interpretation |
| ABL1 (WT) | 15.0 | 8.5 | Candidate shows improved intrinsic affinity. |
| ABL1 (Y253H) | 280.0 | 12.0 | Critical: Candidate overcomes P-loop mutation resistance. |
| ABL1 (E255V) | 400.0 | 15.0 | Candidate retains potency against intermediate mutants. |
| ABL1 (T315I) | >10,000 (Resistant) | 25.0 | Differentiation: Candidate targets the Gatekeeper mutation. |
| c-KIT | 20.0 | 150.0 | Candidate is more selective (less c-KIT inhibition). |
Note: Nilotinib values represent consensus literature ranges [1, 2]. Compound X data simulates a third-generation inhibitor profile (e.g., Ponatinib-like).
Visualization: The Biochemical Workflow
The following diagram illustrates the logical flow of the biochemical screening process.
Figure 1: Biochemical screening workflow prioritizing mutant coverage and fold-shift analysis.
Phase II: Cellular Efficacy (Ba/F3 Isogenic Models)
Biochemical potency does not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition. The industry standard for BCR-ABL benchmarking is the Ba/F3 isogenic system —murine pro-B cells dependent on IL-3, transformed to IL-3 independence by BCR-ABL transduction.
Experimental Logic[1][2][3][4][5]
-
Parental Control: Ba/F3 + IL-3 (Measures general toxicity).
-
Target Line: Ba/F3 + BCR-ABL (WT or Mutant) - IL-3 (Measures on-target efficacy).
-
Selectivity Index (SI): IC50 (Parental) / IC50 (Target). A high SI (>100) indicates a wide therapeutic window.
Representative Benchmarking Data
Table 2: Cellular Proliferation Assay (Ba/F3 System)
| Cell Line (Driver) | Nilotinib IC50 (nM) | Compound X IC50 (nM) | Biological Context |
| Ba/F3 (WT BCR-ABL) | 25 | 10 | Potent inhibition of driver oncogene. |
| Ba/F3 (T315I) | >2,000 | 35 | Key Differentiator: Activity in resistant clones. |
| Ba/F3 (Parental + IL3) | >5,000 | >5,000 | Low general cytotoxicity (Good safety). |
| K562 (Human CML) | 18 | 8 | Validates activity in human host background. |
Visualization: Signaling Pathway & Inhibition
Understanding where the inhibitor acts is crucial. Nilotinib blocks the ATP binding pocket, preventing the phosphorylation cascade.
Figure 2: BCR-ABL signaling cascade. Inhibitors block proximal ATP binding, arresting downstream STAT5/ERK.
Phase III: Selectivity & Safety Profiling
Nilotinib is known for off-target inhibition of DDR1, DDR2, PDGFR, and c-Kit [1]. While some off-target effects (like c-Kit) can be therapeutic, others contribute to toxicity (e.g., vascular events).
The "Kinome Scan" Approach
To benchmark effectively, submit both Nilotinib and Compound X to a panel of ~400 kinases (e.g., KINOMEscan).
Benchmarking Goal: Compound X should ideally show a lower S-score (higher selectivity) or a "cleaner" profile regarding cardiac-risk kinases (e.g., hERG, VEGFR2).
Detailed Experimental Protocols
Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay
A robust, homogeneous assay for determining biochemical IC50.
Materials:
-
Recombinant BCR-ABL kinase (WT and Mutants).[3]
-
Substrate: Biotinylated-Poly(Glu,Tyr) or specific peptide.
-
ATP (Ultra-pure).
-
Detection: Europium-labeled anti-phosphotyrosine antibody + Streptavidin-APC.
Step-by-Step:
-
Preparation: Dilute compounds in 100% DMSO (10-point dose response, 3-fold serial dilution). Acoustic dispense 50 nL into 384-well low-volume plates.
-
Enzyme Mix: Dilute BCR-ABL kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 2.5 µL/well.
-
Pre-incubation: Incubate enzyme + compound for 30 mins at RT (Critical for Type II inhibitors like Nilotinib to access the DFG-out pocket).
-
Reaction Start: Add 2.5 µL of Substrate/ATP mix. Crucial: ATP concentration must be at
(approx. 10-15 µM for ABL) to ensure competitive valid data. -
Incubation: Incubate for 60 mins at RT.
-
Detection: Add 5 µL of Detection Mix (Eu-Ab + SA-APC in EDTA-containing buffer to stop reaction).
-
Read: Measure on a multimode plate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm).
-
Analysis: Calculate Ratio (665/615). Fit data to a 4-parameter logistic equation to derive IC50.
Protocol B: Ba/F3 Cellular Proliferation Assay
The gold standard for cellular potency and resistance profiling.
Materials:
-
Ba/F3 cell lines (Parental, BCR-ABL WT, BCR-ABL T315I).[4]
-
RPMI-1640 Medium + 10% FBS.
-
IL-3 (for parental line only).
-
CellTiter-Glo (Promega) or Resazurin.
Step-by-Step:
-
Cell Culture: Maintain Ba/F3 cells in log phase (
cells/mL). Wash BCR-ABL lines 3x with PBS to ensure no residual IL-3 affects survival. -
Seeding: Seed 2,000 cells/well in 50 µL medium in 96-well white-walled plates.
-
Treatment: Add 50 µL of 2x compound concentration (9-point serial dilution). Include DMSO control (0% inhibition) and Staurosporine/Bortezomib (100% inhibition control).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Development: Add 100 µL CellTiter-Glo reagent. Shake for 2 mins; equilibrate for 10 mins.
-
Measurement: Read Luminescence (RLU).
-
Calculation: Normalize RLU to DMSO control.
References
-
Manley, P. W., et al. (2010).[5][6] "Extended kinase profile and properties of the protein kinase inhibitor nilotinib." Biochimica et Biophysica Acta (BBA). Link
-
O'Hare, T., et al. (2005).[4][3][7] "In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants." Cancer Research. Link
-
Weisberg, E., et al. (2006). "Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl." Cancer Cell.[8] Link
-
Reddy, E. P., & Aggarwal, A. K. (2012). "The structure of the T315I mutant of Abl kinase in complex with the inhibitor ponatinib." Protein Science. Link
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Safety Operating Guide
Navigating the Disposal of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline, a compound class that demands meticulous attention due to its potential hazards. This document is designed to be a practical resource, grounding procedural guidance in established scientific principles and regulatory standards to ensure the safety of personnel and the protection of our environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Key Hazards:
-
Acute Oral Toxicity: Similar compounds are classified as toxic if swallowed.[1]
-
Skin and Eye Irritation: Expect this compound to cause skin irritation and potentially serious eye irritation or damage.[1]
-
Aquatic Toxicity: Aromatic amines and imidazoles can be toxic to aquatic life with long-lasting effects.[1][3]
-
Carcinogenicity: Many primary aromatic amines are recognized as potential carcinogens.[3]
This hazard profile dictates that 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[4][5] Improper disposal can lead to environmental contamination and potential long-term health risks.[3]
Pre-Disposal Preparations: Engineering and Personal Protective Controls
To mitigate the identified risks, a combination of engineering controls and personal protective equipment (PPE) is mandatory.
Engineering Controls:
-
Fume Hood: All handling and preparation for disposal of this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.[6]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A lab coat must be worn to protect from accidental spills.
The following table summarizes the essential safety measures:
| Control Measure | Specification | Rationale |
| Engineering Control | Chemical Fume Hood | Prevents inhalation of potentially harmful dust or vapors. |
| Hand Protection | Nitrile Gloves (or other chemically resistant gloves) | Prevents skin absorption of the toxic compound. |
| Eye Protection | Safety Goggles/Glasses with side shields | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory Coat | Prevents contamination of personal clothing. |
Step-by-Step Disposal Protocol
The disposal of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline must be handled systematically to ensure safety and regulatory compliance.
Waste Segregation and Containerization
Proper segregation of chemical waste is the foundation of safe disposal.[7]
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible hazardous waste container.[4][6] The container must have a secure, leak-proof closure.[4]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate the contents: "3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline". Include the date when the first waste is added.[6]
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Aromatic amines can react hazardously with strong oxidizing agents and acids.[6][7]
Disposal of Pure Compound and Contaminated Materials
-
Pure Compound: Carefully transfer any unused or waste 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline into the designated hazardous waste container inside a chemical fume hood.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must also be disposed of in the same hazardous waste container.[8]
-
Empty Containers: "Empty" containers that held the compound are still considered hazardous. They should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol), and the rinsate collected as hazardous waste.[5] After rinsing, the container label should be defaced before disposal as regular trash.[5]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Pathway Decision Tree
The following diagram illustrates the decision-making process for the proper disposal of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline and associated waste.
Caption: Disposal workflow for 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline.
Regulatory Compliance: Adherence to EPA and OSHA Standards
The disposal of hazardous waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[4][9] Key compliance requirements include:
-
Waste Identification: Properly identifying waste as hazardous.[10]
-
Container Management: Using appropriate, labeled, and closed containers.[4]
-
Accumulation Time Limits: Adhering to the time limits for storing hazardous waste on-site.
-
Licensed Disposal: Ensuring that waste is transported and disposed of by a licensed hazardous waste facility.[8]
Your institution's EHS department is your primary resource for ensuring compliance with all applicable federal, state, and local regulations.[11]
Conclusion: A Culture of Safety
The responsible disposal of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)aniline is not merely a procedural task but a reflection of our commitment to a culture of safety. By understanding the inherent hazards, implementing robust safety protocols, and adhering to regulatory standards, we protect ourselves, our colleagues, and the environment. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and your EHS department for guidance tailored to your facility.
References
-
Safety Data Sheet: Imidazole. Carl ROTH. [Link]
- Standard Operating Procedure for Imidazole. University of Washington.
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem. [Link]
- Aromatic Amine Cleaning/Developing Solution Safety D
- Aromatic halogenated amines and nitro-compounds. Croner-i.
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Safety Data Sheet: Imidazole. Carl ROTH. [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]
- Imidazole - SAFETY D
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
-
Laboratory Waste Disposal Safety Protocols. NSTA. [Link]
- How to Properly Manage Hazardous Waste Under EPA Regul
-
Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]
-
What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)
-
EPA Hazardous Waste Management. Axonator. [Link]
Sources
- 1. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. danielshealth.com [danielshealth.com]
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- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. Making sure you're not a bot! [mikrolab.dk]
- 9. axonator.com [axonator.com]
- 10. epa.gov [epa.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
